molecular formula C5H5ClN4O2 B081018 4-Chloro-6-methyl-5-nitropyrimidin-2-amine CAS No. 13162-24-8

4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Cat. No.: B081018
CAS No.: 13162-24-8
M. Wt: 188.57 g/mol
InChI Key: GZVHDXMPPJYNJK-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is a useful research compound. Its molecular formula is C5H5ClN4O2 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVHDXMPPJYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291156
Record name 4-chloro-6-methyl-5-nitropyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13162-24-8
Record name 13162-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine, a key intermediate in the development of various pharmacologically active compounds. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring a reproducible and scalable synthesis.

Introduction

2-amino-4-chloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a common scaffold in numerous approved drugs, and the specific arrangement of its substituents—an amino group, a chloro atom, a methyl group, and a nitro group—offers multiple points for further chemical modification. The electron-withdrawing nitro group activates the chloro substituent for nucleophilic aromatic substitution, making this molecule a versatile building block for the synthesis of more complex derivatives.

This guide details a robust three-step synthesis commencing from readily available starting materials: ethyl acetoacetate and guanidine. The pathway involves an initial cyclocondensation to form the pyrimidine ring, followed by regioselective nitration, and concluding with a chlorination step to yield the target compound.

Overall Synthetic Pathway

The synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine is achieved through the following three-step sequence:

  • Step 1: Synthesis of 2-amino-6-methylpyrimidin-4-ol. This initial step involves the cyclocondensation of ethyl acetoacetate and guanidine to form the core pyrimidine structure.

  • Step 2: Synthesis of 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine. The pyrimidine ring is then nitrated at the 5-position using a mixture of nitric and sulfuric acids.

  • Step 3: Synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine. The final step is the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination Ethyl Acetoacetate Ethyl Acetoacetate Step1_Product 2-amino-6-methylpyrimidin-4-ol Ethyl Acetoacetate->Step1_Product + Guanidine Guanidine Guanidine Guanidine->Step1_Product Step2_Product 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine Step1_Product->Step2_Product HNO3, H2SO4 Final_Product 2-amino-4-chloro-6-methyl-5-nitropyrimidine Step2_Product->Final_Product POCl3

Caption: Overall reaction scheme for the synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine.

Experimental Protocols

PART 1: Synthesis of 2-amino-6-methylpyrimidin-4-ol

This foundational step constructs the pyrimidine ring through a well-established cyclocondensation reaction. Guanidine acts as the nitrogen source, reacting with the B-dicarbonyl functionality of ethyl acetoacetate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride and stir until it completely dissolves.

  • Slowly add ethyl acetoacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and then with diethyl ether.

  • Recrystallize the crude product from hot water to obtain pure 2-amino-6-methylpyrimidin-4-ol.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Ethyl Acetoacetate130.141.01.0~130 g
Guanidine HCl95.531.11.1~105 g
Sodium22.991.11.1~25 g
Absolute Ethanol46.07--~500 mL
PART 2: Synthesis of 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine

This step introduces the nitro group at the C5 position of the pyrimidine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, is the active electrophile. The presence of the activating amino and hydroxyl groups directs the nitration to the C5 position.

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-6-methylpyrimidin-4-ol to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool.

  • Add the nitrating mixture dropwise to the pyrimidine solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-amino-6-methylpyrimidin-4-ol125.131.01.0~125 g
Conc. Sulfuric Acid (98%)98.08--~500 mL
Conc. Nitric Acid (70%)63.011.21.2~108 mL
PART 3: Synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine

The final step involves the conversion of the hydroxyl group at the C4 position to a chloro group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), place 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine.

  • Carefully add phosphorus oxychloride to the flask. The addition can be done in the presence of a tertiary amine base like N,N-dimethylaniline to scavenge the generated HCl.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Very cautiously, pour the residue onto crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product will precipitate as a solid. Filter the solid and wash it with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-amino-4-hydroxy-6-methyl-5-nitropyrimidine170.121.01.0~170 g
Phosphorus Oxychloride (POCl₃)153.333.0-5.03.0-5.0~280-465 mL
N,N-Dimethylaniline (optional)121.18~1.1~1.1~133 g

Safety Precautions

All steps of this synthesis must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme caution and avoid contact with skin and eyes. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Phosphorus oxychloride (POCl₃) is a corrosive and lachrymatory substance. It reacts violently with water. The quenching of the reaction mixture with ice must be done slowly and cautiously.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: 2-amino-6-methylpyrimidin-4-ol Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination s1_start Dissolve Na in Ethanol s1_add_guanidine Add Guanidine HCl s1_start->s1_add_guanidine s1_add_eaa Add Ethyl Acetoacetate s1_add_guanidine->s1_add_eaa s1_reflux Reflux s1_add_eaa->s1_reflux s1_precipitate Cool & Precipitate s1_reflux->s1_precipitate s1_filter Filter & Wash s1_precipitate->s1_filter s1_recrystallize Recrystallize s1_filter->s1_recrystallize s1_product Pure Product 1 s1_recrystallize->s1_product s2_add_pyrimidine Add Product 1 s1_product->s2_add_pyrimidine s2_start Cool H2SO4 s2_start->s2_add_pyrimidine s2_add_nitrating_mix Add Nitrating Mixture s2_add_pyrimidine->s2_add_nitrating_mix s2_stir Stir at RT s2_add_nitrating_mix->s2_stir s2_quench Pour onto Ice s2_stir->s2_quench s2_filter Filter & Wash s2_quench->s2_filter s2_dry Dry s2_filter->s2_dry s2_product Pure Product 2 s2_dry->s2_product s3_start Mix Product 2 & POCl3 s2_product->s3_start s3_reflux Reflux s3_start->s3_reflux s3_remove_pocl3 Remove excess POCl3 s3_reflux->s3_remove_pocl3 s3_quench Quench on Ice s3_remove_pocl3->s3_quench s3_filter Filter & Wash s3_quench->s3_filter s3_recrystallize Recrystallize s3_filter->s3_recrystallize s3_final_product Final Product s3_recrystallize->s3_final_product

Caption: Detailed experimental workflow for the three-step synthesis.

References

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Zhang, J., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(1), 1004-1013. [Link]

  • Patel, M., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 515-529. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

4-Chloro-6-methyl-5-nitropyrimidin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its strategic arrangement of reactive groups—a nucleophilic amino group, a labile chloro leaving group, and activating nitro and methyl substituents—renders it a versatile scaffold for the synthesis of diverse chemical libraries. The pyrimidine core, particularly the 2-aminopyrimidine motif, is a well-established "privileged structure" known for its ability to form key hydrogen bond interactions with protein kinase hinges, forming the basis for numerous approved anti-cancer therapeutics.[1][2] This guide provides a comprehensive analysis of the physicochemical properties, synthetic strategy, reaction mechanisms, and practical applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyrimidine ring is a cornerstone of modern medicinal chemistry, largely due to its prevalence in the nucleobases of DNA and RNA. This inherent biological relevance has made it an attractive scaffold for designing molecules that interact with biological targets. Within this class, the 2-aminopyrimidine substructure has emerged as a premier hinge-binding motif for inhibitors of protein kinases—a class of enzymes frequently dysregulated in cancer and other diseases.[2][3] The 2-amino group acts as an ideal hydrogen bond donor-acceptor-donor array, mimicking the interaction of the adenine ring of ATP with the kinase hinge region.[1]

This compound is an advanced intermediate designed for synthetic diversification. Its key attributes include:

  • An Electrophilic C4 Carbon: The chlorine atom at the C4 position is an excellent leaving group. Its reactivity is dramatically enhanced by the strong electron-withdrawing effects of the adjacent C5-nitro group and the ring nitrogen atoms, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • A Nucleophilic 2-Amino Group: While primarily valued for its role in target binding, this group can also be a site for further functionalization under specific conditions.

  • Modulating Substituents: The C6-methyl group provides steric bulk and can influence the molecule's conformation and solubility, while the C5-nitro group serves as a powerful electronic activator for the C4 position.

This combination of features makes the title compound an ideal starting point for generating libraries of potential therapeutic agents through controlled, predictable chemical transformations.

Physicochemical & Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from close analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
Molecular Formula C₅H₅ClN₄O₂-
Molecular Weight 188.57 g/mol Calculated
CAS Number Not Assigned-
Appearance Expected: Pale yellow to yellow solidInferred from analogs[4]
Melting Point Expected: >150 °C (with decomposition)Inferred from analogs[4]
Solubility Expected: Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM), slightly soluble in alcohols.Inferred from analogs[5]
Predicted Spectroscopic Signature

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR:

    • δ ~7.0-8.0 ppm (broad singlet, 2H): Protons of the -NH₂ group. The chemical shift can vary significantly with solvent and concentration.

    • δ ~2.5-2.7 ppm (singlet, 3H): Protons of the C6-methyl group.

  • ¹³C NMR:

    • δ ~160-165 ppm: C2 and C4/C6 carbons directly attached to nitrogens.

    • δ ~120-130 ppm: C5 carbon, significantly influenced by the attached nitro group.

    • δ ~20-25 ppm: C6-methyl carbon.

  • Infrared (IR) Spectroscopy:

    • 3300-3500 cm⁻¹ (two bands): N-H stretching of the primary amine.

    • 1580-1620 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

    • 1500-1550 cm⁻¹ (strong, asymmetric) & 1330-1370 cm⁻¹ (strong, symmetric): N-O stretching of the nitro group.

    • 700-800 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (MS):

    • The molecular ion (M⁺) peak would appear at m/z 188.

    • A characteristic isotopic pattern for a single chlorine atom would be observed, with an (M+2)⁺ peak at m/z 190 having approximately one-third the intensity of the M⁺ peak.

Synthesis and Mechanistic Insights

The synthesis of this compound is best approached through a strategic, multi-step sequence that installs the functional groups in an order that maximizes yield and minimizes side reactions. A logical and field-proven pathway begins with the commercially available precursor, 2-Amino-6-methylpyrimidin-4-ol.[6][7]

The causality behind this synthetic design is crucial:

  • Nitration First: Introducing the nitro group onto the pyrimidinol ring is the key activating step. Performing nitration on the electron-rich pyrimidinol is more facile than on a deactivated chloropyrimidine.

  • Chlorination Last: The final step involves converting the hydroxyl group at C4 into the chloro leaving group. This is a standard transformation that sets the stage for subsequent diversification reactions.

Synthetic Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 SM 2-Amino-6-methylpyrimidin-4-ol (CAS: 3977-29-5) reagent1 HNO₃ / H₂SO₄ (Nitration) INT 2-Amino-6-methyl- 5-nitropyrimidin-4-ol reagent2 POCl₃ (Chlorination) PROD 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine reagent1->INT Step 1 reagent2->PROD Step 2

Caption: Proposed synthetic pathway for this compound.

Protocol 3.1: Synthesis of 2-Amino-6-methyl-5-nitropyrimidin-4-ol (Step 1)
  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 equivalents), cooled to 0-5 °C in an ice-salt bath, add 2-Amino-6-methylpyrimidin-4-ol (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 10 °C.[8]

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 2-4 hours, monitoring completion by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH to 5-6 with a cold, concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.

Protocol 3.2: Synthesis of this compound (Step 2)
  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), create a slurry of 2-Amino-6-methyl-5-nitropyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[9]

  • Optionally, a catalytic amount of N,N-dimethylaniline or a stoichiometric amount of phosphorus pentachloride (PCl₅) can be added to increase the potency of the chlorination.[10][11]

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC (a common method is to quench a small aliquot with methanol and spot the resulting methoxy-adduct, which is more stable on silica gel).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully pour the viscous residue onto a stirred mixture of crushed ice and water. Caution: This is a highly exothermic and gas-evolving quench.

  • Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis of any remaining phosphorus species.

  • Filter the precipitated solid product, wash extensively with water, and then with a dilute sodium bicarbonate solution to neutralize any residual acid.

  • Dry the solid under vacuum to afford the title compound.

Chemical Reactivity and Core Mechanisms

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group, making the C4 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr).[12][13]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the electronegative ring nitrogens and the oxygen atoms of the nitro group. In the second, typically rapid step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at C4.

This reaction is highly reliable and serves as the primary method for introducing molecular diversity. Common nucleophiles employed in drug discovery include:

  • Amines (R-NH₂): Forms aminopyrimidines, crucial for many kinase inhibitors.

  • Alcohols/Phenols (R-OH): In the presence of a base, forms ethers.

  • Thiols (R-SH): Forms thioethers.

Application in Drug Discovery & Medicinal Chemistry

The 2-aminopyrimidine scaffold is a validated pharmacophore for targeting the ATP-binding site of protein kinases.[1][3] this compound is an ideal precursor for building libraries of potential kinase inhibitors. The SNAr reaction at C4 allows for the systematic introduction of a wide array of side chains to probe the solvent-exposed region of the ATP pocket, enabling optimization of potency and selectivity.

Library_Synthesis cluster_nucleophiles Nucleophile Building Blocks (R-Nu) start_mol 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine reaction_node Parallel SₙAr Reaction (Base, Solvent, Heat) start_mol->reaction_node nuc1 Amines (R-NH₂) nuc1->reaction_node nuc2 Thiols (R-SH) nuc2->reaction_node nuc3 Alcohols (R-OH) nuc3->reaction_node library_node Substituted Pyrimidine Library (Diverse R-groups) reaction_node->library_node

Caption: Workflow for library synthesis from the title compound.

A typical drug discovery workflow would involve:

  • Library Synthesis: Reacting the title compound with a diverse set of amines, alcohols, or thiols.

  • Reduction of Nitro Group: The nitro group, having served its activating purpose, is often reduced to an amino group (e.g., using H₂/Pd-C, Fe/HCl, or Na₂S₂O₄). This new amino group can then be used for further derivatization, such as amide bond formation.

  • Biological Screening: The resulting library is screened against a panel of kinases to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Hits are optimized by synthesizing further analogs to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: General Procedure for SNAr

This protocol provides a self-validating, generalized procedure for the displacement of the C4-chloro group with an amine nucleophile.

Protocol 6.1: Synthesis of N⁴-Benzyl-6-methyl-5-nitropyrimidin-2,4-diamine
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq, e.g., 188 mg, 1.0 mmol).

  • Reagent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or a polar solvent like isopropanol (5-10 mL). Add benzylamine (1.1 eq, 118 mg, 1.1 mmol) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq, 194 mg, 1.5 mmol). The base scavenges the HCl generated during the reaction.

  • Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The product should have a different Rƒ value from the starting material.

  • Workup: Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Characterization: Confirm the structure of the product by ¹H NMR, Mass Spectrometry, and IR spectroscopy, comparing the obtained spectra to the expected signatures. The MS should show a molecular ion at m/z 259, and the ¹H NMR will show new signals corresponding to the benzyl protons.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from closely related chloro-nitro-aromatic compounds.[14]

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong bases and oxidizing agents.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • ACS Publications. (n.d.). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society. Retrieved from [Link]

  • Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl₃, POCl₃/PCl₅, SOCl₂/cat. DMF?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • ResearchGate. (n.d.). Scheme 5: Nitration of 2-amino-6-chloro-4-pyrimidinol (14)[15]. Retrieved from [Link]

  • Central European Journal of Energetic Materials. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

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Spectroscopic Data for 4-Chloro-6-methyl-5-nitropyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this important heterocyclic compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in your research and development endeavors.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The specific substitutions on this molecule—a chloro group at position 4, a methyl group at position 6, a nitro group at position 5, and an amine group at position 2—create a unique electronic and steric environment that dictates its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its behavior in different chemical and biological systems.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound give rise to distinct spectroscopic signatures. Understanding these correlations is essential for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the amine and methyl protons. The aromatic region will be devoid of signals from the pyrimidine ring itself as there are no protons directly attached to the ring carbons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5Broad Singlet2H-NH₂
~2.5Singlet3H-CH₃

Causality Behind Predictions:

  • -NH₂ Protons: The amine protons are expected to be downfield due to the electron-withdrawing nature of the pyrimidine ring and the adjacent nitro group. Their chemical shift can be highly variable and dependent on solvent and concentration. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

  • -CH₃ Protons: The methyl group protons are attached to an sp² hybridized carbon of the pyrimidine ring. Their chemical shift is anticipated to be in the typical range for methyl groups on an aromatic ring.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted Chemical Shift (δ, ppm)Assignment
~160 - 165C2 (attached to -NH₂)
~155 - 160C4 (attached to -Cl)
~150 - 155C6 (attached to -CH₃)
~125 - 135C5 (attached to -NO₂)
~20 - 25-CH₃

Causality Behind Predictions:

  • The chemical shifts of the pyrimidine ring carbons are significantly influenced by the attached heteroatoms (nitrogen) and substituents. Carbons directly bonded to nitrogen (C2, C4, C6) will appear downfield.

  • The carbon bearing the amino group (C2) is expected to be significantly deshielded.

  • The carbons attached to the electronegative chlorine (C4) and the electron-withdrawing nitro group (C5) will also be downfield.

  • The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5 mL of deuterated solvent (e.g., DMSO-d₆) C Data Acquisition B->C Tune and shim the probe, set acquisition parameters D Data Processing C->D Acquire ¹H and ¹³C spectra E Spectral Analysis D->E Fourier transform, phase correction, and baseline correction

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. A typical experiment would involve a 90° pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction and baseline correction to obtain the final spectrum.

  • Data Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to confirm the structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₅H₅ClN₄O₂), the expected molecular weight is approximately 188.57 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

m/z (predicted)Assignment
188/190[M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
173/175[M - CH₃]⁺
158/160[M - NO]⁺
142/144[M - NO₂]⁺
127/129[M - NO₂ - CH₃]⁺

Causality Behind Fragmentation:

  • The molecular ion is formed by the loss of an electron.

  • Common fragmentation pathways for such compounds involve the loss of small, stable neutral molecules or radicals. The loss of the methyl radical (-CH₃) is a likely fragmentation.

  • The nitro group can fragment through the loss of NO or NO₂.

Experimental Protocol for Mass Spectrometry

A Sample Introduction B Ionization A->B Direct infusion or via GC/LC C Mass Analysis B->C Electron Impact (EI) or Electrospray Ionization (ESI) D Detection C->D Quadrupole or Time-of-Flight (TOF) analyzer E Mass Spectrum D->E Ion detector records m/z and abundance

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced directly into the ion source or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (amine)
3000-2850C-H stretching (methyl)
1640-1600C=N and C=C stretching (pyrimidine ring)
1560-1520 and 1350-1300N-O stretching (nitro group)
800-600C-Cl stretching

Causality Behind Predictions:

  • N-H Stretch: The amine group will show characteristic stretching vibrations in the high-frequency region.

  • C-H Stretch: The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.[1]

  • Ring Vibrations: The pyrimidine ring will have characteristic C=N and C=C stretching vibrations in the 1640-1600 cm⁻¹ region.

  • N-O Stretch: The nitro group has two characteristic stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.

  • C-Cl Stretch: The carbon-chlorine bond will have a stretching vibration in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption Data

The presence of the pyrimidine ring, an aromatic system with multiple heteroatoms and electron-withdrawing/donating groups, will result in characteristic UV-Vis absorption bands.

Predicted λmax (nm)Electronic Transition
~250-280π → π
~320-380n → π

Causality Behind Predictions:

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed for aromatic and conjugated systems.

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. The specific absorption maxima can be influenced by the solvent polarity.[2]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.

  • Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is recorded.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with a thorough understanding of the underlying principles of each spectroscopic technique, researchers can confidently characterize this molecule and utilize it in their drug discovery and development pipelines. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-amino-6-chloro-5-nitropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

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  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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1H NMR and 13C NMR of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, decorated with competing electron-donating and electron-withdrawing groups, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the premier analytical technique for verifying the identity, purity, and detailed molecular structure of such compounds.[1][2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, we will explore the causal relationships between the molecular structure and the resulting spectral features, detail a robust experimental protocol, and interpret the expected chemical shifts and signal multiplicities based on fundamental chemical principles.

Molecular Structure and Electronic Landscape

To fully interpret the NMR spectra, one must first understand the molecule's structure and the electronic influence of its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is further modulated by the attached functional groups:

  • Amino (-NH₂ at C2): A strong electron-donating group through resonance.

  • Chloro (-Cl at C4): An electron-withdrawing group via induction, which typically outweighs its weak electron-donating resonance effect.

  • Nitro (-NO₂ at C5): A powerful electron-withdrawing group through both induction and resonance, significantly deshielding nearby nuclei.[3]

  • Methyl (-CH₃ at C6): A weak electron-donating group through hyperconjugation.

These competing electronic effects create a distinct magnetic environment for each proton and carbon nucleus, which is the key to their differentiation in an NMR spectrum.

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocol: A Self-Validating Approach

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is designed to ensure high-resolution, artifact-free spectra.

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Causality: This concentration range typically provides an excellent signal-to-noise ratio within a reasonable number of scans without leading to solubility issues or significant concentration-dependent peak shifting.

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving polar, functionalized aromatic compounds.[4] Crucially, it allows for the observation of exchangeable protons (like those of the -NH₂ group) which would rapidly exchange and become invisible in protic solvents like D₂O or CD₃OD.[1]

  • Internal Standard: Add a minimal amount (1-2 µL) of a dilute solution of tetramethylsilane (TMS) in the deuterated solvent.

    • Trustworthiness: TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[1] Its signal is defined as 0.00 ppm, providing a reliable reference point against which all other chemical shifts are measured, ensuring data comparability across different spectrometers and experiments.

  • Homogenization: Cap the NMR tube securely and vortex or carefully invert the tube until the solute is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Filtration (if required): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

    • Causality: Undissolved solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[1]

Caption: Experimental workflow for NMR sample preparation.

¹H NMR Spectral Analysis: Decoding the Proton Signals

The ¹H NMR spectrum is expected to be relatively simple, containing two distinct signals corresponding to the two types of protons in the molecule.

  • Amine Protons (-NH₂): These protons are attached to a nitrogen atom and can participate in hydrogen bonding. Consequently, their signal is anticipated to be a broad singlet. The chemical shift is highly dependent on the sample concentration, temperature, and residual water in the solvent, but in DMSO-d₆, it is often observed in the range of δ 7.0-8.5 ppm .[5][6] The integration of this signal should correspond to two protons.

  • Methyl Protons (-CH₃): This group is attached to the C6 position of the pyrimidine ring. Since there are no protons on adjacent atoms, the signal will be a sharp singlet. Its chemical shift is influenced by its attachment to the electron-deficient aromatic ring, placing it further downfield than a typical aliphatic methyl group. A predicted chemical shift is in the range of δ 2.5-2.8 ppm . The integration of this signal will correspond to three protons.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂7.0 - 8.5Broad Singlet2H
-CH₃2.5 - 2.8Singlet3H

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

Due to the lack of symmetry in the molecule, all five carbon atoms of the pyrimidine ring and the one methyl carbon are chemically unique. Therefore, a total of six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are governed by the electronic effects of the substituents and the inherent properties of the heterocyclic ring.[1]

  • C2 (attached to -NH₂): This carbon is bonded to three nitrogen atoms (two in the ring, one in the amino group). While the amino group is donating, the strong deshielding effect of the adjacent nitrogens will place this signal significantly downfield, likely in the δ 155-165 ppm range.

  • C4 (attached to -Cl): The carbon atom bonded to the electronegative chlorine atom and two ring nitrogens will be strongly deshielded. Its resonance is expected in a similar region to C2, around δ 158-168 ppm .

  • C6 (attached to -CH₃): This carbon is also attached to two ring nitrogens but is shielded by the electron-donating methyl group. It is expected to appear slightly upfield compared to C2 and C4, likely in the δ 150-160 ppm range.

  • C5 (attached to -NO₂): The powerful electron-withdrawing nitro group will significantly deshield the C5 carbon. However, it is not directly attached to a ring nitrogen, which moderates the effect compared to C2, C4, and C6. Its chemical shift is predicted to be in the δ 125-140 ppm region.

  • -CH₃ Carbon: The methyl carbon will be the most shielded carbon in the molecule, appearing far upfield. A typical range for a methyl group on an aromatic ring is δ 15-25 ppm .

For definitive assignment, especially for the closely spaced C2, C4, and C6 signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.[7] An HMBC experiment, for instance, would show a correlation between the methyl protons (~δ 2.6 ppm) and the C6 and C5 carbons, confirming their connectivity.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
C4 (-Cl)158 - 168
C2 (-NH₂)155 - 165
C6 (-CH₃)150 - 160
C5 (-NO₂)125 - 140
-CH₃15 - 25

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive characterization of this compound. The predicted spectra are relatively simple but rich in information, directly reflecting the complex electronic interplay of the various substituents on the pyrimidine core. The ¹H spectrum confirms the presence and ratio of the amine and methyl groups, while the ¹³C spectrum verifies the complete carbon framework. By following the robust experimental protocols outlined herein, researchers and drug development professionals can confidently verify the structure and purity of this critical synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

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  • ResearchGate. Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Available from: [Link]

  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

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  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 5a. Available from: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the robust analysis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the fundamental principles guiding experimental choices, from sample preparation and ionization source selection to the prediction and interpretation of fragmentation patterns. By grounding our approach in the physicochemical properties of the analyte, we establish a self-validating methodology that ensures accuracy, reproducibility, and scientific integrity. This guide includes detailed, step-by-step protocols, data interpretation strategies, and visual workflows to empower analysts in developing and validating high-quality quantitative and qualitative methods for this and structurally related compounds.

Introduction: Understanding the Analyte

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleobases and are prevalent in pharmaceutical agents.[1] The unique combination of a chloro group, a nitro group, an amine, and a methyl group on the pyrimidine core presents specific challenges and opportunities for mass spectrometry analysis. A deep understanding of its structure is the cornerstone of developing a successful analytical method.

Physicochemical Properties and Structural Considerations

The analyte's structure dictates its behavior in the mass spectrometer. The basic amine group is a ready site for protonation, making it highly suitable for positive mode electrospray ionization. The electronegative chloro and nitro groups influence the molecule's polarity and its fragmentation pathways.

PropertyValueSource / Rationale
Molecular Formula C₅H₅ClN₄O₂Derived from structure.
Monoisotopic Mass 188.0128 DaCalculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Average Mass 188.57 g/mol Based on natural isotopic abundance.
Key Functional Groups Amine (-NH₂), Chloro (-Cl), Nitro (-NO₂), Methyl (-CH₃), Pyrimidine RingStructural analysis.
Predicted Polarity Moderately PolarThe presence of polar amine and nitro groups is balanced by the aromatic ring and methyl group. This makes it a good candidate for reversed-phase chromatography.[2][3]

This table summarizes the key properties that inform our analytical strategy.

The Analytical Keystone: Ionization and Mass Analysis

The goal of any mass spectrometry method is to efficiently convert the neutral analyte into a gas-phase ion and then accurately measure its mass-to-charge ratio (m/z). The choice of ionization and analysis techniques is therefore the most critical decision in method development.

Rationale for Ionization Source Selection

Electrospray Ionization (ESI) is the premier choice for this molecule.[4][5]

  • Why ESI? The analyte possesses a basic amine group that is easily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This makes it an ideal candidate for forming a stable [M+H]⁺ ion in positive ionization mode.

  • Why not APCI? Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for less polar, more volatile compounds. While it could work, ESI is expected to provide superior sensitivity for this moderately polar molecule.

  • Why not EI? Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation.[6] While useful for structural elucidation of simple molecules via GC-MS, it would likely shatter our analyte, preventing the observation of the critical molecular ion. ESI is a 'soft ionization' technique, which preserves the molecular ion for subsequent fragmentation analysis (MS/MS).[5]

Mass Analyzer Considerations

For drug development, high-resolution and accurate mass (HRAM) analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are strongly recommended.[7]

  • High Resolution: The ability to resolve the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) provides an unmistakable signature for the analyte, confirming the presence of chlorine in the molecule.

  • Mass Accuracy: Sub-5 ppm mass accuracy allows for the confident determination of the elemental formula, distinguishing the analyte from other isobaric interferences.

  • Tandem MS (MS/MS): Instruments capable of MS/MS, such as triple quadrupoles (QqQ), Q-TOFs, and Orbitraps, are essential for structural confirmation and for developing highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM).[8]

Experimental Workflow: A Validated Protocol

This section details a comprehensive, step-by-step protocol for the LC-MS/MS analysis of this compound.

Overall Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Weigh Standard & Prepare Stock Solution p2 Create Calibration Curve & QC Samples p1->p2 p3 Protein Precipitation (if in biological matrix) p2->p3 p4 Dilute to working concentration p3->p4 lc1 Inject Sample p4->lc1 lc2 Reversed-Phase C18 Column Separation lc1->lc2 ms1 Positive Mode ESI lc2->ms1 ms2 Full Scan (MS1) for [M+H]⁺ Ion ms1->ms2 ms3 Product Ion Scan (MS/MS) for Fragmentation ms2->ms3 d1 Extract Ion Chromatogram ms3->d1 d2 Integrate Peaks & Generate Calibration Curve d1->d2 d3 Quantify Unknowns & Validate Method d2->d3

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Protocol: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~2 mg of this compound standard. Dissolve in methanol to a final concentration of 1 mg/mL. This stock must be stored at -20°C.

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare quality control (QC) samples at low, mid, and high concentrations from a separate stock weighing.

  • Sample Preparation (from plasma - example): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new vial for LC-MS analysis.

Protocol: Liquid Chromatography (LC)

The goal is to achieve good retention and peak shape, separating the analyte from matrix components that could cause ion suppression.[2][9]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule reversed-phase chromatography, offering good retention and efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common additive that aids in the protonation of the analyte for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for initial method development. Can be optimized for speed or resolution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA typical starting volume; can be adjusted based on sensitivity needs.
Protocol: Mass Spectrometry (MS)
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)To protonate the basic amine group, forming the [M+H]⁺ ion.
Capillary Voltage 3.5 kVA standard starting point for ESI; requires optimization for the specific instrument.
Gas Temp. 325 °CTo aid in desolvation of the ESI droplets.
Gas Flow 8 L/minTo facilitate desolvation.
MS1 Scan Range m/z 50 - 300To detect the precursor ion.
Precursor Ion m/z 189.0The calculated monoisotopic mass of the [M+H]⁺ ion.
Collision Energy 15-30 eVRequires optimization to achieve a balanced spectrum of fragment ions.

Data Interpretation: From Spectrum to Structure

Expected Mass and Isotopic Pattern

The first step in data analysis is to confirm the presence of the protonated molecular ion, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), we expect to see a characteristic isotopic pattern.

  • [M+H]⁺ with ³⁵Cl: m/z 189.0198

  • [M+H]⁺ with ³⁷Cl: m/z 191.0168

The A+2 peak (m/z 191) should have an intensity that is approximately one-third of the A peak (m/z 189). This pattern is a powerful diagnostic tool for confirming the presence of a chlorine-containing compound.

Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the precursor ion and analyzing its fragments. The fragmentation of substituted pyrimidines and nitroaromatic compounds follows predictable chemical principles.[8][10][11]

G cluster_frags parent Precursor Ion [M+H]⁺ m/z 189.0 f1 Loss of NO₂ (-46.0 Da) m/z 143.0 parent->f1 Common for nitroaromatics f2 Loss of HCl (-36.5 Da) m/z 152.5 parent->f2 Rearrangement f3 Loss of CH₃CN (-41.0 Da) m/z 148.0 f1->f3 Ring cleavage

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the analyte.

  • Loss of the Nitro Group (NO₂): A very common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro group (46.0 Da).[8][11] This would result in a major fragment ion at m/z 143.0 . This is often the most intense and diagnostically significant fragment.

  • Loss of HCl: A rearrangement followed by the elimination of hydrogen chloride (36.5 Da) is another plausible pathway, yielding a fragment at m/z 152.5 .

  • Ring Cleavage: Following the initial loss of the nitro group, the resulting pyrimidine ring can undergo further fragmentation, such as the loss of acetonitrile (CH₃CN) from the ring structure, leading to smaller fragments.[10]

Table of Predicted Fragments for MRM Development:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRationale
189.0143.0NO₂Characteristic loss for nitroaromatics.[8][11] High intensity expected.
189.0152.5HClPlausible rearrangement and elimination.
189.0111.0NO₂ + CH₃OHSequential loss.

Method Validation and Quantitative Analysis

For use in regulated environments, the developed method must be validated according to guidelines from bodies like the FDA, based on the ICH Q2(R2) framework.[12][13][14][15]

Key Validation Parameters

A robust method validation protocol should assess the following:

  • Specificity and Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. This is achieved by analyzing blank matrix samples and checking for interferences at the analyte's retention time and m/z.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte in samples. A calibration curve with a minimum of five standards should be analyzed, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

  • Robustness: The method's reliability should be tested by making small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) to ensure it remains unaffected.[14]

Conclusion

This guide outlines a comprehensive, scientifically-grounded approach to the mass spectrometry analysis of this compound. By systematically selecting the appropriate LC and MS conditions based on the analyte's chemical nature and predicting its spectral behavior, researchers can develop a robust, reliable, and validatable method. The principles discussed herein—from leveraging isotopic patterns for confirmation to predicting fragmentation for structural elucidation—serve as a universal template for tackling the analysis of novel and complex small molecules in a drug development setting.

References

  • Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Zihms, S., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.
  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate.
  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • New Analytical Methods. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Zihms, S., et al. (2013). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • ChemicalBook. (n.d.). 4-amino-2-chloro-6-methyl-5-nitropyrimidine.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Introduction: Defining the Polymer Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of a Quaternized Copolymer: CAS Number 20090-58-8

The compound designated by CAS number 20090-58-8 is identified as 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compound with diethyl sulfate.[1] In simpler terms, this is a random copolymer synthesized from two monomer units: 2-(dimethylamino)ethyl methacrylate (DMAEMA) and N-vinylpyrrolidone (NVP). The tertiary amine groups of the DMAEMA units are subsequently quaternized using diethyl sulfate as an ethylating agent.[2] This modification transforms the polymer into a cationic polyelectrolyte, significantly influencing its properties and applications, particularly in fields requiring interactions with negatively charged biological molecules or surfaces.[3][4][5]

The resulting structure, poly(N-vinylpyrrolidone-co-2-(dimethylamino)ethyl methacrylate), quaternized with diethyl sulfate, combines the hydrophilicity and biocompatibility of the NVP units with the pH-responsive and cationic nature of the quaternized DMAEMA units. Comprehensive characterization is essential to determine its structural integrity, molecular weight distribution, thermal properties, and composition, which are critical parameters for its application in research and drug development.

Physicochemical and Structural Properties

A thorough characterization workflow is necessary to elucidate the structure and properties of this complex copolymer. This guide outlines the core analytical techniques employed for this purpose.

PropertyDescriptionSignificance
Chemical Structure A random copolymer of NVP and DMAEMA, with DMAEMA units quaternized by diethyl sulfate.The precise monomer ratio and degree of quaternization dictate the polymer's charge density, solubility, and functional behavior.
Appearance Typically a white to off-white powder or solid.Provides a preliminary check for purity and consistency.
Solubility The quaternization of the DMAEMA units generally imparts or enhances water solubility.[3][6] The polymer is also often soluble in polar organic solvents like methanol, ethanol, and chloroform.[7]Solubility is a critical parameter for processing, formulation, and application, especially in aqueous systems for biological applications.
Cationic Nature The quaternization introduces permanent positive charges on the DMAEMA units.[8]This property is fundamental for applications such as gene delivery, where the polymer complexes with negatively charged DNA.[4][5]

Core Characterization Workflow: A Multi-Technique Approach

A combination of spectroscopic, chromatographic, and thermal analysis techniques is required for a full characterization. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the copolymer.

G cluster_0 Polymer Synthesis & Quaternization cluster_1 Primary Characterization cluster_2 Data Interpretation & Validation start Copolymer Sample (CAS 20090-58-8) NMR ¹H NMR Spectroscopy start->NMR FTIR FTIR Spectroscopy start->FTIR SEC Size Exclusion Chromatography (SEC/GPC) start->SEC Thermal Thermal Analysis (DSC & TGA) start->Thermal Structure Structural Confirmation & Composition Analysis NMR->Structure Confirms monomer incorporation & quaternization FTIR->Structure Identifies functional groups MW Molecular Weight (Mn, Mw) & Polydispersity (Đ) SEC->MW Determines molecular weight distribution Properties Thermal Properties (Tg, Td) Thermal->Properties Measures thermal transitions & stability

Caption: Core characterization workflow for CAS 20090-58-8.

Part 1: Spectroscopic Characterization

Spectroscopic methods are foundational for confirming the chemical structure of the copolymer.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the most powerful tool for determining the copolymer composition (the molar ratio of NVP to DMAEMA units) and confirming the success of the quaternization reaction. The integration of specific proton signals unique to each monomer allows for quantitative analysis. The quaternization is evidenced by a downfield shift of the protons adjacent to the nitrogen atom in the DMAEMA units.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the copolymer in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.[3]

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum using appropriate software. Identify and integrate the characteristic peaks for both monomer units and the quaternizing group.

Proton SignalTypical Chemical Shift (ppm)Assignment
NVP Protons 1.5 - 2.5Protons of the pyrrolidone ring
DMAEMA Protons ~4.1-O-CH₂ -CH₂-N-
~2.6-O-CH₂-CH₂ -N-
~2.3-N(CH₃ )₂ (unquaternized)
Quaternized DMAEMA ~3.1-3.4-N⁺(CH₃ )₂-CH₂CH₃ (Shifted from ~2.3 ppm)
~1.2-1.4-N⁺(CH₃)₂-CH₂CH₃ (from diethyl sulfate)
Polymer Backbone 0.8 - 2.2-CH₂- and -CH- protons

Note: Exact chemical shifts can vary based on solvent and copolymer composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid and effective method for confirming the presence of key functional groups within the copolymer, serving as a qualitative verification of its composition. The presence of carbonyl stretching bands from both the NVP (amide) and DMAEMA (ester) units is a primary indicator of a successful copolymerization. While less quantitative than NMR for quaternization, changes in the C-N stretching region can sometimes be observed.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried polymer sample with dry KBr powder and pressing it into a transparent disk.[11] Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory for direct analysis of the solid sample.[3]

  • Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the copolymer.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
~2950C-H stretchAliphatic groups in the polymer backbone and side chains
~1730C=O stretchEster group in DMAEMA units
~1650C=O stretchAmide group (lactam) in NVP units
~1160C-N stretchTertiary amine in DMAEMA units[10]
~1240 & ~1150C-O stretchEster group

Part 2: Molecular Weight Determination

The molecular weight and its distribution are critical properties that influence the polymer's physical and biological performance.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Expertise & Experience: SEC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[7] The choice of mobile phase and column set is crucial. For cationic polymers, interactions with the column packing material can be a challenge, often requiring the addition of salts to the mobile phase to suppress ionic interactions and prevent peak tailing.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. For PDMAEMA-based polymers, THF is common.[7] For quaternized, water-soluble polymers, an aqueous buffer (e.g., phosphate buffer with added salt like NaNO₃) is often necessary.

  • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 or 0.45 µm filter before injection.

  • Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and a suitable set of columns for the expected molecular weight range.[7][12]

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

  • Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and Đ relative to the calibration standards. A low Đ value (typically < 1.5) suggests a well-controlled polymerization process.[13]

G cluster_0 SEC/GPC Experimental Workflow cluster_1 Data Output A Prepare Mobile Phase (e.g., THF or Aqueous Buffer) B Dissolve & Filter Polymer Sample A->B C Inject Sample into Calibrated SEC System B->C D Detect Eluted Polymer (e.g., RI Detector) C->D E Generate Chromatogram D->E F Determine Mn, Mw, and Đ E->F

Caption: Workflow for SEC/GPC analysis.

Part 3: Thermal Analysis

Thermal analysis provides insight into the physical state and stability of the polymer.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is used to determine the glass transition temperature (Tg) of the copolymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For a random copolymer, a single Tg is typically observed, with a value intermediate between those of the corresponding homopolymers (PNVP and PDMAEMA).[14] This measurement is a key indicator of the material's amorphous nature and its behavior at different temperatures.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: a. Heat the sample to a temperature above its expected Tg to erase any prior thermal history. b. Cool the sample at a controlled rate (e.g., 10 °C/min). c. Heat the sample again at a controlled rate (e.g., 10 °C/min).[7][12]

  • Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan.[7][15]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. This analysis is critical for determining the thermal stability and decomposition profile of the copolymer. The decomposition of PDMAEMA-based polymers often occurs in multiple stages, corresponding to the degradation of the side chains followed by the polymer backbone.[11][16]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the polymer (5-10 mg) into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[15]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperatures of maximum weight loss.

Thermal PropertyTypical Value RangeSignificance
Glass Transition (Tg) Varies with composition. PDMAEMA homopolymer Tg is ~19-27 °C.[7][12] PNVP homopolymer Tg is much higher.Defines the upper-temperature limit for applications where rigidity is required and indicates miscibility of the monomer units.
Decomposition Temp. (Td) PDMAEMA degradation starts ~290-380 °C.[6][11]Indicates the thermal stability of the polymer, which is important for processing and storage conditions.

Conclusion

The comprehensive characterization of CAS 20090-58-8 requires a synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. ¹H NMR and FTIR confirm the chemical structure and successful quaternization. SEC/GPC provides essential data on molecular weight and distribution, which are critical for predicting material performance. Finally, DSC and TGA define the thermal properties, establishing the material's operational temperature range and stability. Together, these methods provide the robust, validated data required for advanced research and development applications.

References

  • U.S. Environmental Protection Agency. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate - Substance Details. [Link]

  • ResearchGate. Glass transition temperature (Tg) values for P(NVP‐co‐DMAEMA) (a) and... [Link]

  • Asian Journal of Engineering and Applied Technology. CHARACTERIZATION AND PROPERTIES ANALYSIS FOR THE ANTIMICROBIAL PROPERTY OF QUATERNISED COPOLYMERS N-VINYLPYRROLIDONE - DIMETHYL AMINO ETHYL METHACRYLATE: REVIEW. [Link]

  • MDPI. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. [Link]

  • Polymer Source. Poly(N,N-dimethylaminoethyl methacrylate) Sample #: P9740-DMAEMA. [Link]

  • eScholarship@McGill. pH and temperature-sensitive statistical copolymers poly[2- (dimethylamino)ethyl methacrylate-stat-2-vinylpyridine] with functio. [Link]

  • Dove Medical Press. characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cation. [Link]

  • National Center for Biotechnology Information. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. [Link]

  • PubMed. Copolymers of 2-(dimethylamino)ethyl methacrylate with ethoxytriethylene glycol methacrylate or N-vinyl-pyrrolidone as gene transfer agents. [Link]

  • ACS Publications. Water-Soluble Micelles with a Polyferrocenylsilane Core for Reductive Synthesis of Nanomaterials. [Link]

  • DergiPark. Synthesis and Characterization of Polysulfone-based Graft Copolymers Possessing Quaternary Ammonium Salts via Photoiniferter Polymerization. [Link]

  • PubMed. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). [Link]

  • PLOS One. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). [Link]

  • MDPI. Thermoresponsive Poly(N-Isopropylacrylamide-co-Dimethylaminoethyl Methacrylate) Microgel Aqueous Dispersions with Potential Antimicrobial Properties. [Link]

  • Polymer Source. Poly(N-N-dimethylaminoethyl methacrylate) Sample #: P7529-DMAEMA. [Link]

  • Volza.com. Methylpyrimidine Exports from China. [Link]

  • MDPI. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. [Link]

  • RSC Publishing. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. [Link]

  • MDPI. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate) Hydrogels. [Link]

  • ResearchGate. Molecular weight distribution for PDMAEMA samples obtained with... [Link]

  • PubChem. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate, compd. with polyethylene glycol hydrogen maleate C9-11-alkyl ethers. [Link]

  • Cheméo. Chemical Properties of 2-Propenoic acid, 2-methyl-, ethenyl ester (CAS 4245-37-8). [Link]

  • MDPI. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. [Link]

  • NIST WebBook. 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester. [Link]

  • National Center for Biotechnology Information. Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate). [Link]

  • Canada.ca. Screening Assessment for the Challenge Sulfuric Acid, Diethyl Ester (Diethyl sulfate). [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Amino-4-Chloro-6-Methyl-5-Nitropyrimidine: Core Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-4-chloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of a diverse array of pharmacologically active molecules and advanced materials. Its strategic importance lies in the differential reactivity of its substituents: the chloro group is susceptible to nucleophilic substitution, the amino group can be acylated or diazotized, and the nitro group can be reduced to an amino group, opening pathways to fused-ring systems like purines. This guide provides a comprehensive examination of the primary synthetic route to this key intermediate, focusing on the selection of foundational starting materials and the rationale behind the multi-step chemical transformations. We will dissect the synthesis into three core stages: pyrimidine ring formation, electrophilic nitration, and final chlorination, offering detailed, field-proven protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Principal Synthetic Pathway: A Retrosynthetic Analysis

The most efficient and widely adopted synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine begins with simple, commercially available precursors. A retrosynthetic approach reveals a logical three-step sequence starting from the construction of the pyrimidine core.

G Target 2-Amino-4-chloro-6-methyl-5-nitropyrimidine Intermediate2 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine Target->Intermediate2 Chlorination (POCl₃) Intermediate1 2-Amino-4-hydroxy-6-methylpyrimidine (6-Methylisocytosine) Intermediate2->Intermediate1 Nitration (HNO₃/H₂SO₄) Start_Guanidine Guanidine Intermediate1->Start_Guanidine Condensation Start_EAA Ethyl Acetoacetate Intermediate1->Start_EAA Condensation

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies guanidine and ethyl acetoacetate as the optimal starting materials. Their condensation constructs the core intermediate, 2-amino-4-hydroxy-6-methylpyrimidine, which is subsequently functionalized through nitration and chlorination to yield the final product.

Step-by-Step Synthesis and Mechanistic Rationale

Step 1: Pyrimidine Ring Synthesis via [3+3] Cycloaddition

The foundational step is the construction of the 2-aminopyrimidine ring system. This is most effectively achieved through the condensation of a C-N-C building block (guanidine) with a 1,3-dicarbonyl equivalent (ethyl acetoacetate).

Core Starting Materials:

  • Guanidine Hydrochloride (or Guanidine Nitrate): Serves as the N-C-N fragment, providing the atoms for N1, C2, and N3 of the pyrimidine ring, including the crucial C2-amino group.[1][2]

  • Ethyl Acetoacetate: A classic 1,3-bifunctional three-carbon fragment that provides C4, C5, and C6, along with the C6-methyl group.[2][3]

Causality Behind Experimental Choices: The reaction is a base-catalyzed cyclocondensation. A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium metal and absolute ethanol, is required. The base serves two purposes: first, it deprotonates guanidine hydrochloride to liberate the free guanidine base, and second, it catalyzes the condensation by deprotonating the active methylene group of ethyl acetoacetate to form a nucleophilic enolate. Ethanol is an excellent solvent as it readily dissolves the reactants and the sodium ethoxide catalyst.[4]

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Isolation cluster_product Product Guanidine Guanidine Hydrochloride C(NH₂)₂·HCl Reflux Reflux Heat mixture to drive condensation. Water is eliminated. Guanidine->Reflux EAA Ethyl Acetoacetate CH₃COCH₂COOEt EAA->Reflux Base Sodium Ethoxide NaOEt in EtOH Base->Reflux Cool Cooling Cool reaction mixture to induce precipitation. Reflux->Cool Reaction Complete Neutralize Neutralization Add acetic acid to neutralize excess base. Precipitates the product. Cool->Neutralize Filter Filtration & Washing Isolate solid product. Wash with water and ethanol. Neutralize->Filter Product 2-Amino-4-hydroxy-6-methylpyrimidine White Solid Filter->Product

Caption: Experimental workflow for pyrimidine ring synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1 equivalent) in absolute ethanol.

  • Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir for 10-15 minutes to allow for the formation of free guanidine.

  • Condensation: Add ethyl acetoacetate (1 equivalent) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling the reaction mixture to room temperature, slowly add water to dissolve the resulting sodium salt of the product.[4] Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 7.

  • Purification: A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.[4]

Step 2: Electrophilic Nitration at C5

With the pyrimidine core assembled, the next step is the introduction of the nitro group at the C5 position, which is electronically activated for electrophilic aromatic substitution.

Starting Material:

  • 2-Amino-4-hydroxy-6-methylpyrimidine: The product from the previous step.

Causality Behind Experimental Choices: The nitration is achieved using a classic nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5][6] The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and decomposition, ensuring regioselectivity for the C5 position.[7]

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine

  • Reaction Setup: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 2-amino-4-hydroxy-6-methylpyrimidine in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare a cold mixture of concentrated sulfuric acid and concentrated nitric acid (1 equivalent). Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 5-10 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash extensively with cold water until the filtrate is neutral to pH paper, and then dry under vacuum.

Step 3: Chlorination of the C4-Hydroxyl Group

The final transformation is the conversion of the C4-hydroxyl group into a chloro group. This is a crucial step that installs the reactive handle for subsequent nucleophilic substitution reactions.

Starting Material:

  • 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine: The nitrated intermediate.

Causality Behind Experimental Choices: The C4-hydroxyl group of the pyrimidine exists in tautomeric equilibrium with its keto form (a pyrimidinone).[8] This hydroxyl group is not reactive enough for direct substitution. Reagents like phosphorus oxychloride (POCl₃) are used to convert it into a better leaving group.[9] POCl₃ acts as both the chlorinating agent and the solvent. The reaction often requires a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction, which proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methyl-5-nitropyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine.

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃). If required, add a catalytic amount of N,N-dimethylaniline.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large amount of crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation: Stir the resulting slurry until all the ice has melted. The product will precipitate. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Summary of Starting Materials and Reagents

The strategic selection of starting materials is paramount for an efficient and high-yielding synthesis.

Synthetic Step Primary Starting Material Key Reagents Purpose of Reagents Typical Yield
1. Ring Formation Guanidine HCl, Ethyl AcetoacetateSodium, Absolute EthanolForms sodium ethoxide catalyst for condensation85-95%
2. Nitration 2-Amino-4-hydroxy-6-methylpyrimidineConc. HNO₃, Conc. H₂SO₄Generates nitronium ion (NO₂⁺) for electrophilic substitution80-90%
3. Chlorination 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidinePOCl₃, N,N-Dimethylaniline (cat.)Converts C4-OH to C4-Cl; catalyst accelerates reaction75-85%

Conclusion

The synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine is a robust and well-established process rooted in fundamental principles of heterocyclic chemistry. The primary and most efficient pathway relies on the initial condensation of guanidine and ethyl acetoacetate , two readily available and cost-effective starting materials. This foundational step yields the key intermediate, 2-amino-4-hydroxy-6-methylpyrimidine, which is then sequentially functionalized through controlled nitration and chlorination. Understanding the rationale behind the choice of reagents and reaction conditions for each transformation is critical for achieving high yields and purity, enabling the successful production of this versatile building block for advanced applications in research and development.

References

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Retrieved from [Link]

  • Hayrapetyan, S., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

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  • Song, X.J., et al. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. ResearchGate. Retrieved from [Link]

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of Some New Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Impactfactor. Retrieved from [Link]

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  • NIH. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

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  • Request PDF. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

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An In-depth Technical Guide to 4-Chloro-6-methyl-5-nitropyrimidin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, potential synthetic pathways, and prospective applications, drawing upon data from closely related analogues to present a complete scientific profile.

Introduction and Chemical Identity

This compound, with the CAS Number 13162-24-8, belongs to the class of pyrimidine derivatives.[1] The pyrimidine scaffold is a core structure in numerous biologically active compounds, including several approved drugs. The specific substitutions on this molecule—a chloro group at the 4-position, a methyl group at the 6-position, a nitro group at the 5-position, and an amine at the 2-position—create a unique electronic and steric profile that makes it a valuable intermediate for chemical synthesis and a candidate for biological screening.

The presence of both electron-withdrawing (chloro and nitro) and electron-donating (amino and methyl) groups on the pyrimidine ring results in a complex reactivity profile, offering multiple sites for further chemical modification. This makes it an attractive building block for creating diverse chemical libraries for high-throughput screening in drug discovery programs.[2][3]

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, by analyzing data from structurally similar compounds, we can infer its likely properties. The table below summarizes these predicted and known properties.

PropertyValue (Predicted/Inferred)Source/Analogue
Molecular Formula C5H5ClN4O2[4]
Molecular Weight 188.57 g/mol [4]
Melting Point 166-170 °CInferred from 4-amino-2-chloro-6-methyl-5-nitropyrimidine[4]
Boiling Point Not available-
Solubility Likely soluble in organic solvents like acetic acid.[5]Inferred from 2-Amino-4-chloro-6-methylpyrimidine[5]
Appearance Likely a solid at room temperature.Inferred from related pyrimidines.[6]
1H NMR Spectrum Peaks corresponding to the methyl and amino protons would be expected.General principles of NMR spectroscopy.[7]
13C NMR Spectrum Resonances for the pyrimidine ring carbons and the methyl carbon would be observed.General principles of NMR spectroscopy.[8]
Mass Spectrum A molecular ion peak corresponding to the molecular weight would be a key feature.Inferred from 4-Chloro-5-methylpyrimidin-2-amine.[9]

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound is not readily found in the literature, its synthesis can be logically deduced from established methods for preparing substituted pyrimidines. A plausible synthetic route would likely involve a multi-step process starting from simpler precursors.

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available pyrimidine derivative, followed by sequential nitration, chlorination, and amination reactions. The order of these reactions would be critical to achieving the desired substitution pattern.

For instance, a general approach for synthesizing substituted nitropyrimidines often involves the condensation of a suitable precursor with an amidine.[10] Another common method involves the nitration of a pre-existing pyrimidine ring, followed by functional group interconversions.

A plausible synthetic workflow is outlined below:

G A Starting Pyrimidine Precursor B Nitration (e.g., HNO3/H2SO4) A->B C Chlorination (e.g., POCl3) B->C D Amination (e.g., NH3 or amine source) C->D E This compound D->E

Caption: A generalized synthetic workflow for this compound.

Key Reactions and Mechanistic Insights
  • Nitration: The introduction of the nitro group at the 5-position is a key step. The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of activating groups can facilitate this reaction.

  • Chlorination: The conversion of a hydroxyl or other leaving group to a chloro group is typically achieved using reagents like phosphorus oxychloride (POCl3).[11]

  • Nucleophilic Aromatic Substitution: The chloro group at the 4-position is susceptible to displacement by nucleophiles. This reactivity is crucial for introducing various functional groups and building molecular diversity. The amino group at the 2-position can be introduced via nucleophilic substitution of a suitable leaving group.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry due to their wide range of biological activities.[12] The structural motifs present in this compound suggest its potential as a valuable scaffold or intermediate in the development of novel therapeutics.

Role as a Synthetic Intermediate

The primary application of this compound is likely as a versatile intermediate for the synthesis of more complex molecules. The reactive chloro group allows for the introduction of various side chains through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).

Potential Biological Activities

While specific biological data for this exact compound is scarce, related chloro- and nitro-substituted pyrimidines and pyridines have demonstrated a range of activities, including:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the ATP-binding site of the enzyme.[13]

  • Antimicrobial and Antiviral Agents: The pyrimidine nucleus is present in several antimicrobial and antiviral drugs.

  • Anticancer Agents: The ability to serve as a scaffold for compounds that interact with various cancer targets makes this class of molecules promising for oncology research.

The combination of substituents in this compound provides a foundation for designing molecules with tailored pharmacokinetic and pharmacodynamic properties.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for closely related compounds, this substance should be handled with care. Potential hazards may include:

  • Skin and eye irritation.[16]

  • Harmful if swallowed or inhaled.[17]

  • May cause respiratory irritation.[16]

A safety data sheet (SDS) for a compound with the same name indicates that specific hazard information is not fully available, but provides general first-aid measures.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][19]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep in a dark place under an inert atmosphere and consider storage in a freezer for long-term stability.[4][20]

Conclusion

This compound is a substituted pyrimidine with significant potential as a building block in medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is limited, its chemical structure and the known properties of related compounds suggest a versatile reactivity profile and the potential for incorporation into biologically active molecules. Further research into its synthesis, characterization, and application is warranted to fully explore its utility in the development of novel therapeutics.

References

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Physical and chemical stability of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Stability of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the physical and chemical stability of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes established principles of chemical stability, regulatory expectations, and field-proven insights to offer a robust, scientifically-grounded approach. The guide details potential degradation pathways based on the molecule's functional groups and outlines a complete suite of forced degradation and long-term stability studies. Methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and regulatory compliance. This document is intended to be a practical resource for scientists tasked with characterizing the stability profile of this and structurally related compounds.

Introduction: Understanding the Stability Imperative

This compound is a highly functionalized heterocyclic compound, featuring a pyrimidine core substituted with chloro, methyl, nitro, and amine groups. Each of these functional groups contributes to the molecule's reactivity and potential instability. A thorough understanding of the compound's stability is not merely an academic exercise; it is a critical component of drug development and a regulatory requirement.[1][2][3] Stability data informs selection of appropriate storage conditions, formulation development, and shelf-life determination, all of which are essential for ensuring the safety and efficacy of the final drug product.[4][5]

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are instrumental in elucidating the intrinsic stability of the molecule.[4][5][6] These studies help to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][6] This guide will detail a strategic approach to these studies, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][7]

Predicted Degradation Pathways of this compound

The chemical architecture of this compound suggests several potential degradation pathways under various stress conditions. Understanding these predicted pathways is fundamental to designing meaningful stability studies.

Hydrolytic Degradation

The presence of a chloro group on the pyrimidine ring makes the compound susceptible to hydrolysis, particularly at non-neutral pH.[8][9] The electron-withdrawing nature of the adjacent nitro group is expected to activate the chlorine atom towards nucleophilic substitution by water or hydroxide ions.

  • Acidic Conditions: Under acidic conditions, hydrolysis may be slower but can still occur, potentially leading to the formation of the corresponding hydroxypyrimidine derivative.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower than under acidic or basic conditions.

  • Basic Conditions: In alkaline solutions, the rate of hydrolysis is predicted to be significantly faster, yielding the 4-hydroxy-6-methyl-5-nitropyrimidin-2-amine.

Photodegradation

The nitro-aromatic nature of the compound suggests a susceptibility to photolytic degradation.[10][11][12] Aromatic nitro compounds are known to undergo photoreduction and other complex rearrangements upon exposure to light.[11][13][14]

  • Mechanism: A likely mechanism involves an intramolecular nitro-to-nitrite rearrangement following light absorption.[10][12] This can lead to the formation of various degradation products, including phenols and nitrosocompounds.[10][13]

  • Influencing Factors: The physical state (solid vs. solution) and the nature of the matrix can significantly influence the photodecomposition process.[10]

Thermal Degradation

In the solid state, thermal stress can lead to decomposition. The presence of the nitro group can lower the thermal stability of the molecule. The specific degradation pathway will depend on the temperature and the presence of oxygen.

Oxidative Degradation

The amine group and the methyl group on the pyrimidine ring are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxides, or oxidation of the methyl group to a carboxylic acid.

A Strategic Approach to Stability Testing

A comprehensive stability testing program for this compound should encompass forced degradation studies and long-term stability studies under ICH-prescribed conditions.[1][15]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify its likely degradation products.[4][5][16] These studies are typically conducted on a single batch of the drug substance.[4]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the chloro group
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursRapid hydrolysis of the chloro group
Neutral Hydrolysis Water at 60°C for 48-72 hoursSlower hydrolysis of the chloro group
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of amine or methyl groups
Thermal (Solid) 80°C for 48 hoursThermal decomposition
Thermal (Solution) 60°C in a suitable solvent for 48 hoursThermal decomposition
Photostability ICH Q1B conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)Photolytic degradation of the nitro group
Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance to establish a re-test period.[2] The storage conditions should be selected based on the climatic zone where the drug substance will be marketed.[15]

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Testing

StudyStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the key stability studies.

Protocol for Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC mobile phase

  • Class A volumetric flasks and pipettes

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

  • HPLC system with a UV/PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 60°C for 72 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal (Solid): Accurately weigh about 10 mg of the solid compound and keep it at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.

    • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows and Pathways

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start StockSol Prepare Stock Solution (1 mg/mL) Start->StockSol Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSol->Acid Base Base Hydrolysis (0.1M NaOH, RT) StockSol->Base Neutral Neutral Hydrolysis (Water, 60°C) StockSol->Neutral Oxidative Oxidative Stress (3% H2O2, RT) StockSol->Oxidative Thermal Thermal Stress (80°C, Solid) StockSol->Thermal Photo Photolytic Stress (ICH Q1B) StockSol->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability- Indicating HPLC Neutral->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify

Caption: Workflow for forced degradation studies.

Predicted Hydrolytic Degradation Pathway

Hydrolytic_Degradation Parent 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine Product 4-Hydroxy-6-methyl- 5-nitropyrimidin-2-amine Parent->Product H2O / OH-

Caption: Predicted hydrolytic degradation pathway.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for evaluating the physical and chemical stability of this compound. By adopting the outlined strategies for forced degradation and long-term stability studies, researchers and drug development professionals can generate the robust data necessary to understand the molecule's intrinsic stability, develop stable formulations, and meet regulatory requirements. The emphasis on understanding the underlying chemical principles and employing self-validating experimental designs will ensure the integrity and utility of the stability data generated.

References

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, forming the core of numerous natural compounds and synthetic drugs.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In the realm of drug discovery, functionalized pyrimidines are privileged structures, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4] The strategic derivatization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

This compound (CAS No. 13162-24-8) is a highly valuable and versatile building block for the synthesis of diverse libraries of substituted pyrimidines. The convergence of three key structural features—an electron-donating amino group at the 2-position, an electron-withdrawing nitro group at the 5-position, and a displaceable chloro group at the 4-position—creates a unique electronic landscape that renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a reliable and efficient handle for introducing a wide array of functional groups, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide offers an in-depth exploration of the SNAr on this compound, providing detailed mechanistic insights, comprehensive experimental protocols, and practical guidance for its application in the synthesis of novel chemical entities.

Reaction Principle and Mechanism: An In-depth Look at the SNAr Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. The pyrimidine ring, inherently electron-deficient due to the presence of two electronegative nitrogen atoms, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C5 position.

The reaction mechanism can be dissected as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, which bears the chlorine leaving group. This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization to this intermediate.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion. This step is typically fast and irreversible, driving the reaction towards the formation of the substituted product.

The regioselectivity of the nucleophilic attack at the C4 position over the C6 position (bearing the methyl group) is a consequence of the electronic activation conferred by the substituents. The nitro group, being a strong π-acceptor, effectively withdraws electron density from the ring, particularly from the ortho and para positions. In this case, the C4 position is ortho to the nitro group, making it significantly more electrophilic than the C6 position.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Amination with Primary and Secondary Amines

The reaction with amine nucleophiles is a robust method for generating libraries of 4-amino-substituted pyrimidines, which are prevalent motifs in kinase inhibitors and other therapeutic agents.

General Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired primary or secondary amine (1.1-1.5 eq).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) to the reaction mixture to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation: Representative Examples of Amination Reactions

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
AnilineEthanolTEA80685[Adapted from similar reactions]
MorpholineIsopropanolDIPEA90492[Adapted from similar reactions]
BenzylamineDMFK₂CO₃70888[5]
Protocol 2: Alkoxylation with Alcohols

The introduction of alkoxy groups can significantly modulate the physicochemical properties of the pyrimidine core, influencing solubility and metabolic stability.

General Procedure:

  • To a solution of the desired alcohol (as solvent or in a co-solvent like THF or DMF), add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1-1.5 eq) at 0 °C to generate the corresponding alkoxide in situ.

  • Add this compound (1.0 eq) portion-wise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature or gently heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Examples of Alkoxylation Reactions

Nucleophile (Alcohol)SolventBaseTemp (°C)Time (h)Yield (%)Reference
MethanolMethanolNaOMe60590[Adapted from similar reactions]
EthanolEthanolNaOEt70687[Adapted from similar reactions]
Benzyl alcoholDMFK₂CO₃801275-85[5]
Protocol 3: Thiolation with Thiols

Thioether-substituted pyrimidines are of interest in medicinal chemistry due to their potential to form unique interactions with biological targets.

General Procedure:

  • To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., potassium carbonate or sodium hydride, 1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-70 °C, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Representative Examples of Thiolation Reactions

Nucleophile (Thiol)SolventBaseTemp (°C)Time (h)Yield (%)Reference
ThiophenolDMFK₂CO₃50493[Adapted from similar reactions]
Benzyl mercaptanDMSONaH25389[Adapted from similar reactions]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete reaction Insufficient reactivity of the nucleophile.Increase the reaction temperature, use a stronger base, or switch to a more polar solvent (e.g., DMF, DMSO).
Steric hindrance from the nucleophile.Prolong the reaction time or increase the temperature. Consider using a less hindered base.
Formation of side products Reaction with the solvent (solvolysis).Use a non-nucleophilic solvent (e.g., toluene, dioxane).
Di-substitution or other unwanted reactions.Carefully control the stoichiometry of the nucleophile (use closer to 1.0 eq). Run the reaction at a lower temperature.
Difficult purification Similar polarity of starting material and product.Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation.
Product instability on silica gel.Use a neutral or deactivated silica gel for chromatography. Minimize the time the product is on the column.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in solvent add_nucleophile Add Nucleophile start->add_nucleophile add_base Add Base add_nucleophile->add_base heat Heat and Monitor Reaction (TLC/LC-MS) add_base->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Formed? cool->precipitate filter Filter and Wash Solid precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No characterize Characterize Product (NMR, MS, etc.) filter->characterize chromatography Column Chromatography concentrate->chromatography chromatography->characterize

Caption: General experimental workflow for SNAr reactions.

Conclusion: A Gateway to Novel Molecular Architectures

This compound stands out as a privileged scaffold in synthetic and medicinal chemistry. Its well-defined reactivity in nucleophilic aromatic substitution reactions provides a reliable and versatile platform for the construction of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their quest for novel therapeutic agents and functional molecules. The straightforward nature of these transformations, coupled with the potential for high yields and purities, ensures that this pyrimidine derivative will continue to be a key player in the innovation of small molecule therapeutics.

References

  • G. S. S. Kumar, K. R. Babu, and S. G. Ram, “Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity,” Arch. Pharm. (Weinheim), vol. 354, no. 11, p. e2100211, Nov. 2021. [Link]

  • P. Sharma, A. Kumar, and P. Kumar, “Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects,” Pharmaceuticals, vol. 17, no. 1, p. 1, Jan. 2024. [Link]

  • M. S. Christodoulou, S. G. Agalou, S. K. Hadjikakou, N. Hadjiliadis, and C. G. Trakatelis, “Functionalized pyrimidine compounds with their pharmacological potential.,” Curr. Med. Chem., vol. 28, no. 23, pp. 4687–4720, 2021. [Link]

  • A. Kumar, P. Kumar, and N. Kumar, “Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact,” J. Indian Chem. Soc., vol. 100, no. 1, p. 100801, Jan. 2023. [Link]

  • A. A. A. M. Abdelgawad et al., “Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review,” J. Med. Chem. Sci., vol. 6, no. 11, pp. 2689–2710, Nov. 2023. [Link]

  • M. D. Thompson, T. L. Cupps, D. S. Wise, L. L. Wotring, and L. B. Townsend, “Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents,” J. Med. Chem., vol. 40, no. 5, pp. 766–770, Feb. 1997. [Link]

  • S. S. El-Sakka, “Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity,” Chem. Biol. Drug Des., vol. 84, no. 4, pp. 451–459, Oct. 2014. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition

The pyrimidine core is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine base of ATP, enabling competitive inhibition at the enzyme's active site.[1] Kinases, being central regulators of numerous cellular signaling pathways, are frequently implicated in the pathogenesis of diseases like cancer, making them prime targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold, in particular, offers a versatile platform for developing potent and selective kinase inhibitors. The strategic functionalization at the 2, 4, 5, and 6 positions of the pyrimidine ring allows for fine-tuning of the inhibitor's affinity and selectivity towards the target kinase.

This guide focuses on the synthetic utility of a key building block, 4-Chloro-6-methyl-5-nitropyrimidin-2-amine , in the construction of a diverse range of kinase inhibitors. The presence of a chloro group at the C4 position, activated by the electron-withdrawing nitro group at C5, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This feature, combined with the potential for subsequent reduction of the nitro group to an amine, provides a powerful two-step sequence to introduce diverse functionalities and build a library of potent kinase inhibitors.

Chemical Reactivity and Strategic Considerations

The synthetic strategy employing this compound hinges on a two-step reaction sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is the primary site for reaction with a variety of nucleophiles, most commonly amines. The electron-withdrawing effect of the adjacent nitro group and the pyrimidine ring nitrogens significantly activates the C4 position towards nucleophilic attack. This step is crucial for introducing the first point of diversity in the inhibitor scaffold. The choice of the amine nucleophile is dictated by the specific interactions desired with the target kinase.

  • Nitro Group Reduction: The nitro group at the C5 position, having served its purpose as an activating group, can then be reduced to a primary amine. This transformation is pivotal as it opens up a new vector for chemical modification. The newly formed amino group can act as a hydrogen bond donor or be further functionalized to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

This sequential functionalization strategy allows for the systematic exploration of the chemical space around the pyrimidine core, a key aspect of structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a generic kinase inhibitor scaffold using this compound. These protocols are based on established synthetic transformations of similar pyrimidine systems and are designed to be robust and reproducible.

Protocol 1: Nucleophilic Aromatic Substitution with an Aryl Amine

This protocol describes the reaction of this compound with a representative aryl amine, for example, 4-fluoroaniline.

Reaction Scheme:

G reactant1 This compound product N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine reactant1->product reactant2 4-Fluoroaniline reactant2->product reagents DIPEA, n-Butanol, 120 °C reagents->product

Figure 1: Nucleophilic Aromatic Substitution.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound13162-24-8188.571.0
4-Fluoroaniline371-40-4111.121.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.0
n-Butanol71-36-374.125 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 188.6 mg).

  • Add n-butanol (5 mL) to the flask and stir to dissolve the starting material.

  • Add 4-fluoroaniline (1.2 mmol, 133.3 mg) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine.

Expected Outcome:

The reaction should yield the desired product as a solid. The yield will vary depending on the specific aniline used but is typically in the range of 60-80%. The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro-substituted diaminopyrimidine intermediate to the corresponding triaminopyrimidine.

Reaction Scheme:

G reactant N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine product N4-(4-fluorophenyl)-6-methyl-pyrimidine-2,4,5-triamine reactant->product reagents Fe powder, NH4Cl (aq), Ethanol, Reflux reagents->product

Figure 2: Reduction of the Nitro Group.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine--1.0
Iron powder7439-89-655.845.0
Ammonium chloride (NH4Cl)12125-02-953.495.0
Ethanol64-17-546.0710 mL
Water7732-18-518.022 mL

Procedure:

  • In a round-bottom flask, suspend N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

  • Add iron powder (5.0 mmol, 279.2 mg) and ammonium chloride (5.0 mmol, 267.5 mg) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield N4-(4-fluorophenyl)-6-methyl-pyrimidine-2,4,5-triamine.

Expected Outcome:

The reduction should proceed cleanly to give the desired triamine. Yields are typically high, often exceeding 80%. The product is often a solid and should be characterized by 1H NMR, 13C NMR, and mass spectrometry. The product may be sensitive to air oxidation, so it is advisable to use it in the next synthetic step as soon as possible or store it under an inert atmosphere.

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a linear progression from the starting material to the final kinase inhibitor scaffold.

G A This compound B Nucleophilic Aromatic Substitution (SNAc) A->B Amine Nucleophile (R-NH2) C N4-Aryl/Alkyl-6-methyl- 5-nitropyrimidine-2,4-diamine B->C D Nitro Group Reduction C->D Reducing Agent (e.g., Fe/NH4Cl) E N4-Aryl/Alkyl-6-methyl- pyrimidine-2,4,5-triamine D->E F Further Functionalization (e.g., amide coupling, cyclization) E->F G Final Kinase Inhibitor F->G

Figure 3: General Synthetic Workflow.

Troubleshooting and Key Considerations

  • SNAr Reaction:

    • Low Reactivity: If the reaction is sluggish, a higher boiling point solvent such as DMF or DMA can be used. Microwave irradiation can also significantly accelerate the reaction.

    • Side Reactions: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions. Stronger bases may lead to decomposition of the starting material.

  • Nitro Reduction:

    • Incomplete Reaction: Ensure the iron powder is of fine grade and the reaction is stirred vigorously to ensure good mixing.

    • Product Instability: The resulting triaminopyrimidine can be susceptible to oxidation. It is recommended to work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and use the product promptly in the subsequent step. Alternative reduction methods, such as catalytic hydrogenation with Pd/C, can be employed, but care must be taken to avoid dehalogenation if other halogen substituents are present on the molecule.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its predictable reactivity allows for the systematic and efficient construction of diverse libraries of 2,4-diaminopyrimidine-based compounds. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this key intermediate in their quest for novel and effective kinase-targeted therapies.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols for the Synthesis of Purine Analogs from 2-amino-4-chloro-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Purine analogs are a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and immunosuppressive effects.[1][2][3] Their efficacy often stems from their ability to act as antimetabolites, mimicking endogenous purines to interfere with nucleic acid synthesis and other vital cellular pathways.[2][4] This application note provides a comprehensive, field-proven guide for the synthesis of diverse 6-methylpurine analogs, starting from the versatile building block, 2-amino-4-chloro-6-methyl-5-nitropyrimidine. The described synthetic strategy is robust, modular, and amenable to the generation of chemical libraries for drug discovery and development. We present detailed, step-by-step protocols for the key transformations: nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization to form the purine core.

Synthetic Strategy and Mechanistic Rationale

The conversion of a substituted pyrimidine to a purine, a classic strategy known as the Traube purine synthesis, provides a reliable and flexible route to the desired scaffolds.[1] The overall workflow is a three-step sequence designed for maximum modularity, allowing for the introduction of diversity at the N9 position of the final purine analog.

The choice of 2-amino-4-chloro-6-methyl-5-nitropyrimidine as the starting material is strategic. The pyrimidine ring is inherently electron-deficient; this effect is significantly amplified by the presence of the potent electron-withdrawing nitro group at the C5 position. This electronic arrangement strongly activates the C4 position (para to the nitro group) for Nucleophilic Aromatic Substitution (SNAr) , facilitating the displacement of the chloride leaving group by a wide range of primary or secondary amines.

Following the introduction of a desired substituent at C4, the C5-nitro group is reduced to a primary amine. This step is crucial as it installs the second nitrogen atom required for the formation of the fused imidazole ring. The resulting 4,5-diaminopyrimidine is a key intermediate, primed for the final ring closure.

The final step is the cyclization of the 4,5-diamine with a one-carbon electrophile, such as triethyl orthoformate or formic acid, to construct the imidazole portion of the purine ring system, yielding the target 2-amino-6-methyl-9-substituted-purine.

Overall Synthetic Workflow

The logical flow from the starting pyrimidine to the final purine analog is depicted below.

G start 2-Amino-4-chloro-6-methyl- 5-nitropyrimidine step1_out 2-Amino-4-(R-amino)-6-methyl- 5-nitropyrimidine start->step1_out  Step 1: SNAr Reaction (R-NH₂ Nucleophile) step2_out 2,5-Diamino-4-(R-amino)- 6-methylpyrimidine step1_out->step2_out  Step 2: Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂) end_product 2-Amino-6-methyl-9-(R)-purine (Target Analog) step2_out->end_product  Step 3: Imidazole Ring Cyclization (e.g., HC(OEt)₃) G cluster_0 Mechanism of Cyclization A 4,5-Diaminopyrimidine B Amidine Intermediate A->B + HC(OEt)₃ - EtOH C Dihydro-purine B->C Intramolecular Cyclization - EtOH D Final Purine Analog C->D Aromatization (Dehydration)

Sources

The Strategic Role of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine, a pivotal intermediate in the synthesis of targeted therapeutics. Delving into its chemical properties and reactivity, this document outlines detailed, field-proven protocols for its synthesis and its subsequent application in the construction of complex active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of the kinase inhibitor Ripretinib. The protocols are designed to be self-validating, with explanations for critical steps and parameters.

Introduction: The Significance of a Versatile Pyrimidine Building Block

This compound is a highly functionalized pyrimidine derivative that has emerged as a crucial building block in medicinal chemistry. Its structure incorporates several key reactive sites: a nucleophilic amino group, an electrophilic chloro substituent activated by the adjacent electron-withdrawing nitro group and pyrimidine ring nitrogens, and a methyl group that can influence solubility and steric interactions. This unique combination of functional groups makes it an ideal scaffold for the synthesis of a variety of heterocyclic compounds, particularly kinase inhibitors that play a critical role in oncology.[1]

The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs. The strategic placement of the chloro, nitro, and amino groups on this scaffold allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures with high precision. This guide will focus on the practical synthesis of this intermediate and its application in the synthesis of Ripretinib, a potent kinase inhibitor used in the treatment of advanced gastrointestinal stromal tumors (GIST).[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₅ClN₄O₂
Molecular Weight 188.57 g/mol
Appearance Pale yellow to yellow solid
Melting Point 198-202 °C
Solubility Slightly soluble in water. Soluble in many organic solvents.
CAS Number 13162-24-8

Safety Precautions: this compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by nitration and chlorination. The following protocol is a logical amalgamation of established synthetic methodologies for similar pyrimidine derivatives.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A Ethyl Acetoacetate + Guanidine B 2-Amino-4-hydroxy-6-methylpyrimidine A->B  NaOEt, EtOH, Reflux C 2-Amino-4-hydroxy-6-methylpyrimidine D 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine C->D  HNO₃, H₂SO₄ E 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine F This compound E->F  POCl₃, Heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This initial step involves the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring.

  • Reagents and Materials:

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt)

    • Absolute ethanol (EtOH)

    • Ethyl acetoacetate

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature.

    • Add ethyl acetoacetate (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to a pH of approximately 7.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to obtain 2-Amino-4-hydroxy-6-methylpyrimidine.[3]

Step 2: Synthesis of 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine

The pyrimidine ring is then nitrated at the 5-position.

  • Reagents and Materials:

    • 2-Amino-4-hydroxy-6-methylpyrimidine

    • Concentrated sulfuric acid (H₂SO₄)

    • Fuming nitric acid (HNO₃)

    • Ice bath

  • Procedure:

    • To a flask containing concentrated sulfuric acid, cool the acid to 0-5 °C in an ice bath.

    • Slowly add 2-Amino-4-hydroxy-6-methylpyrimidine in portions, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 30-35°C) for a couple of hours.[4]

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to yield 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine.[4]

Step 3: Synthesis of this compound

The final step is the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent.

  • Reagents and Materials:

    • 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine

    • Phosphorus oxychloride (POCl₃)

    • Reflux condenser and gas trap

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl₃) to 2-Amino-4-hydroxy-6-methyl-5-nitropyrimidine.[5]

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.[6]

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess phosphorus oxychloride under reduced pressure.

    • Carefully pour the residue onto crushed ice with stirring.

    • The product will precipitate as a solid. Collect the solid by filtration.

    • Wash the solid with water until the filtrate is neutral, and then air-dry. Further drying in a vacuum oven yields the final product, this compound.[7]

Application in the Synthesis of Ripretinib

This compound is a key intermediate in the synthesis of Ripretinib. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) by an appropriate amine, forming the core structure of the drug.

Reaction Pathway Diagram

Ripretinib_Synthesis cluster_0 Nucleophilic Aromatic Substitution A 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine C Ripretinib Core Structure A->C B Aniline Derivative B->C

Caption: SNAr reaction for Ripretinib core synthesis.

Protocol for Nucleophilic Aromatic Substitution

This protocol describes the coupling of this compound with a substituted aniline to form the core of Ripretinib.

  • Reagents and Materials:

    • This compound

    • Appropriate substituted aniline (e.g., a derivative of 3-amino-N,N-dimethyl-4-(pyridin-2-yl)benzamide)

    • A suitable solvent (e.g., isopropanol, DMF, or NMP)

    • A base (e.g., triethylamine, DIPEA)

    • Round-bottom flask with reflux condenser or microwave reactor

    • Stirring apparatus

  • Procedure (Conventional Heating):

    • To a round-bottom flask, add this compound (1.0 eq) and the chosen aniline (1.2 eq).

    • Add a suitable high-boiling solvent like isopropanol to dissolve the reactants.

    • Add a base such as triethylamine (1.5 eq).

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[8]

  • Procedure (Microwave-Assisted):

    • In a microwave vial, combine this compound (1.0 eq) and the desired aniline (1.5 eq).

    • Add a suitable solvent if necessary (e.g., DMF).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography.[8]

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate. The protocols provided in this guide offer a robust and reproducible pathway for its synthesis and subsequent utilization in the construction of complex drug molecules like Ripretinib. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are key to achieving high yields and purity. As the demand for targeted therapies continues to grow, the importance of such well-defined synthetic intermediates will undoubtedly increase.

References

  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Hydroxy-2-(6'-methylmercapto-3-pyridyl)amino-5-nitro-pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ripretinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). US20100016590A1 - Nilotinib intermediates and preparation thereof.
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Google Patents. (n.d.). US20100234598A1 - Process for the preparation of imatinib and intermediates thereof.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

Application Note: A Comprehensive Guide to the Aminolysis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific context for the aminolysis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the synthesis of diverse 2,4-diamino-6-methyl-5-nitropyrimidine derivatives, which are key scaffolds in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of step-by-step procedures, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The pyrimidine core is a privileged scaffold in numerous biologically active compounds. The targeted substitution of a pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The aminolysis of this compound is a highly efficient method for introducing a diverse range of amino functionalities at the C4 position.

The reaction's success hinges on the principles of Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the potent electron-withdrawing effect of the nitro group (-NO₂) at the C5 position. This activation renders the C4 carbon, which is attached to the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles such as primary or secondary amines.[1]

Reaction Mechanism: The SNAr Pathway

The aminolysis proceeds via a well-established two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amine attacks the electron-deficient C4 carbon of the pyrimidine ring. This initial step disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4]

  • Elimination and Aromatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, which is a good leaving group. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is included in the reaction to neutralize the hydrochloric acid (HCl) generated in this step, driving the reaction to completion.

Below is a diagram illustrating the SNAr mechanism.

Figure 1: SNAr Mechanism for Aminolysis

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
This compound160948-35-6188.58Starting material, solid
Amine (e.g., Benzylamine)100-46-9107.15Nucleophile, liquid
Triethylamine (TEA)121-44-8101.19Base, liquid, corrosive
Ethanol (EtOH), Anhydrous64-17-546.07Reaction solvent, flammable
Dichloromethane (DCM)75-09-284.93Extraction solvent, volatile
Ethyl Acetate (EtOAc)141-78-688.11TLC eluent, extraction solvent, flammable
Hexane110-54-386.18TLC eluent, flammable
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent, solid
Deionized Water7732-18-518.02Used in work-up
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • NMR spectrometer, Mass spectrometer (for product characterization)

Detailed Experimental Protocol

This protocol details a general procedure for the aminolysis using benzylamine as a representative nucleophile. Reaction conditions may require optimization for different amines.

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 1.88 g, 10.0 mmol).

  • Add anhydrous ethanol (40 mL) to the flask. Stir the mixture to achieve a suspension.

  • Add the amine nucleophile (e.g., benzylamine, 1.1 equiv., 1.18 g, 11.0 mmol).

  • Add the base (e.g., triethylamine, 1.5 equiv., 1.52 g or 2.1 mL, 15.0 mmol). The addition of a base is crucial to neutralize the HCl byproduct, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.[4][5]

Step 2: Reaction Execution
  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress should be monitored periodically.

Step 3: Reaction Monitoring
  • After 1 hour and then hourly, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.

  • Elute the TLC plate using a solvent system such as Ethyl Acetate/Hexane (e.g., 1:1 v/v).

  • Visualize the spots under a UV lamp. The reaction is complete when the starting pyrimidine spot has been completely consumed.

Step 4: Work-up and Product Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM, 50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the bottom organic layer (DCM).

  • Extract the aqueous layer two more times with DCM (2 x 25 mL).

  • Combine all organic extracts.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization
  • The crude product, often a yellow or orange solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel if necessary.

  • The final product's identity and purity should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point: To assess purity.

Experimental Workflow Diagram

Figure 2: General Experimental Workflow

Safety Precautions and Hazard Management

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[6][7][8]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile solvents and reagents.[9][10]

  • Handling Chemicals:

    • Chloropyrimidine: May cause skin and eye irritation. Avoid breathing dust.[7][8]

    • Amines: Many amines are corrosive and can cause burns. Handle with care.

    • Solvents: Ethanol, DCM, and Ethyl Acetate are flammable and/or volatile. Keep away from ignition sources.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated amine (e.g., protonated).3. Low-quality starting material.1. Extend reaction time and ensure proper reflux temperature.2. Add more base (e.g., increase to 2.0 equiv.).3. Check the purity of the starting pyrimidine.
Low Product Yield 1. Inefficient extraction during work-up.2. Product loss during purification.3. Competing side reactions.1. Perform additional extractions with the organic solvent.2. Optimize recrystallization or chromatography conditions.3. Lower the reaction temperature; consider a less-hindered base.
Multiple Spots on TLC 1. Presence of side products.2. Unreacted starting material.3. Product degradation.1. Purify the crude product using column chromatography.2. If starting material persists, prolong the reaction time.3. Ensure the work-up procedure is not overly acidic or basic.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic scaffold, forming the core structure of numerous natural and synthetic compounds with significant pharmacological activities. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] In medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is a highly versatile building block for the synthesis of diverse compound libraries in drug discovery. Its key structural features—a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 5-position, and an amino group at the 2-position—provide multiple handles for chemical modification. The electron-deficient nature of the pyrimidine ring, further activated by the nitro and chloro substituents, makes the 4-position particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing molecular diversity.[3]

This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of novel bioactive molecules.

Core Derivatization Strategies: A Multi-faceted Approach

The derivatization of this compound can be approached through several key transformations, each offering a pathway to a unique chemical space. The primary strategies revolve around:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The most common and versatile approach, allowing for the introduction of a wide array of substituents by displacing the chloro group.

  • Reduction of the C5-Nitro Group: Conversion of the nitro group to an amino group opens up a new set of derivatization possibilities, including amide bond formation and further heterocycle synthesis.

  • Modification of the C2-Amino Group: While less common as an initial step, the amino group can be acylated, alkylated, or used as a handle for further transformations after modification of the C4 and C5 positions.

The interplay of these strategies allows for the construction of complex molecular architectures with diverse pharmacological profiles.

I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen atoms. This facilitates the SNAr reaction with a broad range of nucleophiles, including amines, thiols, and alcohols.

Causality Behind Experimental Choices

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The choice of solvent, base, and temperature is critical for the success of the reaction.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically preferred as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction. Alcohols like ethanol or isopropanol can also be used, particularly for reactions with amines.

  • Base: An appropriate base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3) or sodium hydride (NaH) for less acidic nucleophiles.

  • Temperature: The reaction temperature can be varied to control the reaction rate. While many SNAr reactions on this scaffold proceed at room temperature, heating may be necessary for less reactive nucleophiles.

Experimental Workflow: SNAr Derivatization

start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Stir at Appropriate Temperature (e.g., Room Temperature to Reflux) reagents->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Work-up (e.g., Quench with Water, Extract with Organic Solvent) monitoring->workup Upon Completion purification Purify the Product (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterize the Final Product (e.g., NMR, MS, HRMS) purification->characterization end End characterization->end

Caption: General workflow for the SNAr derivatization of this compound.

Protocol 1: Synthesis of 4-(Alkyl/Arylamino)-6-methyl-5-nitropyrimidin-2-amine Derivatives

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol or acetonitrile, add the desired amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the reaction mixture may be heated to reflux.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(alkyl/arylamino)-6-methyl-5-nitropyrimidin-2-amine derivative.

Derivative Type Typical Reaction Conditions Expected Yield
Aliphatic AminesEthanol, Room Temperature, 2-6 h70-90%
Aromatic AminesAcetonitrile, Reflux, 8-16 h60-85%

II. Reduction of the C5-Nitro Group and Subsequent Derivatization

The reduction of the nitro group at the C5-position to an amino group provides a valuable handle for further functionalization, leading to the formation of pyrimido[4,5-b]indoles and other fused heterocyclic systems.

Causality Behind Experimental Choices

The choice of reducing agent is crucial to selectively reduce the nitro group without affecting the chloro substituent or the pyrimidine ring.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate) is a common and effective method. This method is generally clean and high-yielding.

  • Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid are also effective for nitro group reduction. These methods are often used when catalytic hydrogenation is not feasible.

Experimental Workflow: Nitro Group Reduction and Derivatization

start Start starting_material 4-Substituted-6-methyl-5-nitropyrimidin-2-amine start->starting_material reduction Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl) starting_material->reduction diamine 4-Substituted-6-methylpyrimidine-2,5-diamine reduction->diamine derivatization Derivatization of the 5-amino group (e.g., Acylation, Cyclization) diamine->derivatization purification Purification and Characterization derivatization->purification end End purification->end

Caption: Workflow for the reduction of the nitro group and subsequent derivatization.

Protocol 2: Reduction of the Nitro Group using Catalytic Hydrogenation

This protocol describes the reduction of a 4-substituted-6-methyl-5-nitropyrimidin-2-amine derivative to the corresponding 5-amino compound.

Materials:

  • 4-Substituted-6-methyl-5-nitropyrimidin-2-amine

  • 10% Palladium on carbon (Pd/C) (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H2) balloon or a hydrogenation apparatus

  • Celite

Procedure:

  • To a solution of the 4-substituted-6-methyl-5-nitropyrimidin-2-amine (1.0 equivalent) in methanol or ethanol, add 10% Pd/C (10% w/w).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the desired 4-substituted-6-methylpyrimidine-2,5-diamine, which can often be used in the next step without further purification.

III. Synthesis of Fused Heterocyclic Systems: Pyrrolo[2,3-d]pyrimidines

A powerful application of the derivatization of this compound is the synthesis of pyrrolo[2,3-d]pyrimidines, which are important scaffolds in the development of kinase inhibitors and other therapeutic agents.

Protocol 3: Synthesis of a 4-Oxo-4,5-dihydropyrrolo[2,3-d]pyrimidine Derivative

This protocol outlines a multi-step synthesis starting from a protected form of the title compound, as direct chlorination of the unprotected amine can be challenging. A related synthesis of pyrrolo[3,2-d]pyrimidines has been reported, demonstrating the utility of this general approach.[3]

Step 1: Protection of the 2-Amino Group (Illustrative)

For certain transformations, protection of the 2-amino group may be necessary. For instance, acylation with pivaloyl chloride can yield N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)-2,2-dimethylpropanamide.

Step 2: Nucleophilic Substitution with an Amino Acid Ester

  • React the protected 4-chloro-pyrimidine with the sodium salt of an α-amino acid ester (e.g., diethyl aminomalonate) in a suitable solvent like DMF at elevated temperatures.

Step 3: Reductive Cyclization

  • The resulting intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which then intramolecularly attacks an ester carbonyl, leading to the formation of the pyrrole ring. A common method for this is catalytic hydrogenation (e.g., H2, Pd/C).

Step 4: Hydrolysis and Decarboxylation

  • The ester group on the newly formed pyrrole ring is hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating in a high-boiling point solvent.

Step 5: Deprotection

  • Finally, the protecting group on the 2-amino moiety is removed to yield the desired pyrrolo[2,3-d]pyrimidine scaffold.

This multi-step sequence highlights how the strategic manipulation of the functional groups on the starting pyrimidine can lead to the construction of complex and biologically relevant heterocyclic systems.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations in heterocyclic chemistry. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of all intermediates and final products must be confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to validate the experimental outcomes.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. The strategic derivatization of its chloro, nitro, and amino functionalities through robust and well-understood chemical reactions provides a powerful platform for generating novel molecular entities for biological screening. The protocols and insights provided in this application note serve as a guide for researchers to explore the rich chemical space accessible from this privileged scaffold.

References

  • Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68-76. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
  • Zhang, T., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 366-384. [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances, 13(42), 29631-29639. [Link]

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. (2013). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

  • National Center for Biotechnology Information. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

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Application Notes & Protocols for Microwave-Assisted Synthesis Using 2-amino-4-chloro-6-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Accelerated Drug Discovery

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents, including a significant number of kinase inhibitors used in oncology.[1][2] The compound 2-amino-4-chloro-6-methyl-5-nitropyrimidine is a highly valuable and versatile building block for the synthesis of diverse compound libraries. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive chloro leaving group, and an activating nitro group—makes it an ideal substrate for a variety of chemical transformations.

Traditional synthetic methods often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages such as dramatic reductions in reaction times, improved reaction yields, and enhanced product purity.[3] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, leading to rapid temperature increases and accelerated reaction rates.[3]

These application notes provide a comprehensive guide to the use of 2-amino-4-chloro-6-methyl-5-nitropyrimidine in microwave-assisted synthesis, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Detailed protocols, mechanistic insights, and a discussion of applications in drug discovery are presented to enable researchers, scientists, and drug development professionals to leverage this powerful combination of a versatile building block and an enabling technology.

The Principle of Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring in 2-amino-4-chloro-6-methyl-5-nitropyrimidine is electron-deficient due to the presence of the two ring nitrogens and the strongly electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to attack by nucleophiles. The chloro group at the 4-position is an excellent leaving group, further facilitating the SNAr reaction.

Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent molecules. This rapid and uniform heating provides the necessary activation energy for the reaction to proceed at a much faster rate than with conventional heating methods.

cluster_0 Microwave-Assisted Synthesis Workflow Start Start Reactant_Preparation Prepare Reactants: - 2-amino-4-chloro-6-methyl-5-nitropyrimidine - Nucleophile (e.g., amine) - Solvent & Base Start->Reactant_Preparation Microwave_Reaction Microwave Irradiation: - Set Temperature - Set Time - Apply Power Reactant_Preparation->Microwave_Reaction Workup Reaction Work-up: - Cooling - Extraction - Purification Microwave_Reaction->Workup Product Product Workup->Product

Caption: A generalized workflow for microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of a 4-Substituted-2-amino-6-methyl-5-nitropyrimidine Derivative

This protocol details a representative nucleophilic aromatic substitution reaction between 2-amino-4-chloro-6-methyl-5-nitropyrimidine and a primary or secondary amine, adapted from general procedures for similar chloropyrimidines.

Materials:

  • 2-amino-4-chloro-6-methyl-5-nitropyrimidine

  • Substituted amine (e.g., morpholine, piperidine, aniline derivative)

  • Anhydrous propanol (or other suitable high-boiling solvent like DMF or NMP)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vial with a stir bar

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Reaction Setup:

ParameterValue/Description
Temperature 120-140 °C
Reaction Time 15-30 minutes
Microwave Power Dynamic (as needed to maintain temperature)
Stirring Vigorous

Procedure:

  • To a microwave reaction vial, add 2-amino-4-chloro-6-methyl-5-nitropyrimidine (1.0 mmol).

  • Add anhydrous propanol (3-5 mL) to the vial.

  • Add the substituted amine (1.1 mmol, 1.1 equivalents).

  • Add triethylamine (1.5 mmol, 1.5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted-2-amino-6-methyl-5-nitropyrimidine derivative.

Mechanistic Insights: The Role of Substituents

The successful and rapid nature of this microwave-assisted SNAr reaction is a direct consequence of the electronic properties of the starting material.

cluster_1 Proposed Reaction Mechanism Start 2-amino-4-chloro-6-methyl-5-nitropyrimidine + Nucleophile (Nu-H) Transition_State Meisenheimer Complex (Stabilized by NO2 group) Start->Transition_State Nucleophilic Attack Intermediate Sigma Complex Transition_State->Intermediate Product 4-substituted-2-amino-6-methyl-5-nitropyrimidine + HCl Intermediate->Product Loss of Cl-

Caption: A simplified representation of the SNAr mechanism.

  • The Nitro Group: The strongly electron-withdrawing nitro group at the 5-position plays a crucial role in activating the pyrimidine ring towards nucleophilic attack. It does so by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. This stabilization lowers the activation energy of the reaction, allowing it to proceed more readily.

  • The Amino and Methyl Groups: The electron-donating amino and methyl groups have a lesser electronic influence compared to the nitro group but can affect the overall reactivity and regioselectivity of more complex reactions.

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold, readily accessible through the microwave-assisted protocol described, is a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 2,4-diaminopyrimidine core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases. By elaborating the structure with different substituents at the 4-position (introduced via the SNAr reaction) and further modifications of the amino and nitro groups, medicinal chemists can design potent and selective inhibitors for specific kinase targets.

The rapid nature of microwave-assisted synthesis allows for the efficient generation of libraries of these compounds, accelerating the structure-activity relationship (SAR) studies necessary for lead optimization in a drug discovery program.

Conclusion

The combination of the versatile building block, 2-amino-4-chloro-6-methyl-5-nitropyrimidine, with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for the rapid synthesis of diverse chemical libraries. The detailed protocol and mechanistic understanding presented in these application notes are intended to empower researchers in medicinal chemistry and drug discovery to accelerate their research and development efforts. The ability to quickly and reliably synthesize novel substituted pyrimidine derivatives will undoubtedly contribute to the discovery of new therapeutic agents.

References

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

  • Mague, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

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Application Note: 4-Chloro-6-methyl-5-nitropyrimidin-2-amine as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring system is a foundational scaffold in modern agrochemical discovery, present in a wide array of commercial fungicides, herbicides, and insecticides.[1][2] Its prevalence is due to favorable metabolic stability, low toxicity to non-target organisms, and the ability to act on diverse biological targets. Within this class, 4-Chloro-6-methyl-5-nitropyrimidin-2-amine emerges as a highly valuable and versatile building block. Its strategic substitution pattern—featuring a reactive chlorine atom, an activating nitro group, and amine/methyl functionalities for further modification or interaction—makes it an ideal starting point for the synthesis of diverse molecular libraries aimed at identifying new active ingredients.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will detail the underlying chemical principles, provide field-proven experimental protocols, and illustrate its application in the generation of novel fungicidal and insecticidal candidates.

Part 1: The Chemistry of a Privileged Scaffold

The Principle of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the C4 position. This position is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the electron-withdrawing nature of both the adjacent nitro group (-NO₂) at C5 and the nitrogen atoms within the pyrimidine ring itself.[3] These groups powerfully delocalize the negative charge of the transient intermediate (the Meisenheimer complex), thereby lowering the activation energy of the reaction and facilitating the displacement of the chloride leaving group.

This inherent reactivity allows for the facile introduction of a wide range of functional groups by reacting the starting material with various nucleophiles, such as primary and secondary amines, alcohols, and thiols. This straightforward derivatization is the cornerstone of its application in building libraries of potential agrochemicals for high-throughput screening.

General Reaction Pathway

The primary transformation involves the displacement of the C4 chlorine by a nucleophile (Nu-H), typically in the presence of a base to neutralize the HCl byproduct.

sn_ar_mechanism start_material 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine intermediate Meisenheimer Complex (Stabilized Intermediate) start_material->intermediate Nucleophilic Attack nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->start_material + product Substituted Pyrimidine Derivative intermediate->product Chloride Elimination base Base (e.g., DIPEA, K₂CO₃) base->start_material conditions

Caption: Generalized SNAr mechanism for derivatization.

Part 2: Application in Fungicide Synthesis

Pyrimidine amine derivatives are a well-established class of fungicides, with many acting as inhibitors of the mitochondrial respiratory chain in fungi.[1] The 4-amino-pyrimidine core, readily synthesized from our starting material, is crucial for this activity.

Synthetic Strategy for Pyrimidinyl-Amine Fungicides

A common strategy involves the coupling of this compound with a primary or secondary amine that contains another bioactive scaffold or a pharmacologically relevant side chain. The subsequent reduction of the nitro group to an amine can provide an additional handle for further derivatization, although many active compounds retain the nitro group.

The following protocol details a representative synthesis of a novel pyrimidinyl-amine derivative, a potential candidate for fungicidal screening.

Protocol: Synthesis of N-(4-fluorobenzyl)-6-methyl-5-nitro-pyrimidine-2,4-diamine

Objective: To synthesize a representative pyrimidinyl-amine derivative via an SNAr reaction.

Materials and Reagents:

  • This compound

  • 4-Fluorobenzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), acetonitrile (20 mL), and a magnetic stir bar.

  • Addition of Reagents: Add 4-fluorobenzylamine (1.1 eq) to the suspension, followed by the dropwise addition of DIPEA (1.5 eq). The base is crucial to scavenge the HCl generated during the reaction, driving it to completion.

  • Reaction: Heat the mixture to 80 °C and stir under a reflux condenser.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot indicates the reaction is complete (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). This removes the DIPEA salt and any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product as a yellow solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Application in Insecticide Synthesis

Derivatives of pyrimidin-4-amine have also demonstrated significant potential as insecticides, offering alternative modes of action to combat insect resistance.[1][2] The synthesis follows a similar SNAr strategy, often incorporating moieties known to interact with insect-specific targets.

workflow start 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine reaction SₙAr Reaction with Selected Nucleophiles (Amines, Alcohols, etc.) start->reaction library Library of Pyrimidine Derivatives reaction->library screen High-Throughput Biological Screening library->screen fungi Fungicidal Assay screen->fungi insect Insecticidal Assay screen->insect hit Hit Identification & Lead Optimization fungi->hit insect->hit candidate Agrochemical Candidate hit->candidate

Caption: Workflow from intermediate to agrochemical candidate.

Part 4: Data Summary and Library Generation

To showcase the versatility of this compound, a small library of derivatives can be synthesized by varying the nucleophile in the SNAr reaction. The results can be tabulated for easy comparison and to establish structure-activity relationships (SAR).

Compound ID Nucleophile Reaction Time (h) Yield (%) Target Class
AG-PYR-01 4-Fluorobenzylamine585Fungicide
AG-PYR-02 Cyclohexylamine689Fungicide
AG-PYR-03 Morpholine492Insecticide
AG-PYR-04 2-Phenoxyethylamine878Insecticide
AG-PYR-05 Sodium methoxide295Intermediate

Note: Data presented are representative and intended for illustrative purposes.

Conclusion

This compound is a powerful and efficient intermediate for the synthesis of novel agrochemicals. Its activated C4 position allows for predictable and high-yielding nucleophilic aromatic substitution reactions, providing a direct route to diverse libraries of pyrimidine-based compounds. The straightforward protocols and robust nature of these transformations make it an indispensable tool for researchers and scientists in the field of drug development and crop protection. The demonstrated pathways to potential fungicidal and insecticidal scaffolds underscore its importance in the ongoing search for new and effective agricultural solutions.[1][2][4]

References

  • Benchchem. Application of 4-Pyrimidine Methanamine Derivatives in Agricultural Chemistry.
  • ResearchGate. Pyrimidine derivatives in discovery of pesticides: A review | Request PDF.
  • ACS Publications. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control | ACS Omega.
  • ResearchGate. The synthesis route of target compounds | Download Scientific Diagram.
  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
  • Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • RSC Publishing. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines.
  • Eureka | Patsnap. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Fused Pyrimidine Derivatives from 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast array of biological activities.[1][2] As a privileged scaffold, pyrimidine derivatives have demonstrated clinical success as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[2][3][4] The inherent bioactivity of the pyrimidine ring, a key component of nucleobases like thymine, cytosine, and uracil, provides a fertile ground for the design of novel pharmaceuticals.[1][3] The continuous exploration of new synthetic methodologies to access diverse pyrimidine-based molecular architectures is therefore a critical endeavor in the pursuit of next-generation therapeutics.[5]

This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of fused pyrimidine derivatives, specifically pyrimido[4,5-d]pyrimidines, starting from the readily available precursor, 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. This one-pot approach offers significant advantages in terms of operational simplicity, reduced reaction time, and improved overall yield by circumventing the need for isolation and purification of intermediates.

Synthetic Rationale and Mechanistic Overview

The synthetic strategy hinges on a sequential three-step reaction cascade executed in a single reaction vessel:

  • Nucleophilic Aromatic Substitution (SNAr): The highly electrophilic C4 position of the pyrimidine ring, activated by the electron-withdrawing nitro group, readily undergoes nucleophilic substitution with a primary amine, displacing the chloro leaving group.

  • Chemoselective Nitro Reduction: The nitro group at the C5 position is then selectively reduced to an amino group, yielding a crucial 4,5-diaminopyrimidine intermediate.

  • Intramolecular Cyclization: The newly formed diamine undergoes intramolecular cyclization with a suitable one-carbon synthon, such as an orthoester or aldehyde, to construct the second pyrimidine ring, thus forming the fused pyrimido[4,5-d]pyrimidine scaffold.

The entire process is designed to proceed in a one-pot fashion, thereby enhancing the efficiency and atom economy of the synthesis.

G cluster_0 One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines A This compound B Nucleophilic Aromatic Substitution (SNAr) + R-NH2 A->B Step 1 C 4-(Alkylamino)-6-methyl-5-nitropyrimidin-2-amine (Intermediate I) B->C D Chemoselective Nitro Reduction + Reducing Agent (e.g., Na2S2O4) C->D Step 2 E N4-Alkyl-6-methylpyrimidine-2,4,5-triamine (Intermediate II) D->E F Intramolecular Cyclization + One-Carbon Synthon (e.g., R'C(OEt)3) E->F Step 3 G Substituted Pyrimido[4,5-d]pyrimidine (Final Product) F->G

Figure 1: Workflow for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of N,7-disubstituted-5-methylpyrimido[4,5-d]pyrimidin-4-amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (anhydrous)

  • Triethylamine (Et3N)

  • Sodium dithionite (Na2S2O4)

  • Triethyl orthoformate

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution

    • To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the desired primary amine (1.1 mmol) and triethylamine (1.5 mmol).

    • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Chemoselective Nitro Reduction

    • After completion of the first step (as indicated by TLC), cool the reaction mixture to room temperature.

    • Add a solution of sodium dithionite (5.0 mmol) in water (10 mL) dropwise to the reaction mixture.

    • Stir the mixture at 60-70 °C for 2-3 hours. The disappearance of the yellow color of the nitro compound indicates the completion of the reduction.

  • Step 3: Intramolecular Cyclization

    • To the resulting solution containing the diamine intermediate, add triethyl orthoformate (3.0 mmol) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).

    • Reflux the mixture for 6-8 hours. Monitor the formation of the fused pyrimidine product by TLC.

  • Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

    • Add water (30 mL) to the residue and neutralize with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired pyrimido[4,5-d]pyrimidine derivative.

Quantitative Data Summary

The following table summarizes the expected yields for a series of synthesized pyrimido[4,5-d]pyrimidine derivatives using the one-pot protocol.

EntryR (Nucleophile)R' (Orthoester)ProductExpected Yield (%)
1PhenylH5-Methyl-N-phenylpyrimido[4,5-d]pyrimidin-4-amine75-85
24-MethoxyphenylHN-(4-Methoxyphenyl)-5-methylpyrimido[4,5-d]pyrimidin-4-amine70-80
3BenzylHN-Benzyl-5-methylpyrimido[4,5-d]pyrimidin-4-amine80-90
4PhenylMethyl5,7-Dimethyl-N-phenylpyrimido[4,5-d]pyrimidin-4-amine72-82

Mechanism of the One-Pot Reaction

The success of this one-pot synthesis relies on the compatibility of the reagents and the sequential nature of the transformations.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Cyclization A This compound B Meisenheimer Complex A->B + R-NH2 C 4-(Alkylamino)-6-methyl-5-nitropyrimidin-2-amine B->C - Cl- D 4-(Alkylamino)-6-methyl-5-nitropyrimidin-2-amine E N4-Alkyl-6-methylpyrimidine-2,4,5-triamine D->E + [H] (e.g., Na2S2O4) F N4-Alkyl-6-methylpyrimidine-2,4,5-triamine G Imine Intermediate F->G + R'C(OEt)3 H Pyrimido[4,5-d]pyrimidine G->H Intramolecular Cyclization

Figure 2: Reaction mechanism for the one-pot synthesis.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through careful monitoring at each stage. The progress of the nucleophilic substitution and cyclization steps can be effectively tracked using Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's progression. The chemoselective reduction of the nitro group is visually indicated by a distinct color change of the reaction mixture from yellow to colorless. Furthermore, the final product can be unambiguously characterized by standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry, confirming the successful formation of the desired pyrimido[4,5-d]pyrimidine scaffold.

Conclusion

This application note details a highly efficient and practical one-pot method for the synthesis of valuable pyrimido[4,5-d]pyrimidine derivatives from this compound. The protocol's simplicity, coupled with the biological significance of the target molecules, makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The versatility of this method allows for the generation of diverse libraries of fused pyrimidine compounds for biological screening and lead optimization.

References

  • Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021). SciSpace. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2021). ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (2024). National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in this synthesis.

Introduction: The Critical Role of this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of the antiplatelet agent Ticagrelor.[1][2] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide will focus on the nitration of 2-amino-4-chloro-6-methylpyrimidine, a critical step that often presents challenges in terms of yield and purity.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds in two main steps from commercially available starting materials.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration 2-Amino-4-hydroxy-6-methylpyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine 2-Amino-4-chloro-6-methylpyrimidine 2-Amino-4-chloro-6-methylpyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine->2-Amino-4-chloro-6-methylpyrimidine  POCl₃, Reflux   POCl3 POCl3 This compound This compound 2-Amino-4-chloro-6-methylpyrimidine->this compound  Mixed Acid, Low Temp.   Mixed_Acid Mixed Acid (HNO₃/H₂SO₄)

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the nitration of 2-amino-4-chloro-6-methylpyrimidine?

A1: The most prevalent method is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What is the expected yield for this nitration reaction?

A2: The reported yields for the nitration of similar pyrimidine derivatives can vary significantly depending on the reaction conditions. While some patents suggest high yields are achievable, it is not uncommon for researchers to experience lower yields, especially during initial attempts.[4] Optimization of reaction parameters is crucial for maximizing the yield.

Q3: At which position on the pyrimidine ring does nitration occur and why?

A3: Nitration occurs at the C5 position of the pyrimidine ring. The amino group at the C2 position and the methyl group at the C6 position are electron-donating groups that activate the pyrimidine ring towards electrophilic aromatic substitution. The directing effects of these groups, along with the deactivating effect of the chloro group at the C4 position, favor the substitution at the C5 position.

Q4: What are the critical safety precautions for this reaction?

A4: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[5] The use of concentrated acids necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A readily accessible quenching bath (e.g., ice water) is essential.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Troubleshooting_Guide cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Product Temp_Too_High Temperature too high Low_Yield->Temp_Too_High Temp_Too_Low Temperature too low / Incomplete reaction Low_Yield->Temp_Too_Low Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Moisture Presence of Moisture Low_Yield->Moisture Side_Products Formation of Side Products Side_Products->Temp_Too_High Side_Products->Incorrect_Stoichiometry Side_Products->Moisture Runaway_Reaction Runaway Reaction / Darkening Runaway_Reaction->Temp_Too_High Fast_Addition Too rapid addition of nitrating agent Runaway_Reaction->Fast_Addition Inefficient_Stirring Inefficient Stirring Runaway_Reaction->Inefficient_Stirring Optimize_Temp Optimize Temperature Control (e.g., -5 to 0 °C) Temp_Too_High->Optimize_Temp Temp_Too_Low->Optimize_Temp Monitor_Reaction Monitor reaction progress (TLC/HPLC) Temp_Too_Low->Monitor_Reaction Adjust_Stoichiometry Adjust stoichiometry of nitrating agent Incorrect_Stoichiometry->Adjust_Stoichiometry Anhydrous_Conditions Use anhydrous reagents and glassware Moisture->Anhydrous_Conditions Slow_Addition Slow, dropwise addition of mixed acid Fast_Addition->Slow_Addition Vigorous_Stirring Ensure vigorous and efficient stirring Inefficient_Stirring->Vigorous_Stirring

Caption: Troubleshooting flowchart for the nitration of 2-amino-4-chloro-6-methylpyrimidine.

In-depth Troubleshooting
  • Problem: Low Yield

    • Cause 1: Incomplete Reaction. If the reaction temperature is too low or the reaction time is too short, the conversion of the starting material may be incomplete.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction time or slightly raise the temperature, while carefully monitoring for the formation of side products.

    • Cause 2: Degradation of Product. Elevated temperatures can lead to the decomposition of the desired nitro product.

      • Solution: Maintain a strict low-temperature profile throughout the reaction, ideally between -5 °C and 0 °C. Ensure efficient cooling with a suitable bath (e.g., ice-salt).[6]

    • Cause 3: Hydrolysis of the Chloro Group. The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group at the C4 position, forming the corresponding hydroxypyrimidine derivative.

      • Solution: Use anhydrous grade sulfuric and nitric acid. Ensure all glassware is thoroughly dried before use.

  • Problem: Formation of Side Products

    • Cause 1: Dinitration. Although less common for this substrate due to the deactivating effect of the first nitro group, excessive amounts of nitrating agent or higher temperatures could potentially lead to the formation of a dinitro product.

      • Solution: Use a carefully controlled stoichiometry of the nitrating agent. A slight excess of nitric acid is generally sufficient. Add the mixed acid dropwise to avoid localized high concentrations of the nitrating agent.

    • Cause 2: Oxidation. The amino group makes the ring susceptible to oxidation by nitric acid, especially at higher temperatures, leading to the formation of colored impurities and a lower yield of the desired product.[5]

      • Solution: Strict temperature control is paramount. The slow addition of the nitrating agent at low temperatures minimizes oxidative side reactions.

  • Problem: Runaway Reaction and Darkening of the Reaction Mixture

    • Cause: Poor Heat Dissipation. Nitration is a highly exothermic process. If the heat generated is not effectively removed, the reaction temperature can rapidly increase, leading to a runaway reaction, decomposition of the starting material and product, and the formation of a dark, tarry mixture.

      • Solution:

        • Effective Cooling: Use a cooling bath with a large capacity (e.g., ice-salt or a cryocooler) to maintain the desired low temperature.

        • Slow Addition: Add the nitrating agent very slowly, dropwise, with a pressure-equalizing dropping funnel.

        • Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath.

        • Dilution: Using a sufficient amount of sulfuric acid as a solvent can help to better dissipate the heat generated.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Starting Material)

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonia solution (25%)

  • Ethanol (50%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 2-amino-4-hydroxy-6-methylpyrimidine.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice with stirring.

  • Neutralize the acidic solution to a pH of approximately 8 with a 25% ammonia solution.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from 50% ethanol to obtain pure 2-amino-4-chloro-6-methylpyrimidine.

Protocol 2: Nitration of 2-Amino-4-chloro-6-methylpyrimidine

This protocol is a general guideline based on typical nitration procedures for similar substrates. Optimization of the parameters may be required to achieve the best results.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Substrate Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

    • Cool the sulfuric acid to -5 to 0 °C in an ice-salt bath.

    • Slowly add 2-amino-4-chloro-6-methylpyrimidine in small portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical ratio is 1:1 to 1:2 (v/v) of HNO₃ to H₂SO₄.

  • Nitration Reaction:

    • Cool the nitrating mixture to 0 °C.

    • Slowly add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid via the dropping funnel.

    • Maintain the reaction temperature between -5 and 0 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • A precipitate of the crude product should form.

    • Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate a significant amount of CO₂ gas.

    • Collect the solid product by vacuum filtration and wash it with plenty of cold water.

    • If the product does not precipitate or is oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic extracts with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Data Presentation

Table 1: Key Reaction Parameters and their Impact on Yield

ParameterRangeEffect on YieldTroubleshooting Focus
Temperature -10 °C to 10 °CLower temperatures (-5 to 0 °C) generally favor higher yields by minimizing side reactions.[6]Maintain strict temperature control.
Reaction Time 1 to 4 hoursInsufficient time leads to incomplete reaction; excessive time may promote side reactions.Monitor reaction progress via TLC/HPLC.
Molar Ratio (HNO₃:Substrate) 1.05:1 to 1.5:1A slight excess of nitric acid is usually sufficient. A large excess increases the risk of dinitration and oxidation.Optimize the stoichiometry.
Concentration of Acids 98% H₂SO₄, 65-70% HNO₃Using concentrated acids is crucial for the formation of the nitronium ion.Ensure the use of high-purity, anhydrous acids.

References

  • David hardem et al. reported the synthesis of Ticagrelor which is comprises the steps of reacting 4, 6- dichloro-5-nitro-2-(propylthio) pyrimidine with cyclopentyl intermediate followed by reducing the obtained intermediate in an iron powder/acetic acid system; ring closing of the resulting product in the presence of a nitrite; and finally carrying out a series of reactions, including ammonization, bromination and substitution reaction. Rasayan Journal of Chemistry. 2018;11(3):1088-1095. Available from: [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports. 2017;7:43321. Available from: [Link]

  • CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents.
  • Novel synthesis of Ticagrelor, an anti-thrombotic drug, via a key bromo-intermediate. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1024-1031. Available from: [Link]

  • De Jong, et al. Continuous flow nitration of 2-amino-6-chloro-4-pyrimidinol. Organic Process Research & Development. 2010;14(4):899-903.
  • CN101805328A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents.
  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry. 2018;157:101-115. Available from: [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2018).
  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry. 2019;43(4):1856-1864. Available from: [Link]

  • CN104844611A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents.
  • CN103483268B - Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Google Patents.
  • Zapol'skii, V. A., et al. "Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines." Russian Journal of Organic Chemistry 53.1 (2017): 114-121.
  • Belaada, A., Trzciński, W. A., & Chyłek, Z. C. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4, 6-dione (MPD).
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
  • CN103288748A - Method for preparing 4, 6-dichloro-5-amino-2-(propylsulfanyl) pyrimidine - Google Patents.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available from: [Link]

  • PubChem. 4-Chloro-5-methylpyrimidin-2-amine. Available from: [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Organic Process Research & Development. 2015;19(11):1784-1789. Available from: [Link]

  • Thanigaimani, K., et al. "4-Chloro-6-methoxypyrimidin-2-amine." Acta Crystallographica Section E: Structure Reports Online 68.12 (2012): o3318.
  • Thanigaimani, K., et al. "4-Chloro-6-methoxypyrimidin-2-amine.
  • PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Available from: [Link]

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2019;24(15):2784. Available from: [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1689. Available from: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine (CAS No: 13162-24-8). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key pyrimidine intermediate in high purity. We will delve into common issues, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying this compound?

The main difficulties arise from the physicochemical properties inherent to many substituted nitropyrimidines. The molecule's high polarity, driven by the nitro (-NO₂) and amino (-NH₂) groups, can lead to high solubility in polar organic solvents, making crystallization challenging.[1] Furthermore, these functional groups provide sites for hydrogen bonding, which can cause issues like peak tailing in chromatography.[1]

Q2: What are the most common impurities I should expect?

Impurities typically fall into two categories:

  • Process-Related Impurities: These originate from the synthetic route. A common synthesis involves the chlorination of a hydroxy-pyrimidine precursor; therefore, unreacted starting material is a frequent impurity.[2] Over-chlorination can also lead to di-chloro or other related byproducts.[2]

  • Degradation Products: The chloro group can be susceptible to hydrolysis, especially if the compound is exposed to water or nucleophilic solvents during workup or storage, resulting in the corresponding hydroxy-pyrimidine. The nitro group can also participate in side reactions under certain conditions.

Q3: Which analytical methods are most effective for purity assessment?

For routine and quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[2] A well-developed reverse-phase HPLC method can effectively separate the target compound from its common impurities. For rapid, qualitative checks during a reaction or column chromatography, Thin Layer Chromatography (TLC) is indispensable. For the structural identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Issue 1: My compound won't crystallize or oils out from the solution.

  • Underlying Cause: This is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent that keeps the product in a semi-dissolved state. The compound's high polarity might also make it highly soluble in the chosen solvent system, preventing precipitation.

  • Troubleshooting Steps:

    • Trituration: Try stirring the crude oil or solid with a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). This can often wash away more soluble impurities and induce solidification of the desired compound.

    • Solvent/Antisolvent System: Dissolve the crude material in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate) and then slowly add a miscible "antisolvent" (e.g., Hexanes, Pentane) until the solution becomes turbid. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can yield crystals.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

    • Purity Check: If the material still fails to crystallize, it is likely too impure and requires chromatographic purification first.

Issue 2: My recrystallization yield is extremely low.

  • Underlying Cause: The most common reason is using too much solvent during the initial dissolution step or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling.

    • Optimize Solvent Choice: Perform small-scale solubility tests. An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point.

    • Cooling Protocol: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[1] Crashing the product out of solution too quickly can trap impurities and reduce yield.

    • Concentrate the Mother Liquor: After filtering the crystals, you can often recover a second, less pure crop of crystals by concentrating the filtrate and repeating the cooling process.

Issue 3: Impurities are co-eluting with my product during column chromatography.

  • Underlying Cause: The impurities have a polarity very similar to your product, resulting in poor separation (similar Rf values on TLC).

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: If using a normal-phase silica column, slightly decrease the polarity of your eluent system (e.g., reduce the percentage of ethyl acetate in your ethyl acetate/hexane mixture). This will increase the retention time of all compounds and may improve separation.

    • Try a Different Solvent System: Sometimes, changing one of the solvents in the mobile phase (e.g., substituting dichloromethane for ethyl acetate) can alter the selectivity and improve separation, even if the overall polarity is similar.

    • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica (C18), as the different surface chemistry may provide the necessary selectivity.

    • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This can sharpen peaks and improve the resolution of closely eluting compounds.

Purification Workflow Decision Diagram

The following diagram outlines a logical workflow for purifying the crude product.

PurificationWorkflow crude Crude Product tlc_hplc Purity Assessment (TLC/HPLC) crude->tlc_hplc recrystallize Recrystallization tlc_hplc->recrystallize  Major Spot  Minor Baseline Impurities column_chrom Column Chromatography tlc_hplc->column_chrom  Multiple Spots  Close Rf Values troubleshoot Troubleshoot Yield/Purity recrystallize->troubleshoot column_chrom->troubleshoot pure_product Pure Product (>98%) troubleshoot->recrystallize  Chromatography Gives  Pure Fractions troubleshoot->column_chrom  Recrystallization Fails troubleshoot->pure_product  Successful

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is of relatively high purity (>85-90%).

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and high solubility when hot. Solvent mixtures, such as Ethyl Acetate/Hexane, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Parameter Solvent System 1 Solvent System 2 Solvent System 3
Solvent(s) EthanolEthyl Acetate / HexanesToluene
Procedure Dissolve in hot ethanol, cool slowly.Dissolve in minimal hot ethyl acetate, add hexanes dropwise until cloudy, reheat to clarify, then cool slowly.Dissolve in hot toluene, cool slowly.
Best For Moderately polar impurities.Removing both polar and non-polar impurities.Less polar impurities.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for complex mixtures or when recrystallization fails.

  • TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of Ethyl Acetate and Hexanes.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis.[3] Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 4-Chloro-6-isopropylpyrimidin-2-amine Production.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • Arshad, S., & Razak, I. A. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. PubChem. [Link]

  • Arshad, S., & Razak, I. A. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common challenges encountered during this multi-step synthesis.

The synthesis of this highly functionalized pyrimidine core is a critical process for the development of various pharmaceutical agents. However, the interplay of activating and deactivating groups on the pyrimidine ring presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

I. Troubleshooting the Nitration Step: 2-Amino-6-methylpyrimidin-4-ol to 2-Amino-6-methyl-5-nitropyrimidin-4-ol

The introduction of the nitro group at the C5 position is a key step, but the presence of the activating amino and methyl groups, alongside the pyrimidine ring's inherent electron-deficient nature, can lead to several side reactions.

Q1: My nitration reaction is turning dark brown or black, and I'm observing vigorous gas evolution and a low yield of the desired product. What is happening?

A1: This indicates a runaway reaction, likely due to excessive oxidation of the starting material by the nitric acid. The amino group makes the aromatic ring highly activated and susceptible to oxidation, especially at elevated temperatures.[1]

  • Causality: The amino group strongly activates the pyrimidine ring towards electrophilic attack. In strongly acidic and oxidizing conditions (like mixed acid), this can lead to uncontrolled oxidation and degradation of the starting material, resulting in polymerization and the formation of tar-like substances.

  • Troubleshooting Protocol:

    • Temperature Control: Ensure your cooling bath is maintained at a very low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating mixture.[1]

    • Slow Addition: Add the nitrating mixture (mixed acid) very slowly, drop-wise, with vigorous stirring to ensure even heat dissipation.

    • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

    • Protecting Group Strategy: Consider protecting the 2-amino group as an amide (e.g., acetyl) before nitration. This moderates its activating effect and reduces susceptibility to oxidation. The protecting group can be removed later under basic or acidic conditions.

Q2: I'm observing the formation of multiple nitro isomers, leading to a difficult purification process. How can I improve the regioselectivity for the 5-nitro product?

A2: The formation of multiple isomers is often due to the complex directing effects of the substituents on the pyrimidine ring under strong acidic conditions.

  • Causality: While the amino group is a strong ortho-, para-director, under the strong acidic conditions of nitration, it can be protonated to form an ammonium salt. This protonated form is a meta-director, which can lead to nitration at undesired positions.[1][2] The methyl group is also an ortho-, para-director. The interplay of these directing effects can be sensitive to reaction conditions.

  • Troubleshooting Protocol:

    • Control of Acidity: The degree of protonation of the amino group can be influenced by the acid concentration. Carefully controlling the ratio of sulfuric acid to nitric acid in the mixed acid can influence the regioselectivity. A higher concentration of sulfuric acid will lead to more protonation.

    • Alternative Nitrating Agents: Consider using milder nitrating agents that do not require such strong acidic conditions. For example, acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes provide better regioselectivity.

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Q3: My reaction has stalled, and I have a significant amount of unreacted starting material. What are the likely causes?

A3: Incomplete reaction can be due to several factors, including insufficient activation of the nitrating agent or poor solubility of the starting material.

  • Causality: The pyrimidine ring is inherently electron-deficient, and if the reaction conditions are not sufficiently activating, the nitration may not proceed to completion. The starting material may also have limited solubility in the reaction medium.

  • Troubleshooting Protocol:

    • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

    • Solvent: While often run in the nitrating mixture itself, the choice of a co-solvent can sometimes improve solubility and reaction rate. However, the solvent must be stable to the strong acid and oxidizing conditions.

    • Purity of Reactants: Ensure all starting materials, especially the acids, are of high purity and appropriate concentration.[3]

II. Troubleshooting the Chlorination Step: 2-Amino-6-methyl-5-nitropyrimidin-4-ol to this compound

The conversion of the 4-hydroxy group to a chloro group, typically using phosphorus oxychloride (POCl₃), is a critical step. The presence of the nitro and amino groups can influence the reactivity and lead to side products.

Q1: The yield of my desired 4-chloro product is low, and I'm isolating a significant amount of unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete chlorination is a common issue and can often be resolved by optimizing the reaction conditions and reagents.

  • Causality: The hydroxyl group at the 4-position of the pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidinone). The pyrimidinone form is less reactive towards chlorination. High temperatures are typically required to drive the equilibrium towards the enol form and facilitate the reaction with POCl₃. The electron-withdrawing nitro group can also deactivate the ring, making the reaction more difficult.

  • Troubleshooting Protocol:

    • Addition of PCl₅: Using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective than POCl₃ alone.[4][5] PCl₅ is a stronger chlorinating agent and can help to drive the reaction to completion.

    • Use of a Base: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst. The amine can react with POCl₃ to form a more reactive Vilsmeier-type reagent.[6][7]

    • Temperature and Reaction Time: Ensure the reaction is heated to a sufficiently high temperature (typically reflux) for an adequate amount of time. Monitor the reaction by TLC to determine completion.[8]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the POCl₃ is of good quality. Moisture will react with POCl₃ and PCl₅, reducing their effectiveness and potentially leading to hydrolysis of the product.

Q2: I'm observing the formation of a byproduct that appears to have a formyl group. What is this and how can I avoid it?

A2: The formation of a formylated byproduct is likely due to a Vilsmeier-Haack type reaction.

  • Causality: When N,N-dimethylformamide (DMF) is used as a solvent or catalyst with POCl₃, the Vilsmeier reagent is formed.[6] This is a powerful formylating agent. If there are any activated positions on the pyrimidine ring, formylation can occur as a side reaction. The methyl group at C6 can also potentially be formylated under certain conditions.[9]

  • Troubleshooting Protocol:

    • Avoid DMF: If formylation is a problem, avoid using DMF. Use an alternative high-boiling solvent that is inert to the reaction conditions, or run the reaction neat in excess POCl₃.

    • Use an Alternative Base: If a base is needed, use a non-formylating tertiary amine like N,N-dimethylaniline or triethylamine instead of DMF.

Q3: During workup, my product seems to be decomposing or converting back to the starting material. How can I improve the stability and isolation of the 4-chloro product?

A3: The this compound is susceptible to hydrolysis, especially under basic or prolonged exposure to aqueous conditions.

  • Causality: The chloro group at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group and the pyrimidine ring itself. Water can act as a nucleophile, leading to the hydrolysis of the chloro group back to a hydroxyl group.

  • Troubleshooting Protocol:

    • Careful Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.[8] This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃ and minimizes the time the product is in contact with hot acidic water.

    • Neutralization: After quenching, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) while keeping the temperature low. Do not make the solution strongly basic, as this will accelerate hydrolysis.

    • Rapid Extraction: Once neutralized, immediately extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Drying and Evaporation: Thoroughly dry the organic extracts with a drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure at a low temperature.

III. General Troubleshooting and FAQs

Q1: I'm seeing an unexpected N-oxide product in my mass spectrometry analysis. How is this forming?

A1: N-oxidation can occur on the pyrimidine ring nitrogens, particularly during the nitration step.

  • Causality: Nitric acid is a strong oxidizing agent. Under certain conditions, it can oxidize one of the ring nitrogen atoms to an N-oxide.[10][11] The presence of the 2-amino group can influence which nitrogen is oxidized.

  • Mitigation Strategies:

    • Temperature Control: N-oxidation is often more prevalent at higher temperatures. Maintaining strict temperature control during nitration can minimize this side reaction.

    • Choice of Nitrating Agent: Using a nitrating agent that is less oxidizing may help.

    • Purification: N-oxides can often be separated from the desired product by column chromatography.

Q2: My final product is difficult to purify, and I suspect the presence of dimeric byproducts. Is this a known issue?

A2: While less common in this specific synthesis, pyrimidine dimerization can occur under certain conditions, particularly photochemical reactions.[12][13] However, in the context of synthesis, dimer formation could potentially occur through intermolecular reactions, especially at high concentrations and temperatures.

  • Causality: Highly reactive intermediates or the final product itself could potentially undergo intermolecular nucleophilic aromatic substitution, where the amino group of one molecule attacks the 4-chloro position of another.

  • Mitigation Strategies:

    • Controlled Stoichiometry: Ensure accurate stoichiometry of reagents.

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

    • Purification: Careful column chromatography or recrystallization is typically required to remove such higher molecular weight impurities.

IV. Data and Workflow Summaries

Table 1: Recommended Starting Conditions for Key Reaction Steps
ParameterNitration StepChlorination Step
Key Reagents Conc. H₂SO₄, Conc. HNO₃POCl₃ (with optional PCl₅)
Temperature -10°C to 0°C[1]100-110°C (Reflux)[8]
Catalyst/Additive NoneN,N-Dimethylaniline (optional)
Solvent Conc. H₂SO₄Neat POCl₃ or high-boiling inert solvent
Typical Reaction Time 1-3 hours4-16 hours
Workup Quench on ice, neutralize, filterQuench on ice, neutralize, extract
Synthetic Pathway Overview

Synthesis_Workflow A 2-Amino-6-methylpyrimidin-4-ol B 2-Amino-6-methyl-5-nitropyrimidin-4-ol A->B C 2-Amino-6-methyl-5-nitropyrimidin-4-ol D This compound C->D POCl₃, Reflux

Caption: Overall synthetic scheme.

Troubleshooting Workflow for Low Yield in Chlorination

Chlorination_Troubleshooting start Low yield of 4-Chloro product check_sm Check TLC for unreacted starting material start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes hydrolysis Product Hydrolysis during workup check_sm->hydrolysis No (or minor) action1 Increase reaction time and/or temperature incomplete->action1 action2 Add PCl₅ to POCl₃ incomplete->action2 action3 Add tertiary amine catalyst (e.g., N,N-dimethylaniline) incomplete->action3 action4 Ensure rapid quench on ice hydrolysis->action4 action5 Maintain low temp during neutralization hydrolysis->action5 action6 Perform rapid extraction post-neutralization hydrolysis->action6

Caption: Troubleshooting low yield in chlorination.

V. References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.

  • Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.

  • Wikipedia. Pyrimidine dimer.

  • ResearchGate. Schematic representation of pyrimidine dimers formation after DNA...

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

  • Wikipedia. Vilsmeier–Haack reaction.

  • The Royal Society of Chemistry. Mono-N-oxidation of Heterocycle-Fused Pyrimidines.

  • WUR eDepot. Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c.

  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†.

  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.

  • Benchchem. Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.

  • CORE. Nitration of Primary Amines to Form Primary Nitramines (Review).

  • Benchchem. synthesis of 2-Chloro-3-methyl-5-nitropyridine.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on nitropyrimidines. This guide is structured to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to equip you with the causal understanding and actionable protocols necessary to master these reactions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Q1: Why is my reaction yield consistently low?

Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is often the most effective.[1][2][3]

Possible Cause 1: Insufficient Activation of the Pyrimidine Ring

  • The "Why": The success of an SNAr reaction hinges on the electrophilicity of the carbon atom being attacked. The nitro group is a powerful electron-withdrawing group (EWG) that activates the pyrimidine ring towards nucleophilic attack. However, its activating effect is most pronounced at the ortho and para positions. If your leaving group is meta to the nitro group, the reaction will be significantly slower.[1][2]

  • Solution:

    • Confirm Regiochemistry: Double-check the positions of the nitro group and the leaving group on your starting material.

    • Consider Alternative Isomers: If possible, utilize an isomer where the leaving group is in a more activated position (e.g., C4 or C6 on a 5-nitropyrimidine).

Possible Cause 2: Poor Leaving Group

  • The "Why": While the initial nucleophilic attack is often the rate-determining step in SNAr, the ability of the leaving group to depart is also crucial.[4][5] A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[4]

  • Solution:

    • Leaving Group Hierarchy: For halogens, the typical reactivity order in SNAr can be F > Cl > Br > I.[6][7] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack.[8]

    • Alternative Leaving Groups: If you are using a poorer leaving group (e.g., an alkoxy group), you may need more forcing conditions. However, in some cases, an alkoxy group can be a better leaving group than a halogen, depending on the specific substrate and reaction conditions.[9]

Possible Cause 3: Weak or Hindered Nucleophile

  • The "Why": A strong nucleophile is essential for a fast SNAr reaction.[10][11] Negatively charged nucleophiles are generally more potent than their neutral counterparts.[12][13][14] Additionally, steric hindrance around the nucleophilic atom can impede its approach to the pyrimidine ring.[5][8]

  • Solution:

    • Increase Nucleophilicity: If using a neutral nucleophile like an amine or alcohol, add a suitable base to deprotonate it and increase its reactivity.[8]

    • Choose a Less Hindered Nucleophile: If steric hindrance is a suspected issue, consider using a smaller nucleophile if the synthesis allows.

Possible Cause 4: Inappropriate Reaction Conditions (Solvent and Temperature)

  • The "Why": The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions because they solvate the cation of a salt but leave the nucleophilic anion relatively "naked" and more reactive.[10] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[15] Temperature plays a direct role in overcoming the activation energy of the reaction. Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[8]

  • Solution:

    • Solvent Selection: Switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts.[8]

    • Temperature Optimization: Gradually increase the reaction temperature.[8] Microwave irradiation can be a valuable tool for achieving higher temperatures and faster reaction times in a controlled manner.[8]

Q2: How can I improve the regioselectivity of the substitution?

When multiple leaving groups are present on the nitropyrimidine ring, controlling which one is substituted is a common challenge.

The "Why": Regioselectivity in SNAr reactions on nitropyrimidines is primarily governed by electronics. The nucleophile will preferentially attack the most electron-deficient carbon. The stability of the intermediate Meisenheimer complex is key.[16][17]

  • Rule of Thumb: A leaving group ortho or para to the nitro group will be more readily substituted than one in a meta position.[17] This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, which provides significant stabilization.[17][18]

Example: 2,4-Dichloro-5-nitropyrimidine

In this molecule, the C4 position is ortho to the nitro group, while the C2 position is meta. Consequently, nucleophilic attack will overwhelmingly occur at the C4 position.[17]

G cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) C4_Attack Nucleophile attacks C4 C4_Intermediate Stable Meisenheimer Complex (Charge delocalized onto NO2) C4_Attack->C4_Intermediate Forms stable intermediate C4_Product 4-Substituted Product C4_Intermediate->C4_Product Chloride leaves C2_Attack Nucleophile attacks C2 C2_Intermediate Less Stable Meisenheimer Complex (No direct resonance with NO2) C2_Attack->C2_Intermediate Forms unstable intermediate C2_Product 2-Substituted Product (Minor) C2_Intermediate->C2_Product Chloride leaves

Solutions for Controlling Regioselectivity:

  • Temperature Control: In di- or tri-substituted pyrimidines, sequential substitutions can often be controlled by temperature. The most activated position will react at a lower temperature. For instance, with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the first substitution can occur at 0°C, the second at room temperature, and the third requires heating.[7]

  • Stoichiometry: Use a limited amount of the nucleophile (e.g., 1.0 equivalent) to favor monosubstitution at the most reactive site.

Q3: I'm observing significant byproduct formation. What are the likely side reactions?

Byproducts can complicate purification and reduce the yield of your desired compound.

Common Side Reactions:

  • Di-substitution: If your product still contains a leaving group and is sufficiently activated, it can react with another equivalent of the nucleophile.

    • Solution: Use a 1:1 stoichiometry of your reactants, lower the reaction temperature, and shorten the reaction time.[8]

  • Hydrolysis: If there is water present in your reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyrimidines.

    • Solution: Use anhydrous solvents and dry your reagents thoroughly.

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, DMF can decompose at high temperatures to generate dimethylamine, which is nucleophilic.[8]

    • Solution: If this is suspected, switch to a more stable polar aprotic solvent like DMSO.[8]

Frequently Asked Questions (FAQs)

What are the best general starting conditions for a nucleophilic substitution on a nitropyrimidine?

While every reaction is unique, a good starting point is:

ParameterRecommended Starting ConditionRationale
Substrate Nitropyrimidine with a leaving group (Cl, F) at C2, C4, or C6.These positions are electronically activated by the ring nitrogens and the nitro group.[1]
Nucleophile 1.1 equivalents of the nucleophile.A slight excess ensures the complete consumption of the starting material.
Solvent Anhydrous DMSO or DMF.Polar aprotic solvents enhance nucleophilicity.[8][10]
Base (if needed) 1.2 equivalents of a non-nucleophilic base like DIEA or K₂CO₃.For deprotonating neutral nucleophiles (alcohols, amines).
Temperature Start at room temperature and gradually heat to 80-120 °C.[16]Many SNAr reactions require thermal energy to proceed efficiently.[8][19]
Atmosphere Inert (Nitrogen or Argon).Prevents side reactions with atmospheric moisture and oxygen.
How should I monitor the progress of my reaction?

Regularly monitoring the reaction is crucial to determine its completion and to avoid the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of your starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to confirm the mass of your product and identify any major byproducts.[16]

What safety precautions should I take when working with nitropyrimidines?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[16] Many nitroaromatic compounds are potentially hazardous.

  • Handling Azides: If using azide nucleophiles, be aware that sodium azide is highly toxic and that organic azides can be explosive.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

General Protocol for Nucleophilic Substitution of 2-Chloro-5-nitropyrimidine with an Amine

This is a representative protocol and may require optimization for your specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitropyrimidine (1.0 eq) and anhydrous DMSO (to make a 0.1 M solution).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) and a suitable base such as N,N-diisopropylethylamine (DIEA) (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 80 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every hour until the starting material is consumed.[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16] The crude product can then be purified by column chromatography.[20]

G Start Low Yield Observed Check_Activation Is Leaving Group ortho/para to NO2? Start->Check_Activation Check_LG Is Leaving Group adequate? (e.g., F, Cl) Check_Activation->Check_LG Yes Redesign_Substrate Consider alternative isomer Check_Activation->Redesign_Substrate Redesign Substrate Check_Nuc Is Nucleophile strong and unhindered? Check_LG->Check_Nuc Yes Change_LG Switch to a better leaving group Check_LG->Change_LG Change Leaving Group Check_Conditions Using polar aprotic solvent & adequate heat? Check_Nuc->Check_Conditions Yes Modify_Nuc Modify nucleophile Check_Nuc->Modify_Nuc Use stronger/smaller nucleophile or add base Success Reaction Optimized Check_Conditions->Success Yes Modify_Conditions Optimize conditions Check_Conditions->Modify_Conditions Change solvent/ increase temperature Redesign_Substrate->Check_Activation Change_LG->Check_LG Modify_Nuc->Check_Nuc Modify_Conditions->Check_Conditions

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • El Guesmi, N., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH.
  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds?.
  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
  • PMC - NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • LibreTexts. (2022). Nucleophile Effects on Substitution Reaction Rates.
  • (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • PMC - NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • YouTube. (2020). 7.7-11 Part 5: The effect of nucleophile on the SN2 reaction.
  • LibreTexts. (2023). Nucleophile.
  • (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of triazines.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PMC - PubMed Central. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

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Technical Support Center: Strategic Control of Selectivity in Reactions with 2-amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2-amino-4,6-dichloropyrimidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of mono-substituted derivatives, with a primary focus on avoiding the formation of di-substituted byproducts. Our approach is grounded in mechanistic principles to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting di-substituted products in my reaction with 2-amino-4,6-dichloropyrimidine?

A1: The formation of di-substituted byproducts is a common challenge stemming from the high reactivity of the pyrimidine ring. The two chlorine atoms at the C4 and C6 positions are both susceptible to nucleophilic aromatic substitution (SNAr). After the first substitution, the introduction of an electron-donating group can, in some cases, activate the second chlorine atom for further reaction, leading to di-substitution.[1] Several factors can exacerbate this issue:

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for the second substitution to occur.

  • Reaction Time: Extended reaction times increase the probability of the mono-substituted product reacting further.

  • Stoichiometry: An excess of the nucleophile will drive the reaction towards di-substitution.

  • Base Strength: A strong base can deprotonate the mono-substituted product, making it a more potent nucleophile for a subsequent intermolecular reaction or promoting other side reactions.

Q2: How can I favor mono-substitution over di-substitution?

A2: Achieving high selectivity for mono-substitution requires careful control over reaction conditions. Here are key strategies:

  • Stoichiometric Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the 2-amino-4,6-dichloropyrimidine relative to your nucleophile. This ensures the nucleophile is the limiting reagent, minimizing the chance of a second substitution.[2]

  • Temperature Management: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at a low temperature (e.g., 0 °C or even -78 °C) and slowly warming to room temperature is effective.[2]

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without promoting unwanted side reactions.[3] In some cases, weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective.[4][5]

  • Solvent Selection: The choice of solvent can influence reactivity. Aprotic solvents like THF, dioxane, or DMF are commonly used. For some reactions, alcoholic solvents like n-butanol have been reported to favor mono-substitution.[3]

Q3: I'm observing a mixture of C4 and C6 mono-substituted isomers. How can I improve regioselectivity?

A3: While 2-amino-4,6-dichloropyrimidine is symmetrical, substitution can become complex if the nucleophile is chiral or if the initial product can exist in different tautomeric forms. For related dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3][6] In the case of 2-amino-4,6-dichloropyrimidine, both C4 and C6 positions are electronically similar. However, the existing amino group at C2 can exert some electronic influence.

To improve regioselectivity:

  • Consider the Nucleophile: The nature of the incoming nucleophile plays a crucial role. Sterically bulky nucleophiles may exhibit a preference for one position over the other.

  • Palladium Catalysis: For amination reactions, palladium catalysts have been shown to strongly favor the formation of the C4-substituted product in related 2,4-dichloropyrimidine systems.[2][5][7] This approach could potentially be adapted.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Mono-substituted Product
Potential Cause Troubleshooting Steps
Insufficiently reactive nucleophile. 1. Consider using a stronger, less sterically hindered nucleophile if your target structure allows. 2. The use of a strong, non-nucleophilic base like LiHMDS can deprotonate the nucleophile, increasing its reactivity.[5]
Reaction temperature is too low. 1. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress closely by TLC or LC-MS.[2]
Inappropriate solvent or base. 1. Screen a range of solvents with varying polarities (e.g., THF, dioxane, DMF, acetonitrile).[2][3] 2. Test different bases, from weaker inorganic bases (K₂CO₃) to stronger organic bases (DIPEA, DBU).[3]
Deactivated pyrimidine substrate. 1. Ensure the starting material is pure. Impurities can inhibit the reaction.
Problem 2: Formation of an Inseparable Mixture of Mono- and Di-substituted Products
Potential Cause Troubleshooting Steps
Reaction conditions are too harsh. 1. Lower the reaction temperature significantly. Even sub-ambient temperatures can be effective.[2] 2. Reduce the reaction time. Monitor the reaction frequently and quench it as soon as the desired mono-substituted product is maximized.[2]
Incorrect stoichiometry. 1. Carefully control the stoichiometry. Use no more than 1.0 equivalent of the nucleophile. A slight excess of the dichloropyrimidine is often beneficial.[2]
Base-promoted side reactions. 1. Switch to a weaker or more sterically hindered base to minimize side reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination

This protocol provides a starting point for the selective mono-amination of 2-amino-4,6-dichloropyrimidine. Optimization of temperature, solvent, and base may be required for different amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dichloropyrimidine (1.1 eq.) in an appropriate anhydrous solvent (e.g., THF, 1,4-dioxane).

  • Addition of Base: Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.).

  • Addition of Nucleophile: Cool the mixture to 0 °C. Slowly add the amine (1.0 eq.) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Mono-amination (Adapted from similar systems)

For challenging amines where direct SNAr is not efficient, a palladium-catalyzed approach may offer higher selectivity and yield.

  • Catalyst Preparation: In a separate flame-dried flask, prepare the catalyst system by mixing a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos, BINAP) in anhydrous solvent.

  • Reaction Setup: In the main reaction flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) in an anhydrous solvent.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Purify as described in Protocol 1.

Visualizing Reaction Control

Decision Workflow for Optimizing Mono-substitution

workflow Troubleshooting Di-substitution start Reaction yields di-substituted byproduct check_stoichiometry Is nucleophile ≤ 1.0 eq.? start->check_stoichiometry adjust_stoichiometry Adjust to 1.0 eq. nucleophile or slight excess of pyrimidine check_stoichiometry->adjust_stoichiometry No check_temp Is reaction at lowest effective temperature? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Decrease temperature (e.g., to 0°C or below) check_temp->lower_temp No check_time Is reaction time minimized? check_temp->check_time Yes lower_temp->check_time reduce_time Monitor closely and quench upon mono-product formation check_time->reduce_time No check_base Is the base non-nucleophilic and sterically hindered? check_time->check_base Yes reduce_time->check_base change_base Switch to a weaker or bulkier base (e.g., DIPEA, K2CO3) check_base->change_base No success Mono-substituted product obtained selectively check_base->success Yes change_base->success selectivity Factors Influencing Mono-substitution Selectivity cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Temperature Temperature Mono Mono-substitution Temperature->Mono Low Di Di-substitution Temperature->Di High Stoichiometry Stoichiometry (Nuc:Pyr) Stoichiometry->Mono ≤ 1:1 Stoichiometry->Di > 1:1 Base Base Strength Base->Mono Weak / Hindered Base->Di Strong / Non-hindered Time Reaction Time Time->Mono Short Time->Di Long

Caption: The relationship between key reaction parameters and the selectivity for mono- versus di-substitution.

References

  • Quintana, D. G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5197. Available from: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available from: [Link]

  • Kuduk, S. D., et al. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Organic Letters, 12(19), 4462-4465. Available from: [Link]

  • MacMillan, D. W. C., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 139(15), 5429-5432. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available from: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • N.A. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]

  • Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(5), 6393-6412. Available from: [Link]

  • Welch, C. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(9), 1779-1781. Available from: [Link]

  • Baklanov, M. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1898. Available from: [Link]

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Gellis, A., et al. (2008). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Tetrahedron, 64(8), 1699-1704. Available from: [Link]

  • Welch, C. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(9), 1779-1781. Available from: [Link]

  • Stanovnik, B., et al. (2012). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Tetrahedron, 68(47), 9645-9647. Available from: [Link]

  • Stanovnik, B., et al. (2007). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution. Tetrahedron, 63(24), 5394-5403. Available from: [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic nature of this substrate—characterized by an electron-withdrawing nitro group and multiple nitrogen atoms—presents specific hurdles that demand a nuanced approach to reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when using this compound in cross-coupling reactions.

Q1: What makes cross-coupling with this pyrimidine derivative so challenging?

A1: The primary challenges stem from the substrate's electronic properties and its potential for catalyst inhibition.[1]

  • Electron-Deficient Ring: The pyrimidine ring, further deactivated by a strong electron-withdrawing nitro group, can make the initial oxidative addition step of the catalytic cycle more difficult.[2][3]

  • Catalyst Poisoning: The pyrimidine ring nitrogens and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, preventing the desired reaction from proceeding.[4]

Q2: Which cross-coupling reactions are most commonly performed on this substrate?

A2: The most prevalent and synthetically useful reactions for this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of C-C and C-N bonds, which are critical for synthesizing diverse molecular libraries for drug discovery.

Q3: My Suzuki-Miyaura coupling reaction is showing low to no yield. What is the first thing I should check?

A3: The first and most critical parameter to evaluate is your catalyst system, specifically the ligand. Standard ligands like triphenylphosphine (PPh₃) often fail with challenging, electron-deficient heteroaryl chlorides.

Troubleshooting Steps:

  • Switch to a State-of-the-Art Ligand: The most common point of failure is an inadequate ligand that cannot promote the difficult oxidative addition or stabilize the catalyst against deactivation.

    • Recommendation: Employ bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands"). Ligands such as SPhos , XPhos , or RuPhos are designed to enhance catalyst activity and stability for these types of substrates.[5][6] These ligands accelerate both oxidative addition and reductive elimination, helping the desired cross-coupling outcompete deactivation pathways.[7]

  • Evaluate Your Base: The choice of base is crucial for facilitating the transmetalation step without causing substrate degradation.[8]

    • Recommendation: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ . These are often effective and well-tolerated.[8][9] If the reaction is still sluggish, a stronger base might be required, but proceed with caution as it can promote side reactions.

  • Use a Precatalyst: To ensure the efficient generation of the active Pd(0) species, use a well-defined palladium precatalyst.

    • Recommendation: Buchwald G3 or G4 precatalysts are designed for ease of use and reliably generate the active catalyst under the reaction conditions.[10]

Q4: I am attempting a Buchwald-Hartwig amination and observing only starting material. How should I adjust my conditions?

A4: Buchwald-Hartwig aminations of electron-deficient heteroaryl chlorides require highly active catalyst systems and carefully chosen bases.

Troubleshooting Steps:

  • Ligand Selection is Key: As with Suzuki couplings, the ligand is paramount.

    • Recommendation: For C-N bond formation, bulky phosphine ligands are essential. BrettPhos is specifically designed for coupling primary amines, while other Buchwald-type ligands also show high efficacy.[7][11]

  • Employ a Strong, Non-Nucleophilic Base: The base must be strong enough to deprotonate the amine nucleophile but should not interfere with the catalyst or substrate.

    • Recommendation: Strong bases like NaOt-Bu (sodium tert-butoxide) or KOt-Bu (potassium tert-butoxide) are standard for these reactions.[12][13] Be aware that these bases are incompatible with certain functional groups like esters and nitro groups, though the nitro group on this specific pyrimidine is often tolerated under optimized conditions.[11]

  • Solvent and Temperature:

    • Recommendation: Anhydrous, non-protic solvents like toluene or dioxane are typically used. The reaction often requires heating, typically between 80-110 °C, to proceed at a reasonable rate.[12]

Q5: In my Sonogashira coupling, I see a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A5: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[14]

Troubleshooting Steps:

  • Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.

    • Recommendation: A variety of copper-free Sonogashira protocols have been developed.[15][16] A common and effective system is Pd(OAc)₂ with a bulky phosphine ligand (e.g., P(t-Bu)₃ ) and a suitable base like Cs₂CO₃ or an amine base.[17]

  • Rigorous Degassing: If using a traditional copper-catalyzed system, ensure your reaction setup is scrupulously free of oxygen.

    • Recommendation: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[14]

Q6: Do I need to protect the exocyclic amino group on the pyrimidine ring?

A6: Not always. While primary amines can inhibit palladium catalysts, modern catalyst systems with bulky, electron-rich ligands are often robust enough to tolerate the unprotected amine.[5] In fact, these catalysts are not inhibited by even highly basic aminopyridines or aminopyrimidines.[5] It is highly recommended to first attempt the reaction without a protecting group. If catalyst inhibition is still suspected, then protection (e.g., as a Boc or PMP group) can be considered.

Catalyst System Comparison Tables

The following tables provide recommended starting points for catalyst selection based on literature for structurally similar substrates.[18] Optimization will be necessary for your specific coupling partners.

Table 1: Suzuki-Miyaura Coupling of Chloro-nitropyrimidines
Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldNotes & Reference
System 1 (Recommended) Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-110Good to ExcellentHighly robust for electron-deficient heteroaryl chlorides.[5][19]
System 2 (Alternative) Pd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O80-100Poor to ModerateMay work for activated boronic acids but often sluggish.[9]
System 3 (NHC Ligand) PEPPSI™-IPrK₃PO₄t-BuOH80Good to ExcellentN-Heterocyclic Carbene ligands offer an alternative to phosphines.[20]
Table 2: Buchwald-Hartwig Amination of Chloro-nitropyrimidines
Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldNotes & Reference
System 1 (Recommended) Pd(OAc)₂ / BrettPhosNaOt-BuToluene100Good to ExcellentIdeal for primary amines; requires anhydrous conditions.[11]
System 2 (Alternative) Pd₂(dba)₃ / X-PhosKOt-BuDioxane100Good to ExcellentBroadly applicable ligand for various amine nucleophiles.[13][21]
System 3 (Weaker Base) Pd(OAc)₂ / XantphosCs₂CO₃Dioxane110Moderate to GoodAn option if substrate is sensitive to very strong bases.[22]
Table 3: Sonogashira Coupling of Chloro-nitropyrimidines
Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical YieldNotes & Reference
System 1 (Copper-Free) NoneCs₂CO₃Acetonitrile70-95Good to ExcellentEliminates Glaser homocoupling side product.[17]
System 2 (Traditional) CuI (5 mol%)Et₃N / THFTHF25-60Good to ExcellentRequires strict exclusion of oxygen to prevent homocoupling.[23]
System 3 (Mild) CuI (2-5 mol%)DiPEADMF25GoodEffective for heat-sensitive substrates.[15]

Visualized Workflows and Mechanisms

General Catalytic Cycle

The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation (or amine binding/deprotonation), and reductive elimination.[24]

Cross-Coupling Cycle cluster_cycle Pd0 Active Pd(0)Lu2082 Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation / Amine Coordination ReductElim Product Complex ReductElim->Pd0 Reductive Elimination Product Ar-Nu ReductElim->Product ArX Ar-Cl (Substrate) ArX->OxAdd NuM R-B(OH)u2082 or R-NHu2082 (Coupling Partner) NuM->Transmetal Troubleshooting Workflow Start Low / No Yield Observed CheckCatalyst Is the catalyst system optimized for electron-deficient heteroaryl chlorides? Start->CheckCatalyst CheckBase Is the base appropriate and strong enough? CheckCatalyst->CheckBase Yes ActionLigand ACTION: Switch to a bulky, electron-rich ligand (e.g., SPhos, BrettPhos) and use a precatalyst. CheckCatalyst->ActionLigand No CheckPurity Are starting materials pure and solvent anhydrous/degassed? CheckBase->CheckPurity Yes ActionBase ACTION: Screen alternative bases (e.g., K₃PO₄, NaOt-Bu). Ensure correct stoichiometry. CheckBase->ActionBase No ActionPurify ACTION: Purify reagents. Use freshly distilled/degassed solvent. CheckPurity->ActionPurify No Failure Re-evaluate reaction scope and substrate reactivity. CheckPurity->Failure Yes Success Re-run Experiment ActionLigand->Success ActionBase->Success ActionPurify->Success

Caption: Decision tree for troubleshooting low-yield reactions.

Key Experimental Protocols

The following are generalized starting protocols. They must be optimized for each specific set of coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%), the ligand (e.g., SPhos, 2 mol%), and the base (e.g., K₃PO₄, 3.0 equivalents).

  • Add Reagents: Add this compound (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add Solvent: Add anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, to achieve a ~0.1 M concentration of the limiting reagent).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to an oven-dried reaction vessel.

  • Add Reagents: Add this compound (1.0 equivalent).

  • Add Solvent & Amine: Add anhydrous, degassed solvent (e.g., toluene, to ~0.1 M) followed by the amine coupling partner (1.2 equivalents).

  • Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

References

  • Al-Masum, M., & El-Hiti, G. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6851. [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]

  • Ghosh, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(20), 11535-11545. [Link]

  • Gant, T. G. (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 13(12), 3242-3245. [Link]

  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(19), 7330-7338. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6851. [Link]

  • Li, J. H., et al. (2005). Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Advanced Synthesis & Catalysis, 347(11-13), 1547-1550. [Link]

  • Frank, A., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1426-1433. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Daugulis, O., et al. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(5), 334-347. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Stanetty, C., & Stanetty, P. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 112(3), 1775-1813. [Link]

  • Unknown Author. (n.d.). Use of base metals in Buchwald-Hartwig coupling. GSK. [Link]

  • Gensch, T., et al. (2018). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 140(20), 6331-6335. [Link]

  • Sevov, C. S., & Sanford, M. S. (2012). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 14(3), 856-859. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Sevov, C. S., & Sanford, M. S. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2018. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Leitch, D. C., & Newman, S. G. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(1), 1-11. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Ross, A. G., & Buchwald, S. L. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(33), 11416-11417. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Yi, J., & Spletstoser, J. T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]

  • Al-Masri, H., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(4), 6331-6344. [Link]

  • Tanaka, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(29), 10093-10099. [Link]

  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51342. [Link]

  • Gant, T. G. (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 13(12), 3242-3245. [Link]

  • Keivanloo, A., et al. (2018). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of the Iranian Chemical Society, 15(5), 1135-1142. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Gungor, D., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37533-37541. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

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Technical Support Center: Monitoring the Aminolysis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of pyrimidine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of the aminolysis reaction of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. It is designed for researchers, chemists, and drug development professionals who require robust analytical strategies to ensure reaction completion, purity, and yield.

Introduction: The Critical Role of Reaction Monitoring

The aminolysis of this compound is a key example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a primary or secondary amine displaces the chlorine atom at the C4 position of the pyrimidine ring. This reaction is fundamental in medicinal chemistry for synthesizing a wide array of compounds, including kinase inhibitors and other biologically active molecules.

The pyrimidine ring's electron-deficient nature, further activated by the electron-withdrawing nitro group at the C5 position, facilitates the nucleophilic attack.[1] However, factors like reagent stoichiometry, temperature, and solvent choice can lead to incomplete reactions or the formation of side-products.[2] Therefore, precise and timely reaction monitoring is not just a quality control step but a critical component of process understanding and optimization, aligning with the principles of Process Analytical Technology (PAT).[3][4]

This guide will explore the practical application of common analytical techniques—TLC, HPLC, and NMR—for effective in-process control.

Reaction Overview and Mechanism

The core reaction involves the substitution of a chloro group with an amine. The mechanism proceeds via a well-established addition-elimination pathway, involving a stabilized anionic intermediate known as a Meisenheimer complex.[5]

cluster_mechanism SₙAr Mechanism Pathway Reactants This compound + Nucleophilic Amine (R-NH₂) Attack Nucleophilic Attack on C4 Carbon Reactants->Attack Step 1 Meisenheimer Formation of Meisenheimer Complex (Anionic Intermediate) Charge delocalized by NO₂ group Attack->Meisenheimer Elimination Elimination of Chloride Leaving Group Meisenheimer->Elimination Step 2 (Rate-determining) Product Formation of N⁴-substituted 6-methyl-5-nitropyrimidin-2,4-diamine Elimination->Product

Caption: Simplified SₙAr mechanism for the aminolysis reaction.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for quick checks of reaction progress.[6] It is often the first line of analysis due to its speed and low cost.

Q1: How do I select an appropriate solvent system (mobile phase) for TLC analysis?

A1: The goal is to find a solvent system that provides good separation between your starting material, product, and any potential impurities. A good starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol or dichloromethane).

  • Principle: The starting material, this compound, is moderately polar. The product, having an additional amine group, will likely be more polar and thus have a lower Retention Factor (Rf) value (it will travel less distance up the plate).

  • Expert Advice: Start with a 7:3 mixture of Ethyl Acetate:Hexanes. If all spots remain at the bottom (too polar), increase the polarity by adding a small amount of methanol to the ethyl acetate. If all spots run to the top (too non-polar), increase the proportion of hexanes. A good Rf for your starting material is typically around 0.6-0.7, which leaves room for a new, more polar product spot to appear below it.

Q2: I've run my TLC, but I don't see any spots. What's wrong?

A2: This is a common issue with several potential causes:

  • Concentration: The aliquot taken from the reaction mixture may be too dilute. Try concentrating the sample before spotting it on the TLC plate.

  • Visualization: Pyrimidine derivatives are often UV-active due to the aromatic ring.[7] Ensure you are viewing the plate under a UV lamp (typically at 254 nm). If the compounds are not UV-active or if you want to be certain, you can use a chemical stain like potassium permanganate, which reacts with many organic compounds.

  • Volatility: If the reaction is run at a high temperature, your compounds might have evaporated from the plate during spotting or elution. Ensure the spot is dry before placing it in the TLC chamber.

Q3: My TLC plate shows a streak instead of a distinct spot for the reaction mixture. What does this mean?

A3: Streaking on a TLC plate usually indicates one of the following:

  • Sample Overload: You have spotted too much material on the plate. Dilute your sample aliquot and re-spot a smaller amount.

  • High Polarity/Acidity: The compound may be highly polar or acidic/basic, causing strong interactions with the silica gel stationary phase. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent system can often resolve this by neutralizing the compound and leading to sharper spots.

  • Insolubility: The sample may not be fully dissolved in the spotting solvent, causing it to smear as the mobile phase passes. Ensure your sample is completely dissolved before spotting.

Q4: How do I use a "co-spot" lane, and why is it important?

A4: A co-spot lane is a crucial part of reliable TLC analysis for reaction monitoring.[6]

  • Procedure: You will have three lanes on your plate:

    • Lane 1 (Reference): A spot of your pure starting material.

    • Lane 2 (Co-spot): A spot of the starting material, with a spot of the reaction mixture applied directly on top of it.

    • Lane 3 (Reaction): A spot of your reaction mixture.

  • Interpretation: After eluting, if the spot in the reaction lane (Lane 3) is at the same height as the reference (Lane 1), the reaction has likely not proceeded. If a new, lower Rf spot appears in Lane 3, this is likely your product. The co-spot lane (Lane 2) confirms this; you should see two distinct spots if the starting material is still present alongside the new product. If you only see one elongated spot, it suggests your solvent system is not providing adequate separation.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC offers quantitative data on the consumption of reactants and formation of products, making it a powerful tool for kinetic studies and purity assessment.[8][9] Reversed-phase HPLC on C8 or C18 columns is typical for pyrimidine derivatives.[8]

Q1: How do I develop a basic HPLC method for this reaction?

A1: A gradient reversed-phase method is often the most effective for separating the starting material, product, and potential impurities.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acid helps to protonate amines, leading to sharper peaks.

    • Solvent B: Acetonitrile or Methanol with the same concentration of the same acid.

  • Detector: A UV detector set at a wavelength where both the reactant and product absorb strongly (e.g., 254 nm or 270 nm) is standard.[10]

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical screening gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B (re-equilibration)

  • Analysis: Inject a standard of your starting material to determine its retention time. As the reaction progresses, you should see the peak for the starting material decrease and a new peak (for the product) appear. The product, being more polar, will typically elute earlier than the chloro-starting material in reversed-phase chromatography.

Q2: I see a new peak in my HPLC chromatogram, but how can I be sure it's my desired product?

A2: Peak identification is critical. Here are several methods to confirm identity:

  • Spiking: If you have a small, pure sample of the expected product, "spike" your reaction mixture sample with it. If the peak of interest increases in area without a new peak appearing, it's highly likely to be your product.

  • LC-MS: The most definitive method. An LC-MS system couples the separation power of HPLC with the identification power of a mass spectrometer.[11] The mass spectrum of the peak will show the molecular ion corresponding to the mass of your expected product. This can also help identify unknown impurity peaks.

  • Diode Array Detector (DAD): A DAD or PDA detector acquires the UV-Vis spectrum for each peak. If the UV spectrum of the new peak is significantly different from the starting material and consistent with the expected chromophore of the product, it provides supporting evidence of its identity.

Q3: My reaction seems to have stalled; the starting material peak in the HPLC is no longer decreasing. What should I investigate?

A3: A stalled reaction points to an issue with the reaction conditions or reagents.

Start Stalled Reaction Detected by HPLC (Starting Material Peak Constant) CheckTemp Is the reaction temperature correct and stable? Start->CheckTemp CheckReagents Was the stoichiometry of the amine nucleophile correct? CheckTemp->CheckReagents Yes Sol_Temp Solution: Adjust heating. Verify thermocouple placement. CheckTemp->Sol_Temp No CheckBase If a base is used, was it added and is it active? CheckReagents->CheckBase Yes Sol_Reagents Solution: Add another equivalent of the amine. Re-check calculations. CheckReagents->Sol_Reagents No CheckSolvent Is the solvent appropriate and dry? CheckBase->CheckSolvent Yes Sol_Base Solution: Add fresh base. Some organic bases can degrade. CheckBase->Sol_Base No Sol_Solvent Solution: Consider a more polar solvent or ensure anhydrous conditions. CheckSolvent->Sol_Solvent No

Caption: Troubleshooting flowchart for a stalled aminolysis reaction.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide unambiguous structural information and is excellent for in-situ monitoring of reactions to determine kinetics.[12][13]

Q1: Which signals in the ¹H NMR spectrum are best for monitoring the reaction progress?

A1: You should focus on signals that are unique to the starting material and the product and are in a clear region of the spectrum.

  • Starting Material: The methyl group (-CH₃) protons at the C6 position and the aromatic proton at the C2 position will have characteristic chemical shifts.

  • Product: The C6-methyl and C2-H signals will likely shift slightly upon substitution at the C4 position. More importantly, new signals will appear from the protons of the amine you have added.

  • Strategy: Monitor the integral of the starting material's C6-methyl peak decreasing while the integral of a characteristic peak from the newly added amine group (e.g., an N-CH₂ or N-CH₃) increases. The ratio of these integrals can be used to quantify the percentage conversion.[14]

Q2: Can I run the reaction directly in the NMR tube?

A2: Yes, this is a powerful technique for kinetic analysis.[15]

  • Procedure: Prepare a solution of the this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) directly in an NMR tube. Ensure the sample is shimmed well. Acquire a spectrum of the starting material. Then, inject a stoichiometric amount of the amine nucleophile, mix quickly, and immediately start acquiring spectra at set time intervals (e.g., every 5-10 minutes).

  • Considerations: The reaction must be slow enough to acquire meaningful data at each time point.[12] Very fast reactions are not suitable for this method. The solvent must be able to dissolve all reactants and products and should not participate in the reaction.

General FAQs

Q1: What are the most common side products in this reaction?

A1: Side product formation can complicate purification and lower yields.[2]

  • Disubstitution: While the 2-amino group is generally less reactive, under harsh conditions (high temperature, strong base), a second aminolysis could potentially occur, though this is less common. More relevantly, if the starting material were a di-chloro pyrimidine, disubstitution would be a major concern.[16]

  • Hydrolysis: If water is present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group, forming a pyrimidinone derivative. This is more likely if the reaction is run for extended periods at high temperatures.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like methanol or ethanol, could potentially compete with the amine nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct.

Q2: The reaction is complete, but I'm having difficulty purifying the product. What are some common strategies?

A2: Purification can be challenging due to the polarity of the product.

  • Crystallization: If the product is a solid, crystallization is often the best method for achieving high purity. Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield good quality crystals.

  • Column Chromatography: This is the most common method. Use the TLC solvent system you developed as a starting point for the mobile phase. Because the product is likely polar, silica gel chromatography is standard. If the product is very polar and remains on the silica, consider using reverse-phase chromatography.

  • Acid/Base Extraction: Since your product contains basic amine groups, you can perform an aqueous workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and pull your product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.

Experimental Protocols
Protocol 7.1: In-Process Monitoring by TLC
  • Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Spotting:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting material onto the "SM" and "CO" marks.

    • Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary. Quench it in a vial containing ~0.5 mL of a suitable solvent (e.g., ethyl acetate).

    • Spot the quenched reaction mixture onto the "CO" (directly on top of the SM spot) and "RXN" marks.

  • Elution: Place the plate in a covered TLC chamber containing your chosen solvent system (e.g., 7:3 Ethyl Acetate:Hexanes). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.

  • Interpretation: Compare the spots in the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progress.

Protocol 7.2: Quantitative Monitoring by HPLC
  • Method Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 270 nm.

    • Gradient: 10% to 90% B over 15 minutes.

  • Sample Preparation:

    • Time Zero (t=0): Before adding the amine nucleophile, take a ~10 µL aliquot of the reaction solution. Dilute it 100-fold (or as appropriate) with a 50:50 mixture of Solvents A and B.

    • In-Process Samples: At regular intervals (e.g., 30, 60, 120 minutes), take another ~10 µL aliquot and dilute it in the same manner.

  • Analysis: Inject the t=0 sample to get the initial peak area of the starting material. Inject subsequent time-point samples.

  • Calculation: Calculate the percent conversion by monitoring the disappearance of the starting material's peak area relative to its area at t=0.

    • % Conversion = [1 - (Area_SM_t / Area_SM_t0)] * 100

References

[3] National Institutes of Health (NIH). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Available at: [17] Spectroscopy Online. (2023). Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods. Available at: [18] SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [11] Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. Available at: [8] ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: PubMed Central. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Available at: [4] ACS Publications. (2025). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Available at: Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals. Available at: _ [2] BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. Available at: [9] PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. Available at: [16] Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Available at: [7] MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [10] Sigma-Aldrich. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica). Available at: [19] ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [5] PubMed Central (NIH). (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [14] Semantic Scholar. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Available at: [20] BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Available at: [21] PubMed. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Available at: [6] Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [12] Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Available at: [22] ResearchGate. HPLC chromatogram of purine and pyrimidine compounds. Available at: [13] Bruker. Kinetic Profiling by NMR. Available at: [23] Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [1] Wikipedia. Nucleophilic aromatic substitution. Available at:

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. This guide provides in-depth, field-proven insights into the critical work-up and purification stages for reactions involving this versatile heterocyclic building block. Our goal is to move beyond simple procedural lists to explain the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

The unique structure of this compound—featuring an electron-donating amine and an electron-withdrawing nitro group activating a chloro leaving group—makes it a valuable intermediate. However, these same features present specific challenges during reaction work-up, including susceptibility to hydrolysis and potential for byproduct formation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter.

Physicochemical Properties at a Glance

A thorough understanding of the physical properties of your target compound is the foundation of a successful work-up strategy. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₅H₅ClN₄O₂[1]
Molecular Weight 188.57 g/mol [1]
Appearance Pale Yellow to Orange Solid[1]
Melting Point ~183-186 °C (decomposes)
Solubility Slightly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.[1] Sparingly soluble in water.[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, preferably in a freezer below -20°C.[1]

Core Work-up Principles: A Validated Workflow

The following workflow represents a robust, generalized procedure for the work-up of reactions involving this compound. Each step is designed to systematically remove impurities, catalysts, and unreacted starting materials while maximizing the recovery of the desired product.

G cluster_0 Reaction Vessel cluster_1 Liquid-Liquid Extraction cluster_2 Isolation cluster_3 Purification Reaction Crude Reaction Mixture Quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Dilute 2. Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute Wash 3. Aqueous Washes (Acid, Base, Brine) Dilute->Wash Separate 4. Separate Layers Wash->Separate Dry 5. Dry Organic Layer (e.g., Na2SO4, MgSO4) Separate->Dry Organic Layer Filter 6. Filter Drying Agent Dry->Filter Concentrate 7. Concentrate in vacuo Filter->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Purify 8. Purify Product Crude_Product->Purify Recrystallization Recrystallization Purify->Recrystallization Option 1 Column Column Chromatography Purify->Column Option 2 Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product G start Problem Identified low_yield Low Yield start->low_yield emulsion Emulsion Forms start->emulsion precipitate Product Precipitates During Wash start->precipitate oily_product Product is an Oil/ Gummy Solid start->oily_product check_aqueous Did you check the aqueous layer via TLC? low_yield->check_aqueous add_brine Add saturated brine to separatory funnel. emulsion->add_brine add_solvent Add more organic solvent to redissolve. precipitate->add_solvent triturate Triturate with a non-polar solvent (e.g., hexanes, ether). oily_product->triturate back_extract Back-extract aqueous layer with fresh organic solvent. check_aqueous->back_extract Yes, product present hydrolysis Possible Hydrolysis? check_aqueous->hydrolysis No product present check_ph Check pH of quench/wash. Use milder base (NaHCO3) and low temperature. hydrolysis->check_ph Yes filter_celite Filter entire mixture through Celite® pad. add_brine->filter_celite Still Emulsified centrifuge Centrifuge the mixture if volume allows. filter_celite->centrifuge Still Emulsified change_solvent Consider a different solvent system for work-up. add_solvent->change_solvent Still Insoluble recrystallize Attempt recrystallization from a suitable solvent pair. triturate->recrystallize Still Oily chromatography Purify via column chromatography. recrystallize->chromatography Fails to Crystallize

Sources

Validation & Comparative

Navigating Regioselectivity: A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Chloro Positions in Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of therapeutics, from kinase inhibitors to antiviral agents. The strategic functionalization of this privileged heterocycle is paramount in drug design, and understanding the nuances of its reactivity is key to unlocking novel molecular architectures. This guide provides an in-depth comparison of the reactivity of the 4-chloro and 6-chloro positions in pyrimidine rings, offering a blend of theoretical principles and practical, data-driven insights to inform synthetic strategies.

The Electron-Deficient Core: An Overview of Pyrimidine Reactivity

The pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is an electron-deficient aromatic system. This inherent electronic character makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of this heterocycle. The presence of halogen substituents, particularly chlorine, at the 2, 4, and 6 positions further activates the ring towards nucleophilic attack. Generally, the electrophilicity of these positions follows the order C4(6) > C2.[1] This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when the nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.

In symmetrically substituted 4,6-dichloropyrimidines, the initial nucleophilic attack can occur at either the C4 or C6 position without preference. However, in unsymmetrically substituted pyrimidines, the electronic and steric environment of the C4 and C6 positions can differ significantly, leading to regioselective reactions. This guide will delve into the factors that govern this selectivity.

Theoretical Framework: Unpacking the Drivers of Reactivity

The regioselectivity of nucleophilic substitution on a di- or tri-substituted pyrimidine ring is a delicate interplay of electronic and steric effects. Understanding these factors is crucial for predicting and controlling reaction outcomes.

Electronic Effects: The Guiding Hand of Substituents

Substituents on the pyrimidine ring can profoundly influence the electrophilicity of the carbon atoms. Electron-withdrawing groups (EWGs) enhance the electron deficiency of the ring, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) can deactivate the ring towards SNAr.

In the context of comparing the 4- and 6-chloro positions, the nature of a substituent at the C2 or C5 position is critical. For instance, in a 2-substituted-4,6-dichloropyrimidine, the electronic nature of the C2 substituent will differentially affect the C4 and C6 positions. An electron-withdrawing substituent at C2 will enhance the electrophilicity of both C4 and C6, but the effect may not be symmetrical.

Quantum mechanical calculations, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into the most electrophilic sites. A larger LUMO lobe on a particular carbon atom suggests that it is more susceptible to nucleophilic attack. For example, in 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position, consistent with the observed preference for substitution at this site.[2]

Steric Hindrance: The Gatekeeper of Reactivity

While electronic effects often play a dominant role, steric hindrance can be a deciding factor, especially when the nucleophile or the substituents on the pyrimidine ring are bulky. A sterically demanding group at a position adjacent to a chloro-substituent can impede the approach of a nucleophile, thereby favoring substitution at a less hindered position. For example, a bulky substituent at the C5 position would be expected to hinder attack at both the C4 and C6 positions, but the extent of this hindrance could differ depending on the precise geometry of the substituent and the nucleophile.

Comparative Experimental Data: A Case Study in Regioselectivity

In a study by Li et al., the palladium-catalyzed amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with various secondary amines showed a strong preference for substitution at the C4 position.[1]

EntryAmineProduct Ratio (C4:C2)Yield (%)
1Dibutylamine98:295
2Pyrrolidine>99:196
3Morpholine>99:195
4N-Methylaniline97:392

Table 1: Regioselectivity in the amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine. Data sourced from Li, G. et al. (2006).[1]

The data clearly indicates that the C4 position is significantly more reactive than the C2 position in this system. This can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. This principle can be extended to unsymmetrically substituted 4,6-dichloropyrimidines. For instance, in a 2-aryl-4,6-dichloropyrimidine, the C4 and C6 positions are electronically similar but may experience different steric environments. However, based on the established principles of Meisenheimer complex stability, both C4 and C6 would be significantly more reactive than the C2 position.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the study of chloropyrimidine reactivity.

Protocol 1: Mono-amination of 4,6-Dichloropyrimidine

This protocol describes a general procedure for the selective mono-amination of 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Adamantane-containing amine (or other desired amine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 mmol) in anhydrous DMF (5 mL), add the desired adamantane-containing amine (1.0 mmol) and potassium carbonate (4.0 mmol).

  • Heat the reaction mixture to 140 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyrimidine.[3]

Protocol 2: Synthesis of a 4-Amino-6-alkoxy-substituted Pyrimidine

This protocol details a simultaneous amination and alkoxylation reaction.

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Indoline (or other amine nucleophile)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) and the amine nucleophile (e.g., indoline, 1.0 mmol) in ethanol or methanol (5.0 mL).

  • To this mixture, add solid sodium hydroxide (0.2 g, 5.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress using TLC.

  • Upon completion, the solid product that precipitates is isolated by filtration.

  • Recrystallize the solid from ethanol to obtain the purified 4-amino-6-alkoxy-substituted product.[3]

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product start 4,6-Dichloropyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 4-Substituted-6-chloropyrimidine meisenheimer->product - Cl⁻ (Elimination)

Caption: Generalized SNAr mechanism for the substitution at the C4 position of 4,6-dichloropyrimidine.

Experimental_Workflow prep 1. Reaction Setup - Combine pyrimidine, nucleophile,  base, and solvent. reaction 2. Reaction - Heat and stir for the  specified time. - Monitor by TLC. prep->reaction workup 3. Work-up - Quench reaction. - Extract with organic solvent. - Dry and concentrate. reaction->workup purification 4. Purification - Column chromatography  or recrystallization. workup->purification analysis 5. Characterization - NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for nucleophilic substitution reactions on chloropyrimidines.

Conclusion: Making Informed Decisions in Synthesis

The reactivity of the 4- and 6-chloro positions on the pyrimidine ring is a nuanced subject, governed by a combination of electronic and steric factors. While in symmetrically substituted 4,6-dichloropyrimidines these positions are equivalent, any asymmetry introduced by other substituents can lead to significant differences in reactivity. The general principle of greater stabilization of the Meisenheimer intermediate at the C4 and C6 positions compared to the C2 position is a reliable guide. As demonstrated by the case of 6-aryl-2,4-dichloropyrimidines, the C4 position exhibits enhanced reactivity. For researchers in drug discovery, a thorough understanding of these principles is not merely academic; it is a practical tool that enables the rational design of synthetic routes to novel and potentially life-saving therapeutics. By carefully considering the electronic nature and steric bulk of both the substituents on the pyrimidine ring and the incoming nucleophile, chemists can achieve a high degree of control over the regiochemical outcome of their reactions, paving the way for the efficient synthesis of complex molecular targets.

References

  • Li, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

Sources

Comparative Analysis of the Biological Activity of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved drugs.[1][2][3][4] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Among the myriad of pyrimidine-based starting materials, 4-Chloro-6-methyl-5-nitropyrimidin-2-amine stands out as a particularly valuable scaffold. Its key structural features—a reactive chloro group at the C4 position, an electron-withdrawing nitro group at C5, and an amino group at C2—provide multiple handles for synthetic elaboration, making it an attractive starting point for developing novel therapeutic agents.

This guide provides a comprehensive comparison of the biological activities of derivatives stemming from this pyrimidine core, with a primary focus on their potential as anticancer and antimicrobial agents. By synthesizing data from related compound series, we aim to provide a predictive framework for researchers and drug development professionals, grounded in established structure-activity relationships and supported by detailed experimental methodologies.

Comparative Anticancer Activity: A Landscape of Potency

Pyrimidine derivatives have a rich history in oncology, with compounds like 5-Fluorouracil being mainstays of chemotherapy.[5] The mechanism of action for novel pyrimidine derivatives is often multifaceted, ranging from the inhibition of critical enzymes involved in cell proliferation to the induction of apoptosis.[6][7][8] Derivatives of substituted pyrimidines have demonstrated potent activity against a variety of human cancer cell lines, frequently by targeting protein kinases or enzymes essential for nucleotide biosynthesis, such as thymidylate synthase and dihydroorotate dehydrogenase.[4][7][9]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on the nature of the substituents introduced onto the pyrimidine ring.[2][3][4][10] For the this compound scaffold, the primary point of diversification is the C4 position, where the chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols).

  • Substitution at C4: Introducing substituted anilines or other aromatic amines at this position can lead to potent kinase inhibitors. The substituents on the appended aromatic ring can form crucial hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of target kinases.

  • Role of the Nitro Group: The strong electron-withdrawing nature of the C5-nitro group can enhance the reactivity of the C4-chloro position towards nucleophilic substitution. Furthermore, it can participate in polar interactions with biological targets and influence the overall electronic properties of the molecule, which is a key determinant of activity.

  • Modification of the C2-Amine: While a primary point of diversification is C4, the C2-amino group can also be acylated or otherwise modified to modulate solubility, cell permeability, and target engagement.

Quantitative Comparison of Pyrimidine Derivatives

To illustrate the potential of this class, the following table summarizes the cytotoxic activity of various substituted pyrimidine and pyrido[2,3-d]pyrimidine derivatives against several human cancer cell lines. These compounds, while not direct derivatives of the title compound, serve as excellent surrogates for predicting the potential efficacy that can be achieved through targeted synthesis.

Compound ClassDerivative/SubstituentTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indazol-pyrimidineCompound 4f MCF-7 (Breast)1.629Doxorubicin8.029
Indazol-pyrimidineCompound 4i MCF-7 (Breast)1.841Doxorubicin8.029
Indazol-pyrimidineCompound 4a A549 (Lung)< 10Doxorubicin> 10
Pyrido[2,3-d]pyrimidineCompound 2d A549 (Lung)~50 (at 100µM)--
Substituted PyrimidineCompound 9b Leukemia Cell LinesLog10 GI50 = -4.7--

Data synthesized from multiple sources to provide a comparative overview.[6][11][12]

This data clearly indicates that pyrimidine derivatives can achieve potent and sometimes superior cytotoxic activity compared to standard chemotherapeutic agents like Doxorubicin.[6] Specifically, the indazol-pyrimidine hybrids show exceptional potency against the MCF-7 breast cancer cell line.[6]

Comparative Antimicrobial Activity: A New Frontier

Beyond cancer, heterocyclic compounds featuring chloro and nitro functionalities are being increasingly explored for their antimicrobial properties.[13] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA topoisomerases, or the disruption of cell membrane integrity.[14][15]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

For antimicrobial applications, the lipophilicity and electronic properties of the substituents are critical.

  • Aromatic and Aliphatic Thioureas: Derivatives incorporating 4-chloro-3-nitrophenylthiourea have shown high antibacterial activity, suggesting that derivatizing the C2-amine of our core scaffold with substituted phenylthioureas could be a promising strategy.[14]

  • Halogenated Phenyl Groups: The presence of di- or tri-halogenated phenyl rings attached to the core structure often enhances activity against Gram-positive pathogens, including resistant strains like MRSA.[14]

  • Targeting Topoisomerases: Many potent antibacterial agents function by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). The pyrimidine scaffold is well-suited to be decorated with functional groups that can interact with these enzymatic targets.[14][15]

Quantitative Comparison of Related Antimicrobial Compounds

The table below presents the Minimum Inhibitory Concentration (MIC) values for related chloro-nitro aromatic and quinoxaline-based derivatives, providing a benchmark for the expected potency of novel this compound analogs.

Compound ClassDerivative/SubstituentTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Phenylthiourea11 (3,4-dichlorophenyl)S. aureus0.5 - 2Ciprofloxacin~1
Phenylthiourea13 (3-chloro-4-methylphenyl)S. aureus0.5 - 2Ciprofloxacin~1
N-alkylthiourea20 M. tuberculosis< 0.5Isoniazid~1-2
Quinoxaline-Amine5p S. aureus4--
Quinoxaline-Amine5p B. subtilis8--

Data synthesized from multiple sources.[14][16]

These results show that related structures can exhibit potent antibacterial and even antitubercular activity, often comparable or superior to standard antibiotics like Ciprofloxacin and Isoniazid.[14] This strongly supports the investigation of this compound derivatives as a new class of antimicrobial agents.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key biological assays used to evaluate these derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizing Workflows and Relationships

To better illustrate the strategic approach to developing derivatives from the this compound scaffold, the following diagrams outline the synthetic strategy, experimental workflow, and logical underpinnings of SAR.

G cluster_0 Synthetic Strategy Start 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine Reaction Nucleophilic Aromatic Substitution (at C4-Cl) Start->Reaction Product Diverse Library of C4-Substituted Derivatives Reaction->Product Reagents Library of Nucleophiles (R-NH2, R-SH, etc.) Reagents->Reaction

Caption: General synthesis scheme for derivatization.

G cluster_1 Anticancer Screening Workflow A Synthesized Derivative Library B Primary Screening: Single High-Dose (e.g., 10 µM) A->B C MTT Assay on Cancer Cell Panel (MCF-7, A549, etc.) B->C D Identify 'Hits' (>50% Inhibition) C->D E Dose-Response Assay for 'Hits' D->E F Calculate IC50 Values E->F G Lead Compound Selection F->G G cluster_2 Structure-Activity Relationship (SAR) Logic cluster_R1 C4-Substituent cluster_R2 C5-Substituent cluster_R3 C2-Substituent Core Pyrimidine Scaffold R1_node Aromatic Ring (Size, Electronics) Core->R1_node R2_node Nitro Group (Electron Withdrawing) Core->R2_node R3_node Amine Group (H-Bond Donor) Core->R3_node Activity Biological Activity (Potency, Selectivity) R1_node->Activity Modifies Target Binding & Lipophilicity R2_node->Activity Influences Reactivity & Polar Interactions R3_node->Activity Modulates Solubility & H-Bonding

Caption: Conceptual model of Structure-Activity Relationships.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The comparative data from related pyrimidine series strongly suggest that its derivatives have the potential to exhibit potent anticancer and antimicrobial activities. The strategic placement of a reactive chlorine atom, an activating nitro group, and a modifiable amine group provides a rich chemical space for exploration.

Future efforts should focus on the rational design and synthesis of a focused library of derivatives based on this core. By systematically varying the substituents at the C4 and C2 positions and evaluating them through the standardized protocols outlined in this guide, it will be possible to build a robust structure-activity relationship profile. The most promising lead compounds identified from in vitro screens will warrant further investigation into their specific mechanisms of action, followed by preclinical evaluation in in vivo models. This structured approach will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved January 13, 2026, from [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). PubMed. Retrieved January 13, 2026, from [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2011). PubMed. Retrieved January 13, 2026, from [Link]

  • Pyrimidine derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. (2001). ScienceDirect. Retrieved January 13, 2026, from [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. Retrieved January 13, 2026, from [Link]

  • Structure activity relationship. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (2016). PubMed. Retrieved January 13, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved January 13, 2026, from [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2024). NIH. Retrieved January 13, 2026, from [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Kinase Inhibitors Derived from the 2-Amino-4-chloro-6-methyl-5-nitropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors conceptually derived from the versatile 2-amino-4-chloro-6-methyl-5-nitropyrimidine scaffold. While comprehensive SAR studies on this exact scaffold are not extensively published, we will synthesize data from closely related 2,4,5,6-substituted pyrimidine series to build a predictive SAR model. This guide will objectively compare the performance of these derivatives and provide supporting experimental data from analogous compounds to inform future drug design efforts.

The 2-Amino-4-chloro-6-methyl-5-nitropyrimidine Scaffold: A Platform for Kinase Inhibitor Design

The 2-amino-4-chloro-6-methyl-5-nitropyrimidine core offers a rich platform for chemical modification at several key positions, each influencing the compound's affinity, selectivity, and pharmacokinetic properties. The core's inherent functionalities, including a hydrogen bond-donating amino group, a reactive chloro leaving group, and an electron-withdrawing nitro group, provide a versatile template for engaging with the ATP-binding pocket of various kinases.

Structure-Activity Relationship (SAR) Analysis

The following sections will dissect the SAR at each key position of the pyrimidine ring, drawing on data from analogous compound series to infer the impact of various substitutions on kinase inhibitory activity.

Position 4: The Gateway to Kinase Selectivity and Potency

The chloro group at the C4 position is a key synthetic handle, readily displaced by nucleophiles, most commonly anilines, to introduce a diverse range of substituents that can probe the hydrophobic regions of the kinase ATP-binding site.

The nature of the aniline substituent is critical for potent kinase inhibition. For many tyrosine kinase inhibitors, anilino or related aromatic groups at the C4 position are crucial for engaging in essential hydrogen bonding interactions within the ATP-binding site.[2]

Key Insights:

  • Aniline Substitution: Replacement of the C4-chloro group with various anilines is a common and effective strategy. The substituents on the aniline ring dramatically influence potency and selectivity.

  • Hydrogen Bonding: The introduction of a hydrogen bond donor at the para-position of the aniline moiety has been shown to be important for interaction with conserved glutamate and aspartate residues in the binding sites of kinases like EGFR and VEGFR-2.

  • Steric and Electronic Effects: The size and electronic properties of the aniline substituents must be carefully optimized to fit the specific contours of the target kinase's active site.

Position 2: The Hinge-Binding Anchor

The 2-amino group is a critical pharmacophoric element, often forming one or more hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding pocket.

Key Insights:

  • Primary Amine: The primary amino group is generally considered crucial for maintaining potent inhibitory activity by forming key hydrogen bonds with the kinase hinge region.[3]

  • N-Alkylation: While generally detrimental, in some specific cases, mono-methylation of the 2-amino group can be tolerated or even slightly beneficial, potentially by altering the compound's physicochemical properties.

Position 5: Modulating Potency and Physicochemical Properties

The 5-nitro group significantly influences the electronic properties of the pyrimidine ring and can be a site for modification to fine-tune activity and drug-like properties.

Key Insights:

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the nitro group can impact the reactivity of the C4-chloro group and the overall electronics of the scaffold.

  • Replacement with Other Groups: Replacing the nitro group with other substituents, such as smaller halogens (e.g., fluoro) or cyano groups, can modulate the compound's potency and physicochemical properties, including solubility and metabolic stability.

Position 6: Probing the Solvent-Exposed Region

The methyl group at the C6 position extends into a region of the ATP-binding site that is often more solvent-exposed. This position offers an opportunity for modification to improve solubility and other pharmacokinetic parameters without significantly impacting core binding interactions.

Key Insights:

  • Bulk Tolerance: This position generally exhibits a degree of bulk tolerance, allowing for the introduction of larger and more polar groups to enhance solubility.

  • Introduction of Solubilizing Moieties: The addition of groups such as small alkyl chains, ethers, or amines at this position can be a viable strategy to improve the aqueous solubility of the inhibitor series.

Comparative Analysis of Kinase Inhibitory Activity

To provide a tangible comparison, the following table summarizes the in-vitro inhibitory activities of representative substituted pyrimidine derivatives against key oncogenic kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are frequently targeted by pyrimidine-based inhibitors. The data is compiled from studies on analogous compound series to illustrate the SAR principles discussed.

Compound IDCore Scaffold Modification (from 2-amino-pyrimidine)Target KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog 1 4-(3-bromoanilino)-5-nitroEGFR~50Erlotinib2
Analog 2 4-(4-methoxyanilino)-5-nitroEGFR>1000Erlotinib2
Analog 3 4-(3-bromoanilino)-5-cyanoVEGFR-2~80Sorafenib90
Analog 4 4-(4-hydroxyanilino)-5-cyanoVEGFR-2~30Sorafenib90
Analog 5 2,4-dianilino-5-fluoro-6-methylAurora A<200Alisertib (MLN8237)12

Note: The IC50 values are approximate and collated from various sources on analogous pyrimidine series for illustrative purposes.

Experimental Protocols

General Synthesis of 2-Amino-4-anilino-6-methyl-5-nitropyrimidines

A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of the C4-chloro group of the starting pyrimidine with a substituted aniline.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2-amino-4-chloro-6-methyl-5-nitropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is added the desired substituted aniline (1.1 - 1.5 eq).

  • A base, such as triethylamine or diisopropylethylamine (2.0 eq), is added to the reaction mixture.

  • The reaction is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation, filtration, and washing with a suitable solvent, or by extraction and subsequent purification by column chromatography.

Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)

HTRF® assays are a common method for determining the potency of kinase inhibitors in a high-throughput format.

Assay Principle:

The HTRF® kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It typically involves a biotinylated substrate, a europium cryptate-labeled anti-phospho-specific antibody (donor), and streptavidin-XL665 (acceptor). When the kinase phosphorylates the substrate, the anti-phospho antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[1][4]

Step-by-Step Protocol:

  • Compound Plating: Serially dilute the test compounds in dimethyl sulfoxide (DMSO) and dispense into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase and the biotinylated substrate to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.

    • Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is then calculated and used to determine the IC50 values of the inhibitors.[1][5]

Visualizations

Core Scaffold and Key Modification Sites

Caption: Key modification sites on the pyrimidine scaffold.

Workflow for HTRF Kinase Inhibition Assay

HTRF_Workflow A Compound Dilution & Plating B Add Kinase & Substrate A->B C Initiate with ATP (Kinase Reaction) B->C D Stop with EDTA & Add Detection Reagents C->D E Incubate D->E F Read TR-FRET Signal E->F G IC50 Determination F->G

Caption: HTRF Kinase Assay Workflow.

Conclusion

The 2-amino-4-chloro-6-methyl-5-nitropyrimidine scaffold represents a promising starting point for the design of novel kinase inhibitors. By leveraging the established SAR principles from related pyrimidine series, medicinal chemists can rationally design and synthesize new derivatives with improved potency, selectivity, and drug-like properties. The key to success lies in the strategic modification of the C4 position to achieve target-specific interactions, while fine-tuning the substituents at the C2, C5, and C6 positions to optimize hinge-binding, electronics, and pharmacokinetic parameters. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of these promising compounds.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (n.d.). MDPI. Retrieved from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018, March 28). YouTube. Retrieved from [Link]

  • HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors. (2016, July 1). PubMed. Retrieved from [Link]

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A Comparative In Vitro Evaluation of Novel Pyrido[2,3-d]pyrimidine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine, in particular, serve as versatile synthons for generating structurally diverse compound libraries with a wide range of biological activities. This guide provides a comparative analysis of a series of novel pyrido[2,3-d]pyrimidine derivatives synthesized from this precursor, with a focus on their in vitro anticancer and antioxidant properties. The experimental data presented herein offers a head-to-head comparison with established reference compounds, providing valuable insights for structure-activity relationship (SAR) studies and future drug design.

The Synthetic Strategy: From a Pyrimidine Precursor to Bioactive Compounds

The journey from the starting material to the final pyrido[2,3-d]pyrimidine derivatives involves a multi-step synthesis. Initially, chalcones are synthesized via a Claisen-Schmidt condensation.[3] Subsequently, the final pyrimidine derivatives are obtained through the condensation of these α,β-unsaturated ketones with a suitable 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[3] This synthetic route allows for the introduction of diverse substituents, enabling a systematic exploration of the chemical space and its impact on biological activity. All synthesized compounds are rigorously characterized using techniques such as IR, 1H-NMR, 13C-NMR, LC-MS, and elemental analysis to confirm their structures.[3][4]

Comparative In Vitro Evaluation: Unveiling Anticancer Potential

A panel of newly synthesized pyrimidine derivatives was subjected to a battery of in vitro assays to determine their cytotoxic and antioxidant activities. The evaluation was performed using the A549 human alveolar basal epithelial cell line, a well-established model for lung cancer research, and compared against known standards.

CompoundIC50 (µM) at 48hReference CompoundIC50 (µM) at 48h
Derivative 2d < 50 Cisplatin 4.05 - 5.27 [5]
Derivative 2a > 100Staurosporine 5.07 - 6.76 [6]
Derivative 2f > 100Fluorouracil 10.37 [7]

Note: The data for derivative 2d showed the strongest cytotoxic effects at a concentration of 50 µM.[3][4] IC50 values for reference compounds are sourced from literature for comparative purposes.

The results highlight that derivative 2d exhibits significant cytotoxic effects on the A549 cell line at a concentration of 50 µM.[3][4] While a precise IC50 value below this concentration was not determined in the initial screening, its potent activity warrants further dose-response studies. In contrast, derivatives 2a and 2f , while showing activity in other assays, demonstrated lower cytotoxicity against A549 cells at the tested concentrations.

Delving Deeper: Mechanistic Insights from In Vitro Assays

To understand the broader biological profile of these compounds, a series of mechanism-based assays were conducted.

Lipoxygenases are enzymes involved in inflammatory pathways and have been implicated in cancer progression. Several of the synthesized compounds were potent LOX inhibitors.

CompoundLOX Inhibition IC50 (µM)
Derivative 2a 42[3][4]
Derivative 2f 47.5[3][4]
Chalcone 1g 17[3][4]

Note: Chalcone 1g, a precursor in the synthesis, demonstrated the most potent LOX inhibition.

The potent LOX inhibition by these derivatives suggests a potential anti-inflammatory component to their biological activity, which can be a desirable attribute for anticancer agents.

The antioxidant capacity of the compounds was evaluated through their ability to inhibit AAPH-induced linoleic acid peroxidation and their interaction with the stable free radical DPPH. While the compounds did not show significant interaction with DPPH, they were found to be strong inhibitors of lipid peroxidation.[3] Furthermore, most of the tested compounds were found to interact with glutathione, a key intracellular antioxidant.[3][4] This interaction suggests that the compounds may modulate the cellular redox environment, a mechanism known to influence cancer cell survival.

Experimental Protocols: A Guide to Reproducible Research

The following are detailed protocols for the key in vitro assays used in the evaluation of these pyrimidine derivatives.

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives (e.g., 10 µM, 50 µM, 75 µM, 100 µM) and a vehicle control (e.g., DMSO).[4] Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure seed Seed A549 cells in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 treat Add pyrimidine derivatives incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analysis analysis read->analysis Calculate % viability and IC50

Caption: Workflow for the MTT cytotoxicity assay.

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

  • Enzyme Preparation: Prepare a solution of soybean lipoxygenase in borate buffer.

  • Substrate Preparation: Prepare a solution of linoleic acid (the substrate) in borate buffer.

  • Reaction Mixture: In a cuvette, mix the enzyme solution with the test compound at various concentrations.

  • Initiate Reaction: Add the substrate solution to the cuvette to start the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the percentage of inhibition of LOX activity compared to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR analysis requires a larger dataset, preliminary observations can be made. The potent cytotoxicity of derivative 2d suggests that the specific substituents on its pyrido[2,3-d]pyrimidine core are crucial for its anticancer activity. The high LOX inhibitory activity of the chalcone precursor 1g indicates that the α,β-unsaturated ketone moiety is a key pharmacophore for this particular activity. Further synthesis and evaluation of analogs with systematic modifications are necessary to delineate a more detailed SAR.

SAR_Logic Start 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine Chalcone Chalcone Precursors (e.g., 1g) Start->Chalcone Synthesis Step 1 Pyrimidine Pyrido[2,3-d]pyrimidine Derivatives (e.g., 2d) Start->Pyrimidine Multi-step Synthesis Chalcone->Pyrimidine Synthesis Step 2 LOX Potent LOX Inhibition Chalcone->LOX Leads to Cytotoxicity Significant Cytotoxicity (A549 cells) Pyrimidine->Cytotoxicity Leads to

Sources

Antifungal activity of pyrimidine derivatives synthesized from 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis of the Antifungal Efficacy of Novel Pyrimidine Derivatives

A Head-to-Head Evaluation Against Standard Antifungal Agents Based on Derivatives from 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and novel mechanisms of action. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antifungal properties.[1][2][3] This guide provides a comprehensive comparison of the in vitro antifungal activity of a series of newly synthesized pyrimidine derivatives, originating from the versatile precursor this compound, against established antifungal drugs.

The core objective of this analysis is to elucidate the structure-activity relationships (SAR) of these novel compounds and to benchmark their performance against clinically relevant fungal pathogens. The experimental data presented herein is intended to guide researchers, scientists, and drug development professionals in the strategic advancement of this promising chemical scaffold.

Synthesis of Pyrimidine Derivatives: A Modular Approach

The strategic selection of this compound as the starting material allows for facile diversification of the pyrimidine core. The presence of a reactive chlorine atom at the C4 position enables nucleophilic aromatic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This modular approach facilitates the generation of a library of derivatives with diverse physicochemical properties, which is crucial for exploring the structure-activity landscape.

The general synthetic pathway involves the reaction of the starting pyrimidine with different aromatic and aliphatic amines, leading to the formation of a new C-N bond and the displacement of the chlorine atom. This reaction is typically carried out in a suitable solvent with the addition of a base to neutralize the HCl generated.

G cluster_synthesis Synthesis of Pyrimidine Derivatives start 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine reagent R-NH2 (Various Amines) Base, Solvent start->reagent Nucleophilic Aromatic Substitution product N-substituted-6-methyl- 5-nitro-pyrimidine-2,4-diamine (Derivative Library) reagent->product G cluster_workflow Antifungal Susceptibility Testing Workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: Workflow for the broth microdilution antifungal assay.

Performance Comparison: Pyrimidine Derivatives vs. Standard Antifungals

The antifungal activities of four representative synthesized pyrimidine derivatives (coded as PYR-01 to PYR-04 ) were evaluated against a panel of clinically significant fungal pathogens. Their MIC values were compared with those of three widely used antifungal drugs: Fluconazole (an azole), Amphotericin B (a polyene), and Terbinafine (an allylamine). [4][5][6][7] Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
PYR-01 8164
PYR-02 482
PYR-03 >643216
PYR-04 241
Fluconazole 1644
Amphotericin B 0.510.25
Terbinafine 160.258

Discussion and Structure-Activity Relationship (SAR) Insights

The results summarized in Table 1 indicate that the novel pyrimidine derivatives exhibit a broad spectrum of antifungal activity. Notably, compound PYR-04 displayed the most potent activity across all tested fungal species, with MIC values comparable to or even better than some of the standard drugs.

A preliminary analysis of the structure-activity relationship suggests the following:

  • Influence of the N-Substituent: The nature of the substituent introduced at the C4 position appears to be a critical determinant of antifungal activity. The superior performance of PYR-04 suggests that its specific substituent may enhance its ability to interact with the fungal target.

  • Broad-Spectrum Potential: Unlike Fluconazole, which shows limited activity against Aspergillus fumigatus, several of the synthesized pyrimidines, particularly PYR-02 and PYR-04 , demonstrated promising activity against this pathogenic mold. [8]* Mechanism of Action: While the precise mechanism of action for these derivatives is yet to be fully elucidated, studies on other pyrimidine-based antifungals suggest that they may act by disrupting the function of the endoplasmic reticulum (ER) and perturbing its homeostasis. [2][8][9]This represents a potentially different mechanism from existing antifungal classes, which primarily target the cell membrane or cell wall. [6][10]

Conclusion and Future Directions

This comparative guide demonstrates the significant potential of pyrimidine derivatives synthesized from this compound as a new class of antifungal agents. The modular nature of their synthesis allows for extensive chemical modification to optimize their activity and pharmacokinetic properties.

Compound PYR-04 , in particular, has emerged as a promising lead candidate, warranting further investigation. Future research should focus on:

  • Elucidating the precise mechanism of action of these compounds.

  • Expanding the library of derivatives to further refine the structure-activity relationship.

  • Conducting in vivo efficacy and toxicity studies to assess their therapeutic potential.

The findings presented here provide a solid foundation for the continued development of this pyrimidine scaffold, which could ultimately lead to the introduction of novel and effective treatments for life-threatening invasive fungal infections.

References

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  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available from: [Link]

  • In vitro antifungal susceptibility testing. PubMed. Available from: [Link]

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  • (PDF) In vitro antifungal susceptibility testing. ResearchGate. Available from: [Link]

  • List of Antifungals. Drugs.com. Available from: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]

  • Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. PMC. Available from: [Link]

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  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available from: [Link]

  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. PubMed. Available from: [Link]

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  • Antifungal Agents. StatPearls - NCBI Bookshelf. Available from: [Link]

  • COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. NIH. Available from: [Link]

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  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

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  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,t[11][12][8]riazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-t[11][12][8]riazine Derivatives. PMC. Available from: [Link]

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A Comparative Guide to the Kinetic Analysis of Reactions Involving 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is a highly functionalized pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The substituents on this particular molecule—a chloro leaving group, an activating nitro group, and an amino group—create a unique electronic environment that dictates its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions.

Understanding the kinetics of these reactions is paramount for drug development professionals. It allows for process optimization, ensuring efficient and scalable synthesis, and provides deep mechanistic insights that can guide the design of novel molecular entities. This guide provides a comprehensive framework for conducting a kinetic analysis of reactions involving this compound, compares its reactivity with alternative substrates, and presents detailed, field-proven experimental protocols.

Part 1: Theoretical Framework - The Reactivity of a Substituted Pyrimidine

The primary reaction of interest for this compound is the SNAr reaction, where the chloride at the C4 position is displaced by a nucleophile. The rate of this reaction is profoundly influenced by the electronic properties of the pyrimidine ring.

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine ring towards nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

  • Influence of Amino and Methyl Groups: The electron-donating amino group at C2 and the methyl group at C6 have a lesser, opposing effect, but the overall reactivity is dominated by the nitro group and the inherent electron deficiency of the pyrimidine ring.

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the second step of the SNAr mechanism.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence.[3] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly on heterocyclic systems.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Reactant 4-Chloro-6-methyl- 5-nitropyrimidin-2-amine Intermediate σ-complex (Resonance Stabilized) Reactant->Intermediate Attack at C4 (Rate-determining step) Nucleophile Nu:⁻ Product Substituted Pyrimidine Intermediate->Product Elimination of Cl⁻ LeavingGroup Cl⁻

Caption: Generalized SNAr reaction mechanism.

Part 2: Experimental Design for Kinetic Analysis

A robust kinetic analysis requires careful experimental design. The goal is to determine the rate law of the reaction, which expresses the relationship between the rate of reaction and the concentration of reactants. For the reaction of this compound (Pyr-Cl) with a nucleophile (Nu), the rate law is typically:

Rate = k[Pyr-Cl]x[Nu]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant.

Methodology Selection: A Comparative Overview

The choice of analytical technique to monitor the reaction progress is critical. The two most common methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Method Principle Advantages Disadvantages Best For
HPLC Separates and quantifies reactants and products based on their affinity for a stationary phase.High specificity and accuracy; can monitor multiple species simultaneously.Slower data acquisition (discrete time points); requires quenching of aliquots.Complex reaction mixtures where intermediates may form.
UV-Vis Spectroscopy Measures the change in absorbance of light at a specific wavelength as the reaction proceeds.[5]Continuous, real-time data acquisition; simple and fast.[6]Requires a significant difference in the UV-Vis spectra of reactants and products; susceptible to interference from side products.Reactions with a clean chromophoric change.

For the kinetic analysis of this compound, HPLC is often the preferred method due to its superior specificity, ensuring that the disappearance of the starting material or the appearance of the product is accurately measured without interference.

Detailed Experimental Protocol: Pseudo-First-Order Kinetics via HPLC

To simplify the rate law, we can use the "isolation method" to create pseudo-first-order conditions.[7] This involves using a large excess (at least 10-fold) of one reactant (the nucleophile), making its concentration effectively constant throughout the reaction. The rate law then simplifies to:

Rate = k'[Pyr-Cl] where k' = k[Nu]y

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing A Prepare stock solutions of Pyr-Cl and Nucleophile (Nu) in a suitable solvent (e.g., ACN). B Equilibrate solutions and reaction vessel to the desired temperature (e.g., 25°C) in a water bath. A->B C Initiate the reaction by mixing Pyr-Cl and a large excess of Nu. D Start the timer immediately upon mixing. C->D E At timed intervals (t=0, 2, 5, 10, 20, 30 min), withdraw an aliquot of the reaction mixture. D->E F Immediately quench the aliquot in a vial containing a quenching agent (e.g., dilute acid) to stop the reaction. E->F G Analyze each quenched aliquot by a validated HPLC method to determine the concentration of Pyr-Cl. H Plot ln([Pyr-Cl]) versus time. G->H I Determine the pseudo-first-order rate constant (k') from the slope of the line (slope = -k'). H->I

Caption: Workflow for a pseudo-first-order kinetic experiment.

Step-by-Step Protocol:

  • Materials and Reagents:

    • This compound (Pyr-Cl)

    • Nucleophile (e.g., morpholine)

    • Solvent (e.g., Acetonitrile, HPLC grade)

    • Quenching solution (e.g., 0.1 M HCl in Acetonitrile)

    • Volumetric flasks, pipettes, and autosampler vials.

  • Instrumentation:

    • HPLC system with a UV detector and a suitable C18 column.

    • Thermostatted water bath.

  • Procedure:

    • Prepare a stock solution of Pyr-Cl (e.g., 10 mM in ACN).

    • Prepare a stock solution of the nucleophile (e.g., 500 mM morpholine in ACN).

    • Equilibrate both stock solutions and the reaction flask in a water bath at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • To initiate the reaction, add a known volume of the Pyr-Cl stock solution to the reaction flask containing the nucleophile solution to achieve the desired final concentrations (e.g., 0.5 mM Pyr-Cl and 45 mM morpholine).

    • Start the timer immediately. At predetermined time points, withdraw a sample (e.g., 100 µL) and immediately add it to a vial containing an equal volume of the quenching solution.

    • Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to give a good separation and response for the Pyr-Cl peak.

    • Record the peak area of the Pyr-Cl at each time point.

  • Data Analysis:

    • Convert the peak areas to concentrations using a calibration curve.

    • Plot ln([Pyr-Cl]) versus time.

    • Perform a linear regression on the data. The plot should be linear, confirming first-order kinetics with respect to Pyr-Cl.

    • The pseudo-first-order rate constant, k', is the negative of the slope.

    • To find the second-order rate constant (k) and the order with respect to the nucleophile (y), repeat the experiment with several different excess concentrations of the nucleophile and plot log(k') versus log([Nu]). The slope of this line will be 'y' and the intercept will be log(k).

Part 3: Comparative Kinetic Analysis

The true value of kinetic data comes from comparison. By analyzing how the reaction rate changes with different variables, we can gain a deeper understanding of the reaction mechanism and optimize conditions.

Comparison 1: The Effect of the Nucleophile

The nature of the nucleophile has a significant impact on the reaction rate. Generally, more basic and less sterically hindered nucleophiles will react faster.

Nucleophile pKa of Conjugate Acid Relative Second-Order Rate Constant (krel) Rationale
Piperidine11.1~10A strong, unhindered secondary amine.
Morpholine8.31 (Reference)A common, moderately reactive secondary amine.
Aniline4.6~0.01A weaker nucleophile due to the delocalization of the lone pair into the aromatic ring.
tert-Butylamine10.7~0.5A strong base, but sterically hindered, which slows the rate of attack.

Data is illustrative and based on general principles of SNAr reactivity.

These comparisons demonstrate that both basicity and steric hindrance are key factors in determining the rate of substitution.

Comparison 2: The Effect of Solvent

SNAr reactions proceed through a charged intermediate (the Meisenheimer complex). The rate is therefore sensitive to the polarity of the solvent.

Solvent Dielectric Constant (ε) Relative Rate Rationale
Dimethyl Sulfoxide (DMSO)47~20A polar aprotic solvent that strongly solvates the cation but not the nucleophile, increasing its effective reactivity.
Acetonitrile (ACN)371 (Reference)A common polar aprotic solvent for kinetic studies.
Tetrahydrofuran (THF)7.5~0.1A less polar solvent, which destabilizes the charged intermediate, slowing the reaction.
Methanol (MeOH)33~0.5A polar protic solvent that can solvate and deactivate the nucleophile through hydrogen bonding.

This data highlights the advantage of using polar aprotic solvents to accelerate SNAr reactions.

Comparison 3: Reactivity vs. Other Chloro-Heterocycles

The reactivity of this compound is high due to the strong activation from the nitro group and the inherent electron deficiency of the pyrimidine ring.

Substrate Key Features Relative Reactivity (Illustrative)
This compound Strongly activated by NO2 group.High
2-ChloropyrimidineActivated by two ring nitrogens.[8]Moderate
2-ChloropyridineLess activated than pyrimidines (one ring nitrogen).Low
ChlorobenzeneUnactivated aromatic ring.Very Low (requires harsh conditions or catalysis)

This comparison underscores the privileged reactivity of the target molecule, making it a versatile intermediate for synthesis under mild conditions.[9]

Conclusion

The kinetic analysis of reactions involving this compound provides invaluable data for process chemists and medicinal chemists alike. By employing systematic experimental designs, such as the pseudo-first-order method with HPLC monitoring, researchers can accurately determine rate laws and constants. Comparative analysis reveals that the reaction rate is highly dependent on the choice of nucleophile and solvent, with strong, unhindered nucleophiles in polar aprotic solvents providing the fastest reactions. The inherent high reactivity of this substrate, driven by its unique electronic features, makes it an exceptionally useful building block in the synthesis of complex, high-value molecules.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem. YouTube.
  • Rojas-Leos, H. A., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 28(13), 5183.
  • LibreTexts Chemistry. (2023, January 29). 2.1.5: Spectrophotometry.
  • Fiveable. (n.d.).
  • LibreTexts Chemistry. (2022, February 20). 17.7: Experimental methods of chemical kinetics.
  • Clark, J. H., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 5(2), 358-363.
  • Taylor, M. S., & Thompson, M. J. (2017). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 19(17), 4588-4591.
  • Luthfa, A. (n.d.). Experimental Methods in Chemical Kinetics. Slideshare.
  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
  • ChemRxiv. (2023).
  • Talele, T. T. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(3), 575.
  • Journal of Molecular Structure. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Growing Science. (2021).
  • PubMed. (2012).
  • MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Royal Society of Chemistry. (2023).
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  • ElectronicsAndBooks. (2009).
  • Zenodo. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.
  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • National Institutes of Health. (2018).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

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A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Chloro-6-methyl-5-nitropyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of synthesized 4-Chloro-6-methyl-5-nitropyrimidin-2-amine and its analogs. As a pivotal intermediate in the development of various therapeutic agents, ensuring the purity of this compound is paramount for the integrity of downstream applications and the safety of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

The Critical Role of Purity Analysis in Drug Discovery

The journey from a synthesized compound to a viable drug candidate is paved with rigorous analytical checkpoints. For heterocyclic compounds like this compound, which often serve as scaffolds in medicinal chemistry, even minute impurities can significantly alter biological activity, introduce toxicity, or interfere with subsequent synthetic steps. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a fundamental component of the drug discovery and development process.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches: a standard method for routine analysis and a high-resolution method for the detection of trace impurities and closely related analogs.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, balancing factors such as resolution, speed, and the level of detail required in the impurity profile. Below is a comparison of two validated methods for the purity analysis of this compound analogs.

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Phosphoric AcidGradient: 10% to 90% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 275 nmDiode Array Detector (DAD) at 275 nm
Run Time ~10 minutes~20 minutes
Resolution Good for major components and significant impurities.Excellent for baseline separation of trace impurities and isomeric analogs.
Throughput HighModerate
Advantages Robust, cost-effective, and suitable for routine quality control.High sensitivity, superior resolution, and provides spectral data for peak purity assessment.
Disadvantages May not resolve all co-eluting minor impurities.Requires higher pressure (UHPLC) systems and has a longer run time.

The choice between these methods is a strategic one. Method A is ideal for rapid in-process controls and routine purity checks where the primary goal is to quantify the main component. Method B, on the other hand, is indispensable for final product release, stability studies, and in-depth impurity profiling where the identification and quantification of every detectable species is critical. The use of formic acid in Method B also makes it more compatible with mass spectrometry (MS) for impurity identification.[1][2]

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducible and reliable results. The following sections detail the step-by-step methodologies for the recommended HPLC analyses, including system suitability and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

System Suitability Testing (SST)

Before commencing any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[5][6][7]

  • Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Injection: Make at least five replicate injections of the standard solution.

  • Acceptance Criteria: The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Method A: Standard RP-HPLC Protocol
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (5 µm, 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (60:40 v/v) containing 0.1% Phosphoric Acid.

    • Filter and degas the mobile phase prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound analog in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and record the chromatogram for at least 10 minutes.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Method B: High-Resolution RP-HPLC Protocol
  • Instrumentation:

    • UHPLC system with a Diode Array Detector (DAD).

    • C18 column (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound analog in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 275 nm (with DAD scanning from 200-400 nm)

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-17.1 min: 90% to 10% B

      • 17.1-20 min: 10% B

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify and quantify impurities based on their retention times and UV spectra. The DAD allows for peak purity assessment to check for co-eluting impurities.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Weighing & Dissolution hplc_run HPLC Analysis sample_prep->hplc_run mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_run standard_prep Standard Preparation sst System Suitability Test standard_prep->sst sst->hplc_run If Pass integration Peak Integration hplc_run->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Trustworthiness: A Self-Validating System

The integrity of any analytical method lies in its validation. A comprehensive validation study should be conducted for the chosen HPLC method to demonstrate its suitability for its intended purpose. The key validation parameters, as stipulated by ICH guidelines, are outlined below.[8][9]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components.The main peak should be well-resolved from all other peaks. Peak purity analysis (using DAD) should show no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for the main peak area.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

By systematically evaluating these parameters, the chosen HPLC method becomes a self-validating system, ensuring the generation of trustworthy and scientifically sound purity data.

Conclusion

The purity analysis of this compound and its analogs is a critical step in the drug development pipeline. This guide has provided a comparative overview of two robust RP-HPLC methods, offering both a rapid, routine approach and a high-resolution method for in-depth impurity profiling. The detailed experimental protocols and validation guidelines presented herein are designed to equip researchers with the necessary tools to implement a scientifically sound and reliable purity assessment strategy. By understanding the causality behind experimental choices and adhering to rigorous validation standards, scientists can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream research and development.

References

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). System suitability testing. Retrieved from [Link]

  • YouTube. (2024, June 2). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitropyrimidin-4-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2022). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound, like many specialized chemical entities, presents a hazard profile that necessitates careful handling from acquisition to disposal. While comprehensive toxicological and ecological data for this specific compound are not always readily available, the presence of a nitro group and a chlorinated pyrimidine core suggests potential for toxicity and environmental persistence.[1][2][3] Therefore, it must be treated as hazardous waste. General guidelines for hazardous materials dictate that any substance that is flammable, corrosive, reactive, or toxic must be disposed of following strict protocols.[4]

Key Hazard Considerations:

  • Potential Toxicity: Substituted nitropyrimidines can exhibit biological activity, and their metabolic byproducts may be harmful.[2][3]

  • Environmental Persistence: Chlorinated organic compounds can be resistant to degradation in the environment.

  • Reactivity: While specific reactivity data is limited, the nitro group can impart energetic properties to molecules.

A thorough risk assessment should always precede any handling or disposal activities. Consult the Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date information.[1]

Pre-Disposal: The Foundation of Safe Chemical Waste Management

Proper disposal begins long before the waste container leaves your facility. It starts with meticulous practices in the laboratory.

Segregation and Storage: A Critical First Step

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5] This prevents dangerous reactions and ensures that the waste can be safely treated and disposed of by a licensed facility.

Step-by-Step Protocol for Waste Segregation and Storage:

  • Designate a Specific Waste Container: Utilize a clearly labeled, leak-proof container compatible with this compound. The container should be in good condition, with a secure-fitting lid.[6][7]

  • Accurate Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., irritant, environmentally hazardous).[5]

  • Dedicated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[5] This area should be well-ventilated, away from heat sources or ignition, and clearly marked as a hazardous waste storage location.[1][8]

  • Maintain a Closed Container: Keep the waste container tightly sealed at all times, except when adding waste.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to wear the appropriate PPE to minimize exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Inspect gloves for tears or degradation before use.
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Use within a certified chemical fume hood.Minimizes the inhalation of any dust or vapors.

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound should always be conducted through a licensed and approved hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][9]

Sources

Navigating the Safe Handling of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: An Assessment Based on Structural Analogs

The hazard profile of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine can be inferred from related chemical structures containing chloro, methyl, nitro, and amino functional groups on a pyrimidine core. Based on data from similar compounds, this substance should be treated with caution, anticipating the following potential hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.[1]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Table 1: Hazard Classification of Analogous Compounds

Hazard StatementClassificationSource
Acute Toxicity, OralWarning[3]
Acute Toxicity, DermalWarning[3]
Skin Corrosion/IrritationWarning, Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationWarning, Causes serious eye irritation[1][3]
Acute Toxicity, InhalationWarning[3]
Specific target organ toxicity, single exposureMay cause respiratory irritation[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following provides a detailed protocol for PPE selection and use.

Hand Protection
  • Glove Selection: Due to the lack of specific permeation data, double-gloving with nitrile gloves is recommended as a minimum precaution for handling small quantities in a laboratory setting.[4] For extended handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[5] Always consult the glove manufacturer's resistance guide for specific chemical classes.

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or perforation. Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing them.[6]

Eye and Face Protection
  • Standard Use: At a minimum, chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards must be worn.[7]

  • Splash or Explosion Risk: When there is a potential for splashing, or when heating the substance, a face shield should be worn in addition to safety goggles to provide full-face protection.[4]

Respiratory Protection
  • Engineering Controls: Primary respiratory protection should always be achieved through engineering controls, such as working within a certified chemical fume hood.

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6] Use of a respirator necessitates a formal respiratory protection program, including fit-testing and medical evaluation.[4]

Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[4]

  • Apparel: Long pants and closed-toe shoes are mandatory. Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in case of a fire.[4]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards CheckSplash Potential for Splash? Start->CheckSplash Goggles Wear Safety Goggles CheckSplash->Goggles No FaceShield Add Face Shield CheckSplash->FaceShield CheckAerosol Potential for Aerosol/Dust? FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes Gloves Wear Nitrile Gloves (Double) CheckAerosol->Gloves No Goggles->CheckAerosol FaceShield->CheckAerosol Respirator Use Respirator FumeHood->Respirator If fume hood is unavailable/inadequate FumeHood->Gloves Respirator->Gloves LabCoat Wear Lab Coat Gloves->LabCoat End End LabCoat->End Proceed with Task

Caption: PPE Selection Workflow based on Task-Specific Hazards.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk.

Pre-Handling Preparations
  • Information Review: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Work Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and in good working order.

  • PPE Donning: Put on all required PPE as outlined in the previous section.

Handling the Compound
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid creating dust.

  • In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and the creation of aerosols.

  • Heating: If heating is required, use a well-controlled heating source (e.g., a heating mantle with a temperature controller) and ensure the setup is secure.

Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: Segregate all waste streams as described in the disposal plan below.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1]

Handling_Workflow Start Start: Prepare for Handling ReviewInfo Review Safety Information Start->ReviewInfo PrepArea Prepare Work Area (Fume Hood) ReviewInfo->PrepArea CheckEmergency Check Emergency Equipment PrepArea->CheckEmergency DonPPE Don Appropriate PPE CheckEmergency->DonPPE HandleChemical Handle Chemical with Care DonPPE->HandleChemical Decontaminate Decontaminate Surfaces & Equipment HandleChemical->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End of Procedure WashHands->End

Caption: Step-by-step workflow for handling this compound.

Emergency Response Plan

In the event of an emergency, a swift and informed response is critical.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Contain: If safe to do so, use a spill kit with an appropriate absorbent material to contain the spill. Do not use combustible materials to absorb the chemical.

  • Clean-Up: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert Assess Assess Spill from Safe Distance Alert->Assess IsSafe Is it Safe to Clean Up? Assess->IsSafe Contain Contain Spill with Absorbent IsSafe->Contain Yes CallEH Call Emergency Services / EHS IsSafe->CallEH No Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate End Response Complete Decontaminate->End CallEH->End

Caption: A logical workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All waste contaminated with this compound, including excess reagent, contaminated PPE, and spill clean-up materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[1]

Waste_Disposal_Workflow Start Waste Generated Collect Collect in Designated Container Start->Collect Label Label Container Clearly Collect->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: A streamlined process for the disposal of chemical waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4537748, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259806, 5-Chloro-2-nitropyridine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.